Reboxetine
Descripción
Propiedades
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQGYUDMJHNJBX-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048257, DTXSID401315414 | |
| Record name | Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-(-)-Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility: greater than 5 mg/mL in water /Mesylate/ | |
| Record name | Reboxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | REBOXETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
71620-89-8, 105017-38-7, 98769-81-4 | |
| Record name | Reboxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71620-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R,R)-(-)-Reboxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105017-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reboxetine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reboxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-(-)-Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | REBOXETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-171 °C (Mesylate salt), 170-171 °C | |
| Record name | Reboxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | REBOXETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Reboxetine's Binding Affinity for the Norepinephrine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been utilized in the treatment of major depressive disorder.[1] Its therapeutic efficacy is primarily attributed to its high binding affinity for the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3] By inhibiting NET, this compound effectively increases the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This guide provides an in-depth technical overview of this compound's binding affinity for the NET, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of a compound for its target is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity. This compound is a chiral molecule, existing as (S,S) and (R,R) enantiomers, which exhibit different binding affinities for the NET.[4][5][6]
The following tables summarize the quantitative data for this compound and its enantiomers' binding affinity for the human norepinephrine transporter (hNET). For comparative purposes, data for other relevant monoamine transporters are also included to illustrate this compound's selectivity.
Table 1: Binding Affinity (Ki) of this compound and its Enantiomers for the Human Norepinephrine Transporter (hNET)
| Compound | Transporter | Ki (nM) | Reference(s) |
| (S,S)-Reboxetine | hNET | ~1.1 | [4] |
| (R,R)-Reboxetine | hNET | ~145 | [4] |
| Racemic this compound | hNET | ~10 | [7] |
Table 2: Inhibitory Potency (IC50) of this compound for the Human Norepinephrine Transporter (hNET)
| Compound | Transporter | IC50 (nM) | Reference(s) |
| Racemic this compound | hNET | ~5-15 | [7] |
Table 3: Comparative Binding Affinity (Ki) of Racemic this compound for Monoamine Transporters
| Compound | Transporter | Ki (nM) | Selectivity (vs. hNET) | Reference(s) |
| Racemic this compound | hNET | ~10 | - | [7] |
| Racemic this compound | hSERT | >1000 | >100-fold | [1] |
| Racemic this compound | hDAT | >1000 | >100-fold | [1] |
hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter
Experimental Protocols
The determination of binding affinity is predominantly achieved through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand that specifically binds to the target protein by the test compound.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol is a standard method for determining the binding affinity of compounds like this compound for the human norepinephrine transporter (hNET).
Objective: To determine the Ki and IC50 values of a test compound (e.g., this compound) for the hNET using a competitive radioligand binding assay with [3H]-nisoxetine.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human norepinephrine transporter (e.g., HEK293-hNET or CHO-hNET cells).
-
Radioligand: [3H]-nisoxetine (a high-affinity ligand for NET).[7][8]
-
Test Compound: this compound.
-
Reference Compound: Desipramine (a well-characterized NET inhibitor).[7]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[7]
-
Wash Buffer: Ice-cold Assay Buffer.[7]
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.[7]
-
Filtration apparatus (e.g., cell harvester).
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing hNET to confluency.
-
Harvest cells and centrifuge at low speed (e.g., 500 x g for 10 minutes at 4°C).
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in fresh Assay Buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer, determine protein concentration, and store at -80°C.[7]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-nisoxetine (final concentration ~1-3 nM), and 100 µL of membrane preparation (20-50 µg of protein).[7]
-
Non-specific Binding (NSB): 50 µL of a high concentration of a competing ligand (e.g., 10 µM Desipramine), 50 µL of [3H]-nisoxetine, and 100 µL of membrane preparation.[7]
-
Competitive Binding: 50 µL of varying concentrations of the test compound (this compound), 50 µL of [3H]-nisoxetine, and 100 µL of membrane preparation.[7]
-
-
Incubation:
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3 times with 3 mL) with ice-cold Wash Buffer to remove unbound radioligand.[7]
-
-
Quantification:
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to stand for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]
-
-
Data Analysis:
-
Specific Binding: Calculate by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Ki Calculation: Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for NET Radioligand Binding Assay.
Signaling Pathway: Mechanism of this compound Action
References
- 1. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and this compound Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of serum this compound enantiomers in patients on chronic medication with racemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of this compound, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enantioselective Synthesis of (S,S)- and (R,R)-Reboxetine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of (S,S)-reboxetine and (R,R)-reboxetine, potent and selective norepinephrine (B1679862) reuptake inhibitors. Reboxetine is clinically used as a racemic mixture of its (S,S) and (R,R) enantiomers; however, studies have indicated that the (S,S)-enantiomer is significantly more active and selective for the norepinephrine transporter (NET).[1][2] This has driven the development of various stereoselective synthetic routes to access the individual enantiomers for further research and potential therapeutic applications.
This document details several key asymmetric and stereodivergent synthetic strategies, presenting quantitative data in structured tables and providing detailed experimental protocols for pivotal reactions. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the synthetic logic.
Asymmetric Synthesis of (S,S)-Reboxetine from a Chiral Pool Precursor
A notable strategy for the synthesis of (S,S)-reboxetine utilizes the commercially available chiral starting material, (S)-3-amino-1,2-propanediol. This approach establishes the initial stereocenter, which is carried through the synthetic sequence. A key advantage of this method is the high enantiomeric excess (e.e.) achieved in the final product.
One reported synthesis achieved a 30% overall yield and a 99% e.e. over eight linear steps.[1] The synthesis involves the initial construction of the chiral morpholine (B109124) core, followed by the introduction of the phenyl and 2-ethoxyphenoxy moieties.
Key Transformations and Intermediates
The synthesis commences with the reaction of (S)-3-amino-1,2-propanediol with chloroacetyl chloride to form an amide intermediate. This is followed by cyclization to the corresponding morpholinone. The morpholine nitrogen is then protected, and the hydroxymethyl group is oxidized to an aldehyde. The introduction of the phenyl group is achieved through the addition of a phenylating agent, such as diphenylzinc (B92339), to the aldehyde, yielding a mixture of diastereomers that can be separated chromatographically. The desired diastereomer then undergoes a nucleophilic aromatic substitution to introduce the 2-ethoxyphenoxy group. Finally, deprotection of the morpholine nitrogen affords (S,S)-reboxetine.
Quantitative Data Summary
| Step | Transformation | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Amide Formation | Chloroacetyl chloride, CH3CN/MeOH | 94 | - | - |
| 2 | Cyclization | t-BuOK, t-AmOH | - | - | - |
| 3 | N-Protection | Boc2O | - | - | - |
| 4 | Oxidation | - | - | - | - |
| 5 | Phenylation | Ph2Zn, THF, -10 °C | 60 (desired diastereomer) | - | - |
| 6 | Aryl Ether Formation | 2-Ethoxyphenol, Mitsunobu conditions | 53 | - | - |
| 7 | Deprotection | CF3CO2H | 98 | - | 99 |
| Overall | (S)-3-amino-1,2-propanediol to (S,S)-Reboxetine | 8 steps | 30 | - | 99 |
Experimental Protocol: Phenylation of N-Boc-(S)-2-formylmorpholine
-
A solution of phenylmagnesium bromide in THF is added to a solution of anhydrous zinc bromide in THF at 0 °C under an inert atmosphere.
-
The resulting solution of diphenylzinc is stirred for 30 minutes at room temperature.
-
The reaction mixture is then cooled to -10 °C.
-
A solution of N-Boc-(S)-2-formylmorpholine in THF is added dropwise to the diphenylzinc solution.
-
The reaction is stirred at -10 °C for the specified time and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting diastereomers are separated by flash chromatography on silica (B1680970) gel to afford the (2S,3S) and (2S,3R) alcohols.[1]
Synthetic Pathway Diagram
Caption: Asymmetric synthesis of (S,S)-Reboxetine from a chiral pool precursor.
Stereodivergent Synthesis of all Four Stereoisomers
A stereodivergent approach allows for the synthesis of all four stereoisomers of this compound from a common precursor by controlling the stereochemical outcome of key reactions. One such method employs a chiral amino alcohol-copper(II) catalyzed diastereoselective nitroaldol (Henry) reaction.
This strategy begins with a chiral aldehyde, which undergoes a nitroaldol reaction with nitromethane. The choice of the chiral catalyst dictates the stereochemistry of the newly formed stereocenters. Subsequent transformations convert the nitroalkanol intermediate into the morpholine ring and introduce the necessary substituents.
Key Transformations and Intermediates
The synthesis starts from either (S)- or (R)-mandelic acid to produce the corresponding chiral aldehyde. The key step is the diastereoselective nitroaldol reaction of this aldehyde with nitromethane, catalyzed by a chiral copper(II) complex. The resulting nitro diol is then subjected to a series of reactions including reduction of the nitro group, cyclization to form the morpholine ring, and introduction of the 2-ethoxyphenoxy group to yield the desired this compound stereoisomer. By selecting the appropriate enantiomer of the starting aldehyde and the chiral catalyst, all four stereoisomers can be selectively synthesized. A reported synthesis using this method achieved an overall yield of up to 30.5%.
Quantitative Data Summary
| Starting Aldehyde | Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-aldehyde | Cu-L1c | 10.4:1 | 86 |
| (R)-aldehyde | Cu-ent-L1c | 1:10.2 | 85 |
Experimental Protocol: Diastereoselective Nitroaldol Reaction
-
To a solution of the chiral aldehyde in a suitable solvent, the chiral amino alcohol-copper(II) catalyst is added.
-
Nitromethane is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature for a set duration, with progress monitored by TLC.
-
Upon completion, the reaction mixture is worked up by adding a mild acid and extracting with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to isolate the desired diastereomer of the nitro diol.
Logical Relationship Diagram
Caption: Stereodivergent synthesis of this compound enantiomers.
Organocatalyzed Protecting-Group-Free Synthesis
A more recent and efficient approach involves an organocatalyzed, protecting-group-free synthesis of (S,S)- and (S,R)-reboxetine.[3][4] This method is advantageous as it reduces the number of synthetic steps by avoiding the use of protecting groups, which simplifies the overall process and improves atom economy.
This synthesis commences with commercially available trans-cinnamaldehyde and utilizes a sequence of key organocatalytic reactions, including a Jørgensen asymmetric epoxidation, an epoxide migration, and a Mitsunobu inversion.[4]
Key Transformations and Intermediates
The synthesis begins with the asymmetric epoxidation of trans-cinnamaldehyde using an organocatalyst, followed by reduction to the corresponding epoxy alcohol. A key epoxide migration step then occurs, followed by the introduction of the 2-ethoxyphenoxy group via a Mitsunobu reaction, which can proceed with either retention or inversion of stereochemistry depending on the specific conditions and nucleophile, allowing access to different diastereomers. The final step involves the formation of the morpholine ring. This strategy has been reported to produce (S,S)-reboxetine in a 54% overall yield over five linear steps.[4]
Quantitative Data Summary
| Stereoisomer | Number of Steps | Overall Yield (%) | Key Reactions |
| (S,S)-Reboxetine | 5 | 54 | Asymmetric Epoxidation, Epoxide Migration |
| (S,R)-Reboxetine | 6 | 50 | Asymmetric Epoxidation, Epoxide Migration, Mitsunobu Inversion |
Experimental Protocol: Organocatalytic Asymmetric Epoxidation
-
To a solution of trans-cinnamaldehyde in a suitable solvent (e.g., CHCl3), the organocatalyst (e.g., a TBD-protected prolinol) is added at a specified temperature (e.g., 4 °C).[4]
-
An oxidant, such as aqueous hydrogen peroxide, is added dropwise to the reaction mixture.[4]
-
The reaction is stirred for a designated period, and its progress is monitored by TLC.
-
After completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude epoxy aldehyde is then reduced in situ with a reducing agent like sodium borohydride (B1222165) in methanol (B129727) to afford the corresponding epoxy alcohol.[4]
-
The final product is purified by column chromatography.
Experimental Workflow Diagram
Caption: Workflow for organocatalyzed synthesis of this compound stereoisomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereodivergent synthesis of all the four stereoisomers of antidepressant this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Effect of Reboxetine on Locus Coeruleus Neuronal Firing: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), exerts a significant influence on the neuronal activity of the locus coeruleus (LC), the principal source of noradrenergic innervation in the central nervous system. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on LC neurons. It synthesizes quantitative data from key studies, details the experimental methodologies used for these assessments, and visualizes the underlying signaling pathways and experimental workflows. The acute administration of this compound consistently leads to a dose-dependent suppression of LC neuronal firing, a mechanism mediated by the activation of inhibitory α2-adrenergic autoreceptors. Sustained treatment maintains this reduced firing rate, an effect considered relevant to its therapeutic action. This document serves as an in-depth resource for professionals investigating noradrenergic systems and the mechanisms of antidepressant action.
Introduction
The locus coeruleus (LC) is a compact brainstem nucleus that serves as the primary origin of noradrenaline (NA) throughout the central nervous system.[1][2] Through its vast network of projections, the LC-NA system is a critical regulator of numerous physiological and cognitive processes, including arousal, attention, stress responses, and mood.[1][3] Dysfunction of this system and hyperactivity of LC neurons have been implicated in the pathophysiology of depressive disorders.[4][5]
This compound is an antidepressant compound that acts as a potent and selective norepinephrine reuptake inhibitor (NRI).[2][6] By blocking the norepinephrine transporter (NET), this compound increases the concentration of NA in the synaptic cleft.[6] This action directly impacts the firing activity of LC neurons, which is a key area of study for understanding its therapeutic effects. This guide details the acute and chronic effects of this compound on the electrophysiological properties of LC neurons.
Mechanism of Action: this compound's Effect on LC Neuronal Firing
The primary mechanism by which acute administration of this compound alters LC neuronal activity is a negative feedback loop initiated by the blockade of NA reuptake.
-
Norepinephrine Transporter (NET) Blockade: this compound selectively binds to and inhibits the NET on the presynaptic terminals and somatodendritic regions of LC neurons.[6]
-
Increased Synaptic Noradrenaline: This inhibition prevents the reuptake of NA from the extracellular space, leading to a rapid and significant increase in its local concentration.[7][8]
-
α2-Adrenoceptor Activation: The elevated NA levels result in increased binding and activation of inhibitory α2-adrenergic autoreceptors located on the cell body and dendrites of the LC neurons themselves.[1]
-
Inhibition of Neuronal Firing: The α2-adrenoceptor is a G-protein coupled receptor linked to an inhibitory G-protein (Gi).[1] Its activation initiates a signaling cascade that opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions (K+) causes hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus decreasing its overall firing rate.[1]
This inhibitory feedback mechanism is responsible for the characteristic dose-dependent decrease in the spontaneous firing rate of LC neurons observed immediately following acute this compound administration.[9][10]
References
- 1. The Locus Coeruleus—Noradrenergic System in the Healthy and Diseased Brain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In search of the locus coeruleus: guidelines for identifying anatomical boundaries and electrophysiological properties of the blue spot in mice, fish, finches, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Contribution of the Locus Coeruleus–Noradrenaline System Degeneration during the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chronic antidepressant drug administration and electroconvulsive shock on locus coeruleus electrophysiologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. [Recording of the electrophysiological activity of the locus coeruleus in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. "In Vivo Electrophysiology Insights into Locus Coeruleus Activity acros" by Rosaria J. Rae [medica-musc.researchcommons.org]
- 9. Protocol for recording the discharge of locus coeruleus neurons in free-moving mice during different sleep-wake stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Reboxetine's Role in Modulating Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), has demonstrated therapeutic efficacy in the treatment of major depressive disorder.[1][2] Beyond its established clinical effects, emerging evidence suggests that this compound plays a significant role in modulating synaptic plasticity, the fundamental process underlying learning and memory. This technical guide provides an in-depth overview of the mechanisms through which this compound influences synaptic plasticity, with a focus on long-term potentiation (LTP), the signaling cascades it activates, and its effects on key molecular players such as brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB). Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a comprehensive resource for researchers in the field of neuroscience and drug development.
Introduction: this compound and Synaptic Plasticity
This compound primarily exerts its therapeutic effect by selectively blocking the norepinephrine transporter, leading to an increase in the synaptic availability of norepinephrine.[3][4] This enhanced noradrenergic neurotransmission triggers a cascade of intracellular events that can induce lasting changes in synaptic strength and structure. Notably, chronic treatment with this compound has been shown to restore impaired hippocampal LTP in animal models of depression.[5][6] The restoration of synaptic plasticity is considered a key cellular mechanism contributing to the therapeutic effects of antidepressants.[5][6]
Quantitative Data on this compound's Effects on Synaptic Plasticity
The following tables summarize the quantitative findings from various preclinical studies investigating the impact of this compound on key markers of synaptic plasticity.
Table 1: Effects of this compound on Long-Term Potentiation (LTP)
| Animal Model | Brain Region | Treatment Details | LTP Induction Protocol | Key Findings | Reference |
| Neonatal Clomipramine-Induced Depression (Rat) | Hippocampus | Chronic this compound treatment in adulthood. | Not specified | Restored impaired hippocampal LTP. | [5][6] |
| Olanzapine (B1677200) Co-treatment (Rat) | Medial Prefrontal Cortex | Acute this compound (6 mg/kg) with olanzapine (1.25 mg/kg). | Not specified | Facilitated NMDA receptor-mediated transmission. | [7] |
Table 2: Effects of this compound on BDNF and CREB Signaling
| Animal Model | Brain Region | Treatment Details | Assay | Key Findings | Reference |
| Chronic Mild Stress (Rat) | Hippocampus | This compound (5 mg/kg/day, i.p.) for 5 weeks. | ELISA/Western Blot | Reversed CMS-induced decrease in BDNF levels and increased TrkB levels. Elevated ERK phosphorylation. | [8][9] |
| Healthy Rat | Hippocampus | This compound (40 mg/kg/day) for 2 to 14 days. | In Situ Hybridization | Rapid and sustained increase in BDNF mRNA expression. | [4][10] |
| Healthy Rat | Prefrontal Cortex & Hippocampus | Chronic this compound. | Western Blot | Did not significantly increase nuclear phospho-CREB (pCREB) as markedly as fluoxetine (B1211875). | [11] |
Table 3: Effects of this compound on Glutamate Receptors
| Animal Model | Brain Region | Treatment Details | Assay | Key Findings | Reference |
| Olfactory Bulbectomized Rat | Cerebral Cortex | This compound for 14 days. | Radioligand Binding | Did not significantly alter basal or glycine-enhanced binding of [3H]MK-801 to NMDA receptors. | [12] |
| Olfactory Bulbectomized Rat | Cerebral Cortex | This compound and sertraline (B1200038) combination for 14 days. | Radioligand Binding | Decreased the potency of glycine (B1666218) to displace [3H]5,7-dichlorokynurenic acid from the NMDA receptor. | [12] |
Signaling Pathways Modulated by this compound
This compound initiates a signaling cascade that ultimately leads to changes in gene expression and synaptic function. The primary mechanism involves the enhancement of noradrenergic signaling, which in turn activates the BDNF/TrkB pathway and downstream effectors like CREB.
Caption: this compound-induced signaling cascade.
Experimental Workflows
A typical preclinical study investigating the effects of this compound on synaptic plasticity follows a multi-stage process, from inducing a depression-like phenotype in an animal model to molecular analysis of brain tissue.
Caption: A typical experimental workflow.
Detailed Experimental Protocols
Olfactory Bulbectomy (OBX) Rat Model of Depression
This surgical model induces a range of behavioral, neurochemical, and neuroendocrine alterations that are reversed by chronic antidepressant treatment.[13][14]
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley), weighing ≥ 200g.[5]
-
Anesthesia: Isoflurane (2%) or a ketamine (50 mg/kg) and xylazine (B1663881) (8 mg/kg) mixture administered intraperitoneally.[13]
-
Surgical Procedure:
-
Post-operative Care:
Chronic Mild Stress (CMS) Protocol
The CMS paradigm exposes rodents to a series of unpredictable, mild stressors to induce a state of anhedonia, a core symptom of depression.[15][16]
-
Animals: Male rats or mice.
-
Stressors (example regimen):
-
Day 1: Cage tilt (45°).
-
Day 2: Soiled cage (100 ml of water in sawdust bedding).
-
Day 3: Paired housing.
-
Day 4: Stroboscopic illumination (150 flashes/min).
-
Day 5: Food and water deprivation.
-
Day 6: White noise (80 dB).
-
Day 7: Continuous overhead illumination.
-
-
Duration: Typically 3 to 9 weeks.[17]
-
Assessment of Anhedonia:
Hippocampal Slice Preparation and LTP Recording
This ex vivo technique allows for the direct assessment of synaptic plasticity in a controlled environment.[19]
-
Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): 124 mM NaCl, 5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2. Continuously bubble with 95% O2 / 5% CO2.
-
-
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated ACSF.[20]
-
Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome or tissue chopper.[20]
-
Transfer slices to an interface or submerged recording chamber perfused with oxygenated ACSF at 32-34°C.[21]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[21]
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation: 10 bursts of 4 pulses at 100 Hz, repeated 10 times with a 200 ms (B15284909) interburst interval).
-
Record fEPSPs for at least 60 minutes post-stimulation to measure the potentiation.
-
Western Blotting for BDNF and CREB
This technique is used to quantify the protein levels of BDNF and the phosphorylation status of CREB.[22]
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.[1]
-
Incubate with primary antibodies (e.g., anti-pCREB, anti-total CREB, anti-BDNF) overnight at 4°C.[1]
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detect chemiluminescence using an imaging system and quantify band intensity using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
-
In Situ Hybridization for BDNF mRNA
This method allows for the visualization and quantification of BDNF mRNA expression within brain tissue.[23][24][25][26]
-
Probe Preparation:
-
Synthesize digoxigenin (B1670575) (DIG)-labeled antisense and sense RNA probes for BDNF.[27]
-
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect in 30% sucrose and section at 20-40 µm on a cryostat.
-
-
Hybridization:
-
Mount sections on coated slides.
-
Permeabilize with proteinase K.
-
Hybridize with the DIG-labeled probe in hybridization buffer overnight at 65°C.[26]
-
-
Detection:
-
Perform stringent washes to remove non-specifically bound probe.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Develop the color reaction using NBT/BCIP substrate.
-
Dehydrate, clear, and coverslip the slides.
-
-
Quantification:
-
Capture images using a microscope and quantify the signal intensity using image analysis software.
-
Conclusion
The evidence presented in this technical guide strongly supports a significant role for this compound in the modulation of synaptic plasticity. Through its primary action as a norepinephrine reuptake inhibitor, this compound initiates a cascade of molecular events that converge on the enhancement of synaptic strength and the promotion of neurotrophic processes. The restoration of LTP in animal models of depression, coupled with the upregulation of the BDNF-CREB signaling pathway, highlights the potential of targeting noradrenergic systems to induce beneficial neuroplastic changes. The detailed protocols provided herein offer a practical framework for researchers to further investigate the intricate mechanisms underlying the therapeutic effects of this compound and to explore novel therapeutic strategies for neuropsychiatric disorders characterized by synaptic dysfunction.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. The selective noradrenergic reuptake inhibitor this compound restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances the olanzapine-induced antipsychotic-like effect, cortical dopamine outflow and NMDA receptor-mediated transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olfactory bulbectomy [protocols.io]
- 9. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hippocampal brain-derived neurotrophic factor expression following treatment with this compound, citalopram, and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.universityofgalway.ie [research.universityofgalway.ie]
- 13. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 2.2. Chronic mild stress model and sucrose consumption test [bio-protocol.org]
- 16. Interaction of Metabolic Stress with Chronic Mild Stress in Altering Brain Cytokines and Sucrose Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. funjournal.org [funjournal.org]
- 21. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. researchgate.net [researchgate.net]
- 25. Localization of BDNF mRNA with the Huntington's disease protein in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
Foundational Studies on Reboxetine's Selectivity for the Norepinephrine Transporter
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of the foundational research establishing reboxetine as a selective norepinephrine (B1679862) reuptake inhibitor (NRI). This compound demonstrates a significantly higher affinity for the human norepinephrine transporter (NET) compared to the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), a characteristic that underpins its pharmacological profile. This document collates quantitative data from key studies, details the experimental methodologies employed, and visualizes the underlying biological and experimental frameworks.
Quantitative Analysis of this compound's Transporter Affinity
The selectivity of this compound is quantitatively demonstrated through its binding affinity (Ki) and functional inhibition (IC50) values for the three primary monoamine transporters. The following tables summarize this data from seminal in vitro studies.
Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters
| Transporter | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | 8 | [1] |
| Serotonin Transporter (SERT) | 1070 | [1] |
| Dopamine Transporter (DAT) | >10,000 | [1] |
Table 2: this compound Functional Inhibition (IC50) of Monoamine Uptake
| Monoamine Uptake Inhibited | IC50 Value | Reference |
| [3H]Norepinephrine ([3H]NE) | 8.5 nM | [2] |
| [3H]Serotonin ([3H]5-HT) | 6.9 µM | [2] |
| [3H]Dopamine ([3H]DA) | 89 µM | [2] |
These data clearly illustrate this compound's potent and selective inhibition of norepinephrine reuptake. The affinity for NET is substantially higher—by orders of magnitude—than for either SERT or DAT. This pharmacological specificity is a defining feature of this compound.[3][4] Furthermore, this compound exhibits weak affinity (Ki > 1,000 nmol/L) for other neuroreceptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors, highlighting its targeted mechanism of action.[5]
Experimental Protocols
The determination of this compound's selectivity relies on two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.[5]
Radioligand Binding Assays
These assays quantify the direct interaction between a radiolabeled ligand and a specific receptor or transporter. Competition binding assays are used to determine the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radioligand that is known to bind to the transporter of interest.
Detailed Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the target transporter (NET, SERT, or DAT) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.[6]
-
-
Competition Binding Assay:
-
A fixed concentration of a specific radioligand for the transporter (e.g., [3H]nisoxetine for NET) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.[7][8]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[6]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]
-
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes.
Detailed Methodology:
-
Synaptosome Preparation:
-
Brain tissue from specific regions rich in the desired transporters (e.g., hippocampus or striatum) is homogenized in a suitable buffer.
-
The homogenate is centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the monoamine transporters.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of this compound.
-
A radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) is added to initiate the uptake process.
-
The mixture is incubated for a short period to allow for neurotransmitter uptake.
-
-
Termination and Measurement:
-
The uptake is stopped by rapid filtration, and the synaptosomes are washed to remove extracellular radiolabeled neurotransmitter.
-
The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC50) is calculated. This value directly reflects the functional potency of this compound at each transporter.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selective Norepinephrine Reuptake Inhibitor Antidepressant this compound: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
The Dawn of a Selective Norepinephrine Reuptake Inhibitor: Early Research on Reboxetine's Antidepressant Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Reboxetine emerged as a significant development in antidepressant pharmacology, representing the first selective norepinephrine (B1679862) reuptake inhibitor (NRI) marketed for the treatment of major depressive disorder.[1][2] Early research into its properties laid the groundwork for understanding the role of norepinephrine in mood regulation and provided a novel therapeutic option. This technical guide synthesizes the foundational preclinical and clinical research that characterized the antidepressant profile of this compound, with a focus on its mechanism of action, efficacy in animal models, and initial performance in human trials.
Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
In vitro and in vivo pharmacological studies were pivotal in defining this compound's primary mechanism of action. These early investigations established its high affinity and selectivity for the human norepinephrine transporter (NET) over the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters.[1][3] This selectivity distinguished it from the tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) that were prevalent at the time.[2][4][5]
Monoamine Transporter Binding Affinity
The selectivity of this compound for the norepinephrine transporter is a cornerstone of its pharmacological profile. Early studies quantified this selectivity through binding and uptake assays.
| Transporter | This compound Inhibition (IC50/Ki, nM) | Reference Compound | Reference Compound Inhibition (IC50/Ki, nM) |
| Norepinephrine (NET) | 8.5 | Desipramine | - |
| Serotonin (SERT) | 6,900 | Fluoxetine (B1211875) | - |
| Dopamine (DAT) | 89,000 | - | - |
| (Data compiled from multiple sources)[6] |
Note: Lower IC50/Ki values indicate higher binding affinity. The data clearly demonstrates this compound's potent and selective inhibition of the norepinephrine transporter.
The following diagram illustrates the primary mechanism of action of this compound at the synaptic level.
Preclinical Evaluation in Animal Models of Depression
Early research extensively utilized animal models to investigate the antidepressant-like effects of this compound. These studies provided crucial in vivo evidence of its efficacy and helped to elucidate the behavioral consequences of selective norepinephrine reuptake inhibition.
Key Experimental Protocols and Findings
A common model used in early studies was the olfactory bulbectomized (OB) rat, which exhibits behavioral hyperactivity considered analogous to certain aspects of depression.[7] Another widely used paradigm was the forced swim test, where antidepressant activity is inferred from a reduction in immobility time.[7] The chronic mild stress (CMS) model was also employed to induce depression-like behaviors, such as anhedonia (measured by decreased sucrose (B13894) intake).[8]
| Experimental Model | Methodology | Key Findings with this compound |
| Olfactory Bulbectomized (OB) Rat | Bilateral surgical removal of the olfactory bulbs induces behavioral changes reversed by chronic antidepressant treatment. Behavior is often assessed in an "open-field" test.[7] | Repeated (14 days) administration of this compound (10 mg/kg) attenuated the OB-related behavioral hyperactivity.[7] |
| Forced Swim Test | Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. | Sub-acute (2 days) administration of this compound (2.5, 5, and 10 mg/kg, i.p.) reduced immobility time in both sham-operated and OB rats.[7] |
| Chronic Mild Stress (CMS) | Rats are exposed to a variety of mild, unpredictable stressors over several weeks to induce a state of anhedonia and other depressive-like symptoms.[8] | This compound treatment (5 mg/kg/i.p. daily for 5 weeks) normalized the decreased sucrose intake caused by CMS.[8] |
The following diagram illustrates a typical experimental workflow for preclinical evaluation using the olfactory bulbectomized rat model.
Impact on Neurotrophic Signaling Pathways
Beyond its direct effects on norepinephrine levels, early research explored the downstream consequences of this compound treatment on intracellular signaling cascades, particularly those involved in neuroplasticity. Studies in the chronic mild stress model indicated that this compound could reverse stress-induced reductions in hippocampal brain-derived neurotrophic factor (BDNF) levels.[8] Furthermore, this compound treatment was shown to increase levels of the BDNF receptor, TrkB, and elevate the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector of BDNF signaling.[8]
The following diagram depicts the proposed signaling pathway influenced by this compound.
Early Clinical Trials: Efficacy and Tolerability in Humans
Initial clinical trials in patients with major depression were crucial for establishing this compound's therapeutic potential. These studies compared this compound to both placebo and existing antidepressant medications.
Summary of Early Clinical Trial Outcomes
Pooled data from several short-term (4-8 weeks) and one long-term (up to 1 year) study provided a comprehensive overview of this compound's efficacy and tolerability.[9]
| Comparison | Efficacy Outcome (HAM-D Scores) | Tolerability |
| This compound vs. Placebo | This compound was significantly more effective than placebo in reducing depressive symptoms in multiple short-term trials.[9] It was also more effective in preventing relapse and recurrence in long-term treatment.[9] | - |
| This compound vs. TCAs (Imipramine, Desipramine) | This compound demonstrated comparable efficacy to imipramine (B1671792) and desipramine.[9][10] | This compound was better tolerated than the TCAs, with a lower incidence of certain side effects.[9] |
| This compound vs. SSRIs (Fluoxetine) | This compound showed similar efficacy to fluoxetine in overall depressive symptom reduction.[9][10] In a subset of severely depressed patients, this compound was found to be significantly more effective than fluoxetine.[9] | This compound had a distinct side-effect profile compared to fluoxetine, with lower rates of nausea, somnolence, and diarrhea.[10] |
The typical starting dose in these early trials was 8-10 mg/day, administered in two divided doses.[1] The most commonly reported adverse events were consistent with its noradrenergic mechanism and included dry mouth, constipation, increased sweating, and insomnia.[9] Importantly, this compound was associated with minimal sedative and cardiovascular liabilities compared to TCAs.[1][11]
Conclusion
The early research on this compound provided a strong foundation for its introduction as a novel antidepressant. Through a combination of meticulous in vitro characterization, extensive preclinical testing in animal models, and well-controlled clinical trials, this compound was established as a potent and selective norepinephrine reuptake inhibitor with demonstrable antidepressant efficacy. This foundational work not only brought a new therapeutic option to patients but also reinvigorated research into the role of the noradrenergic system in the pathophysiology and treatment of depression.
References
- 1. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Selective Norepinephrine Reuptake Inhibitor Antidepressant this compound: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Promises and Pitfalls of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity and onset of action of this compound and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, the first selective noradrenaline reuptake inhibitor antidepressant: Efficacy and tolerability in 2613 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a selective norepinephrine reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy of this compound in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Reboxetine's Impact on Neuroinflammation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the selective norepinephrine (B1679862) reuptake inhibitor (NRI), reboxetine, and its burgeoning role in the modulation of neuroinflammatory pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental findings, details relevant signaling cascades, and provides comprehensive experimental protocols to facilitate further investigation into the therapeutic potential of this compound in neuroinflammatory and neurodegenerative disorders.
Executive Summary
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and major depressive disorder. This compound, by selectively inhibiting the reuptake of norepinephrine, elevates the levels of this neurotransmitter in the brain. Norepinephrine is increasingly recognized for its potent anti-inflammatory and neuroprotective properties, primarily mediated through its interaction with adrenergic receptors on glial cells, the resident immune cells of the central nervous system. This guide explores the mechanisms by which this compound, through the potentiation of noradrenergic signaling, can attenuate microglial activation, reduce the production of pro-inflammatory cytokines, and promote neuroprotective pathways.
Core Mechanism of Action: Noradrenergic Modulation of Neuroinflammation
This compound's primary pharmacological action is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[1] This enhanced noradrenergic tone is central to its anti-inflammatory effects. Norepinephrine interacts with α- and β-adrenergic receptors expressed on microglia and astrocytes, triggering intracellular signaling cascades that ultimately suppress the neuroinflammatory response.
Attenuation of Microglial Activation
Microglia, the brain's primary immune cells, exist in a resting state under physiological conditions. In response to pathogens or injury, they become activated, adopting a pro-inflammatory phenotype characterized by the release of cytotoxic molecules. Norepinephrine, acting primarily through β-adrenergic receptors, can suppress this pro-inflammatory activation of microglia. This leads to a reduction in the release of key inflammatory mediators.
Impact on Pro-inflammatory Cytokines and Chemokines
Studies have demonstrated that norepinephrine can significantly inhibit the production and release of several pro-inflammatory cytokines and chemokines from activated microglia, including:
-
Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine implicated in neurotoxicity.
-
Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine that contributes to neuronal injury.
-
Nitric Oxide (NO): A reactive molecule that, in excess, can lead to oxidative stress and neuronal damage.
-
Chemokine (C-C motif) ligand 2 (CCL2): A chemokine that mediates neuroinflammation.
Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound, mediated by norepinephrine, are orchestrated through the modulation of several key intracellular signaling pathways.
Nuclear Factor Kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Norepinephrine, by increasing intracellular cyclic AMP (cAMP) levels through β-adrenergic receptor activation, can inhibit the activation of the NF-κB pathway in microglia. This inhibitory action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).
Brain-Derived Neurotrophic Factor (BDNF) and CREB Pathway
This compound treatment has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[2] This effect is mediated through the activation of the cAMP response element-binding protein (CREB). The upregulation of the BDNF/CREB pathway not only promotes neuroprotection but may also contribute to the anti-inflammatory effects of this compound by counteracting the detrimental effects of pro-inflammatory cytokines on neuronal health.
NLRP3 Inflammasome and Toll-Like Receptor (TLR) Signaling
While direct evidence for this compound's modulation of the NLRP3 inflammasome and Toll-like receptor (TLR) signaling is still emerging, studies on other antidepressants and the known anti-inflammatory effects of norepinephrine suggest a potential role. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. TLRs, particularly TLR4, are key receptors that recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and danger-associated molecular patterns (DAMPs), initiating inflammatory cascades. Given norepinephrine's ability to suppress IL-1β production, it is plausible that this compound could indirectly inhibit NLRP3 inflammasome activation. Further research is warranted to elucidate the direct effects of this compound on these critical inflammatory pathways.
Quantitative Data on this compound's Anti-Inflammatory Effects
The following tables summarize quantitative data from preclinical studies investigating the impact of this compound on markers of neuroinflammation and neurodegeneration.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Expression in the 5xFAD Mouse Model of Alzheimer's Disease
| Marker | Treatment Group | Relative mRNA Expression (Fold Change vs. WT) |
| IL-1β | 5xFAD + Vehicle | 1.5 ± 0.2 |
| 5xFAD + this compound | 1.1 ± 0.1 | |
| MIP-1α | 5xFAD + Vehicle | 2.0 ± 0.3 |
| 5xFAD + this compound | 1.3 ± 0.2 | |
| Data are presented as mean ± SEM. *p < 0.05 vs. 5xFAD + Vehicle. Data extracted from Gutiérrez-López et al., 2019. |
Table 2: Effect of this compound on Neuronal Apoptosis in the 5xFAD Mouse Model of Alzheimer's Disease
| Marker | Treatment Group | Annexin V-positive cells/mm² |
| Annexin V | 5xFAD + Vehicle | 45 ± 5 |
| 5xFAD + this compound | 25 ± 4* | |
| Data are presented as mean ± SEM. *p < 0.01 vs. 5xFAD + Vehicle. Data extracted from Gutiérrez-López et al., 2019. |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.
In Vivo Administration of this compound using Osmotic Pumps
This protocol describes the continuous administration of this compound to mice using subcutaneously implanted osmotic pumps, a method that ensures stable plasma concentrations of the drug.
Materials:
-
This compound mesylate
-
Sterile 0.9% saline
-
Alzet osmotic pumps (e.g., Model 1004, for 28-day administration)
-
Surgical instruments (scalpel, forceps, wound clips)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
70% ethanol
Procedure:
-
Pump Preparation: Under sterile conditions, fill the osmotic pumps with the desired concentration of this compound dissolved in sterile saline according to the manufacturer's instructions.
-
Animal Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the dorsal area between the scapulae and disinfect the skin with 70% ethanol.
-
Incision: Make a small midline incision (approximately 1 cm) in the skin.
-
Subcutaneous Pocket Formation: Using blunt dissection with forceps, create a small subcutaneous pocket large enough to accommodate the osmotic pump.
-
Pump Implantation: Insert the filled osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Administer a post-operative analgesic as per institutional guidelines. Monitor the animal for recovery from anesthesia and for any signs of discomfort or infection at the surgical site.
In Vitro Microglia Activation Assay
This protocol outlines a general procedure for assessing the anti-inflammatory effects of this compound on cultured microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-1β
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate microglial cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
Nitric Oxide Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent according to the manufacturer's protocol.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatants using specific ELISA kits following the manufacturer's instructions.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a modulator of neuroinflammatory pathways. By enhancing noradrenergic signaling, this compound can suppress microglial activation and the production of key pro-inflammatory mediators. These findings have significant implications for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders where neuroinflammation is a contributing factor.
Future research should focus on several key areas:
-
Direct Effects on NLRP3 and TLR4: Elucidating the direct molecular interactions of this compound with the NLRP3 inflammasome and TLR4 signaling pathways is crucial.
-
Clinical Biomarkers: Identifying and validating neuroinflammatory biomarkers in clinical trials involving this compound will be essential for monitoring treatment efficacy and patient stratification.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents may lead to more effective treatment paradigms.
This guide serves as a foundational resource for the scientific community to build upon, fostering innovation and accelerating the translation of these promising preclinical findings into clinical applications.
References
- 1. This compound Treatment Reduces Neuroinflammation and Neurodegeneration in the 5xFAD Mouse Model of Alzheimer's Disease: Role of CCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippocampal brain-derived neurotrophic factor expression following treatment with this compound, citalopram, and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereoselective Pharmacodynamics of Reboxetine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is a morpholine (B109124) derivative antidepressant. It is commercially available as a racemic mixture of its two enantiomers: (S,S)-reboxetine and (R,R)-reboxetine. Chirality plays a crucial role in the pharmacological profile of many drugs, and this compound is a salient example of stereoselectivity in its interaction with its primary molecular target, the norepinephrine transporter (NET). This technical guide provides an in-depth investigation into the pharmacodynamics of this compound enantiomers, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways to aid researchers and professionals in the field of drug development.
Data Presentation: Quantitative Analysis of Enantiomer Activity
The pharmacodynamic profile of this compound is characterized by a significant difference in the potency of its enantiomers. The (S,S)-enantiomer is the more potent inhibitor of the norepinephrine transporter.[1][2] This stereoselectivity is evident in both binding affinity and functional inhibition assays.
| Enantiomer/Mixture | Target | Assay Type | Value | Reference |
| (S,S)-Reboxetine | Human NET | Binding Affinity (fold difference vs. R,R) | 130-fold higher | [3] |
| Human DAT | Functional Inhibition (IC50) | > 10,000 nM | [4] | |
| Racemic this compound | Rat NET | Functional Inhibition (IC50) | 8.5 nM | [5] |
| Rat SERT | Functional Inhibition (IC50) | 6.9 µM | [5] | |
| Rat DAT | Functional Inhibition (IC50) | 89 µM | [5] |
Core Mechanism of Action
The primary mechanism of action for this compound is the selective inhibition of the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[6][7] By blocking NET, this compound increases the concentration and prolongs the duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This compound exhibits weak affinity for the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters, contributing to its selective pharmacological profile.[5] Furthermore, it has a low affinity for other receptors, such as muscarinic, histaminergic H1, and adrenergic alpha1 receptors, which is associated with a more favorable side-effect profile compared to older classes of antidepressants.[1]
Signaling Pathways
The therapeutic effects of this compound are believed to be mediated through the modulation of downstream intracellular signaling cascades, primarily the cyclic AMP (cAMP) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways.
cAMP/PKA/CREB Signaling Pathway
Inhibition of norepinephrine reuptake by this compound leads to increased activation of postsynaptic adrenergic receptors, which can be coupled to adenylyl cyclase. This results in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[8][9] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF).[10]
MAPK/ERK Signaling Pathway
Chronic administration of this compound has been shown to elevate the phosphorylation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling cascade.[10] This pathway is also implicated in neuroplasticity and cell survival. The activation of the MAPK/ERK pathway can be initiated by various upstream signals, including those from neurotrophic factor receptors like TrkB (the receptor for BDNF), which can be upregulated by the cAMP/PKA/CREB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound enantiomers.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a compound for a specific transporter.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).
-
Radioligand: [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, and [³H]WIN 35,428 for hDAT.
-
Test compounds: (S,S)-reboxetine and (R,R)-reboxetine.
-
Non-specific binding control: A high concentration of a known inhibitor for each transporter (e.g., desipramine (B1205290) for NET).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filter mats, cell harvester, and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the this compound enantiomers and the reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding for each concentration of the test compound.
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: Add the test compound dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competitive binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells.
Materials:
-
Cell lines stably expressing hNET, hSERT, or hDAT.
-
Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, or [³H]Dopamine.
-
Test compounds: (S,S)-reboxetine and (R,R)-reboxetine.
-
Uptake buffer: e.g., Krebs-Ringer-HEPES buffer.
-
96-well cell culture plates, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with various concentrations of the this compound enantiomers or vehicle.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for each enantiomer by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound.
In Vivo Microdialysis
This technique measures the extracellular levels of neurotransmitters in the brain of a living animal.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for neurotransmitter analysis.
-
This compound enantiomers for administration.
Procedure:
-
Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex or hippocampus).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular neurotransmitter levels.
-
Drug Administration: Administer the this compound enantiomer (e.g., via intraperitoneal injection or through the dialysis probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Neurochemical Analysis: Analyze the concentration of norepinephrine, serotonin, and dopamine in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of the different enantiomers.
References
- 1. This compound, a selective noradrenaline reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP Response Element-Binding Protein Deficiency Allows for Increased Neurogenesis and a Rapid Onset of Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Reboxetine's Influence on Brain-Derived Neurotrophic Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current scientific literature regarding the effects of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), on brain-derived neurotrophic factor (BDNF) levels. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed overview of preclinical findings, experimental methodologies, and proposed molecular mechanisms. While robust preclinical data exists, it is important to note a comparative scarcity of clinical studies specifically quantifying this compound's direct impact on BDNF levels in human subjects.
Core Findings: Preclinical Evidence
Animal studies have consistently demonstrated that this compound administration leads to an increase in BDNF expression, particularly within the hippocampus, a brain region crucial for learning, memory, and mood regulation. These findings suggest that this compound's therapeutic effects may be mediated, at least in part, by its ability to modulate neurotrophic pathways.
Quantitative Data from Animal Studies
The following table summarizes the key quantitative findings from preclinical studies investigating the effect of this compound on BDNF levels.
| Animal Model | Brain Region | This compound Dosage | Treatment Duration | BDNF Measurement Method | Key Findings | Reference |
| Sprague-Dawley Rats | Hippocampus (CA1, CA2, CA3, CA4, Dentate Gyrus) | 40 mg/kg/day | 2 to 14 days | In situ hybridization | Rapid (evident at 2 days) and sustained enhancement in BDNF transcription in several hippocampal regions.[1][2] | [1][2] |
| Sprague-Dawley Rats (Chronic Mild Stress Model) | Hippocampus | 5 mg/kg/day (i.p.) | 5 weeks | Not specified | Reversed the CMS-induced reduction in hippocampal BDNF levels and increased TrkB receptor levels.[3] | [3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
Study 1: Hippocampal BDNF Expression Following this compound Treatment[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Treatment Groups:
-
This compound (40 mg/kg/day)
-
Citalopram (10 mg/kg/day)
-
Voluntary physical activity (wheel running)
-
Combination of antidepressants with exercise
-
Control group
-
-
Drug Administration: Antidepressants were administered for a range of treatment intervals (2 to 14 days).
-
BDNF Measurement: Hippocampal BDNF transcription levels (full-length BDNF and exons I-IV) were assessed via in situ hybridization.
-
Workflow:
Experimental workflow for assessing this compound's effect on hippocampal BDNF mRNA.
Study 2: this compound's Effects in a Chronic Mild Stress Model[3]
-
Animal Model: Male Sprague-Dawley rats subjected to a chronic mild stress (CMS) paradigm.
-
Treatment Groups:
-
Stressed + this compound (5 mg/kg/i.p.)
-
Stressed + Vehicle
-
Unstressed + this compound
-
Unstressed + Vehicle
-
-
Drug Administration: Daily intraperitoneal injections for 5 weeks.
-
Behavioral Assessment: Sucrose intake and Morris Water Maze to assess depression-like behavior and cognitive function.
-
Biochemical Analysis: Measurement of hippocampal BDNF and TrkB levels, and ERK phosphorylation.
-
Workflow:
Workflow for investigating this compound in a chronic mild stress model.
Signaling Pathways
The molecular mechanisms underlying this compound's influence on BDNF are thought to involve the activation of intracellular signaling cascades. This compound, as a selective norepinephrine reuptake inhibitor, increases the synaptic availability of norepinephrine.[4][5][6] This enhanced noradrenergic neurotransmission is hypothesized to trigger a cascade that leads to increased BDNF expression. A key pathway implicated is the activation of the BDNF receptor, TrkB, and the subsequent phosphorylation of extracellular signal-regulated kinase (ERK).[3]
Clinical Data and Future Directions
While preclinical studies provide a strong foundation, there is a notable absence of clinical trials specifically designed to quantify the effect of this compound on serum or plasma BDNF levels in patients with major depressive disorder. Meta-analyses of various antidepressant classes have shown that, in general, antidepressant treatment is associated with an increase in peripheral BDNF levels, and this increase often correlates with clinical improvement.[7][8] However, different antidepressants may have variable effects on BDNF levels.[9]
The robust preclinical evidence for this compound's positive modulation of BDNF warrants further investigation in clinical settings. Future studies should aim to:
-
Measure serum or plasma BDNF levels in patients with major depressive disorder before and after treatment with this compound.
-
Correlate changes in BDNF levels with clinical outcomes, such as scores on the Hamilton Depression Rating Scale (HAM-D).
-
Investigate potential dose-dependent effects of this compound on BDNF levels.
Such studies would be invaluable in elucidating the role of BDNF in the therapeutic mechanism of this compound and could pave the way for the use of BDNF as a potential biomarker for treatment response.
References
- 1. Hippocampal brain-derived neurotrophic factor expression following treatment with this compound, citalopram, and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The Selective Norepinephrine Reuptake Inhibitor Antidepressant this compound: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum brain-derived neurotrophic factor, depression, and antidepressant medications: meta-analyses and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-analyses of comparative efficacy of antidepressant medications on peripheral BDNF concentration in patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Characterization of Reboxetine's Off-Target Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of the off-target binding profile of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor. The document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological actions beyond its primary target.
Off-Target Binding Affinity of this compound
This compound is known for its high selectivity for the norepinephrine transporter (NET). However, like many centrally acting agents, it exhibits a degree of interaction with other molecular targets. The following table summarizes the available quantitative data on this compound's off-target binding affinities. It is important to note that while this compound generally shows low affinity for many common off-targets, some interactions occur at concentrations that may be relevant under specific experimental or clinical conditions.
| Target | Parameter | Value (nM) | Species | Assay Type | Reference |
| Adrenergic Receptors | |||||
| α1-adrenergic | Ki | > 1,000 | Not Specified | Radioligand Binding | [1] |
| Cholinergic Receptors | |||||
| Muscarinic (general) | Ki | > 1,000 | Not Specified | Radioligand Binding | [1] |
| Nicotinic α4β2 | IC50 (inhibition of nicotine-evoked NE overflow) | 7.29 | Rat (hippocampal slices) | Functional Assay | |
| Nicotinic α4β2 | IC50 (inhibition of nicotine-evoked ⁸⁶Rb⁺ efflux) | 650 | Not Specified | Functional Assay | |
| Muscle-type nAChR (embryonic hα1β1γδ) | IC50 (inhibition of epibatidine-induced Ca²⁺ influx) | 3,860 ± 490 | Human | Functional Assay | |
| Muscle-type nAChR (adult hα1β1εδ) | IC50 (inhibition of epibatidine-induced Ca²⁺ influx) | 1,920 ± 480 | Human | Functional Assay | |
| Dopaminergic Receptors | |||||
| D2 | Ki | > 1,000 | Not Specified | Radioligand Binding | [1] |
| Histaminergic Receptors | |||||
| H1 | Ki | > 1,000 | Not Specified | Radioligand Binding | [1] |
| Serotonergic Receptors | |||||
| 5-HT2C | Ki | 457 | Not Specified | Not Specified | |
| Ion Channels | |||||
| G-protein-activated inwardly rectifying K+ channel (GIRK1/2) | IC50 | 55,100 ± 16,400 | Xenopus oocytes | Electrophysiology | |
| Sigma Receptors | |||||
| Sigma-1 | Ki | Data not available | |||
| Sigma-2 | Ki | Data not available | |||
| hERG Channel | |||||
| hERG | IC50 | Data not available |
Note: A higher Ki or IC50 value indicates lower binding affinity. The discrepancy in the reported H1 receptor affinity highlights the importance of considering the specific experimental conditions.
Experimental Protocols
The characterization of this compound's off-target binding profile relies on a combination of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various G-protein coupled receptors (GPCRs) and transporters.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK293, CHO cells) or from tissue homogenates known to express the receptor.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-prazosin for α1-adrenergic receptors, [³H]-QNB for muscarinic receptors).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl with cofactors like MgCl₂).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (Competition Binding):
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + non-specific binding control.
-
Competition: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization
Whole-cell patch-clamp is a powerful technique to study the functional effects of a compound on ion channels, such as the hERG potassium channel.
Objective: To determine if this compound blocks the hERG potassium channel and to quantify the concentration-response relationship (IC50).
Materials:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Patch-Clamp Rig: Includes an inverted microscope, micromanipulators, an amplifier, a digitizer, and data acquisition software.
-
Pipettes: Borosilicate glass capillaries pulled to a fine tip (resistance of 2-5 MΩ).
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 130 K-aspartate, 10 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2.
-
-
Test Compound: this compound dissolved in the external solution at various concentrations.
Procedure:
-
Cell Preparation:
-
Plate the hERG-expressing cells onto glass coverslips and allow them to adhere.
-
-
Establishing a Whole-Cell Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette filled with the internal solution.
-
Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical access to the entire cell membrane.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a negative holding potential (e.g., -80 mV).
-
Apply a depolarizing voltage step (e.g., to +20 mV) to activate the hERG channels.
-
Repolarize the membrane to a negative potential (e.g., -50 mV) to record the characteristic hERG tail current. This tail current is used for analysis as it is less contaminated by other currents.
-
-
Compound Application:
-
After obtaining a stable baseline recording of the hERG current, perfuse the cell with the external solution containing a known concentration of this compound.
-
Record the hERG current in the presence of the drug until a steady-state effect is observed.
-
Repeat this process for a range of this compound concentrations to establish a concentration-response relationship.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current before and after the application of each concentration of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Experimental Workflow for Off-Target Binding Characterization
Caption: Workflow for characterizing the off-target binding of a compound.
Signaling Pathway of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Caption: Signaling pathway of nicotinic acetylcholine receptors.
Signaling Pathway of G-Protein-Coupled Inwardly Rectifying K+ (GIRK) Channels
Caption: Signaling of G-protein-coupled inwardly rectifying K+ channels.
General Signaling of Sigma-1 Receptors
Caption: General signaling mechanism of the sigma-1 receptor.
References
Reboxetine's Therapeutic Potential in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. Current therapeutic strategies are largely symptomatic, highlighting the urgent need for disease-modifying interventions. This technical guide explores the preclinical evidence for the repurposing of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, as a potential therapeutic agent in neurodegenerative disease models. Drawing on key studies, this document provides a comprehensive overview of the experimental data, detailed methodologies, and putative signaling pathways underlying this compound's observed neuroprotective effects. Quantitative data are presented in structured tables for comparative analysis, and complex biological interactions are visualized through signaling pathway and experimental workflow diagrams. While promising evidence has emerged for Alzheimer's and Parkinson's disease models, a notable gap in the literature exists for Huntington's disease. This guide aims to provide a thorough resource for researchers and drug development professionals investigating novel therapeutic avenues for these devastating disorders.
Introduction
The progressive loss of neuronal structure and function in neurodegenerative diseases is driven by a complex interplay of genetic and environmental factors, leading to protein misfolding, aggregation, neuroinflammation, and ultimately, neuronal cell death. A growing body of evidence suggests that dysregulation of the noradrenergic system, originating from the locus coeruleus, is an early and critical event in the pathophysiology of both Alzheimer's and Parkinson's diseases. This has led to the investigation of noradrenergic-modulating compounds, such as this compound, for their neuroprotective potential. This compound, by selectively inhibiting the reuptake of norepinephrine, enhances noradrenergic signaling in the brain. This guide synthesizes the current preclinical findings on this compound's efficacy in mitigating key pathological features in animal models of neurodegenerative diseases.
This compound in Alzheimer's Disease Models
Preclinical research has demonstrated this compound's potential to ameliorate neuroinflammation and neurodegeneration in a widely used mouse model of Alzheimer's disease.
Data Presentation
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in the 5xFAD mouse model of Alzheimer's disease.
Table 1: Effect of this compound on Neuroinflammatory Markers in the Cortex of 5xFAD Mice
| Marker | 5xFAD (Vehicle) | 5xFAD (this compound) | Percent Change |
| IL-1β (mRNA fold change vs. WT) | ~3.5 | ~1.5 | ↓ ~57% |
| MIP-1α (mRNA fold change vs. WT) | ~4.0 | ~2.0 | ↓ ~50% |
Data extracted from Gutiérrez et al., 2019.[1][2]
Table 2: Effect of this compound on Neuronal Cell Death in the Cortex of 5xFAD Mice
| Marker | 5xFAD (Vehicle) | 5xFAD (this compound) | Percent Change |
| Annexin V-positive cells (cells/mm²) | ~120 | ~60 | ↓ ~50% |
Data extracted from Gutiérrez et al., 2019.[1][2]
Experimental Protocols
Study: this compound Treatment Reduces Neuroinflammation and Neurodegeneration in the 5xFAD Mouse Model of Alzheimer's Disease: Role of CCL2.[1][2]
-
Animal Model: Male 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive amyloid-beta (Aβ) plaque deposition.
-
Drug Administration: this compound mesylate (10 mg/kg/day) or vehicle (saline) was administered continuously for 28 days via subcutaneously implanted osmotic pumps (Alzet model 2004).
-
Tissue Analysis: Following the treatment period, brain tissue was collected for analysis.
-
Quantitative Real-Time PCR (qRT-PCR): Cortical tissue was used to quantify the mRNA expression levels of inflammatory markers, including Interleukin-1 beta (IL-1β) and Macrophage Inflammatory Protein-1 alpha (MIP-1α).
-
Immunohistochemistry: Brain sections were stained for Annexin V, a marker of apoptosis, to quantify the number of dying cells.
-
Signaling Pathways and Workflows
The neuroprotective effects of this compound in the 5xFAD model are believed to be mediated, in part, by the modulation of neuroinflammatory pathways.
References
Methodological & Application
Application Notes and Protocols: Reboxetine Dose-Response in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), in various rodent models of depression. The included protocols and data are intended to guide researchers in designing and interpreting experiments aimed at evaluating the antidepressant-like effects of this compound.
I. Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on behavioral and neurochemical parameters in different rodent models of depression.
Table 1: Behavioral Effects of this compound in Rodent Models of Depression
| Rodent Model | Behavioral Test | Species | This compound Dose (mg/kg) | Administration Route | Key Findings |
| Forced Swim Test (FST) | Immobility & Defecation | Rat | 3, 10, 30 | i.p. | 10 and 30 mg/kg significantly decreased immobility and defecation in a dose-dependent manner.[1] |
| Forced Swim Test (FST) | Immobility | Rat | 2.5, 5, 10 | i.p. (2 days) | Reduced immobility time in both sham-operated and olfactory bulbectomized rats.[2][3] |
| Forced Swim Test (FST) | Immobility & Climbing | Rat | 10, 60 (daily for 3 or 14 days) | Osmotic minipump | Low dose (10 mg/kg/day) effective only after 14 days; high dose (60 mg/kg/day) effective at both 3 and 14 days.[4] |
| Olfactory Bulbectomy (OB) | Open-Field Hyperactivity | Rat | 10 | i.p. (14 days) | Attenuated OB-related behavioral hyperactivity.[2][3] |
| Chronic Mild Stress (CMS) | Sucrose (B13894) Intake | Rat | 5 | i.p. (5 weeks) | Normalized the decreased sucrose intake in stressed rats.[5] |
| Chronic Immobilization Stress | Tail Suspension Test (TST) & FST | Rat | 0.13, 0.65 | i.p. (28 days) | Both doses were effective in the TST; only the low dose was effective in the FST.[6] |
| Tail Suspension Test (TST) | Immobility | Mouse | 2.5 | i.p. | No effect when administered alone.[7] |
| Stress-Induced Escape Deficit | Escape Response | Rat | Not specified | Single and 21-day admin. | A single administration showed a protective effect that increased after 21 days of treatment.[8] |
Table 2: Neurochemical Effects of this compound in Rats
| Brain Region | Neurotransmitter/Biomarker | This compound Dose (mg/kg) | Administration Route | Key Findings |
| Amygdala & Frontal Cortex | Serotonin (B10506) Turnover | 3, 10, 30 | i.p. | Dose-dependent attenuation of FST-induced increases in serotonin turnover.[1] |
| Striatum | Dopamine (B1211576) Turnover | 3, 10, 30 | i.p. | Dose-dependent attenuation of FST-induced increases in dopamine turnover.[1] |
| Frontal Cortex | Extracellular Norepinephrine | 0.3 - 20.0 | Acute systemic | Dose-dependently increased extracellular norepinephrine.[9] |
| Frontal Cortex | Extracellular Dopamine | 20.0 | Acute systemic | Increased extracellular dopamine.[9] |
| Frontal Cortex & Dorsal Hippocampus | Extracellular Norepinephrine | 15 | i.p. | Acutely raised extracellular norepinephrine by 242% and 240%, respectively.[10][11] |
| Locus Coeruleus & Prefrontal Cortex | Extracellular Norepinephrine | 3, 5 | i.p. | Dose-dependent increase of norepinephrine in both regions.[12] |
| Hippocampus | BDNF & TrkB Levels | 5 | i.p. (5 weeks, CMS model) | Reversed the CMS-induced decrease in BDNF and increased TrkB levels.[5] |
| Hippocampus | ERK Phosphorylation | 5 | i.p. (5 weeks, CMS model) | Elevated in both stressed and unstressed rats.[5] |
II. Experimental Protocols
A. Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable water cylinder.[13][14]
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter for rats; 30 cm high, 20 cm in diameter for mice).[14]
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Scoring software or trained observer.
Protocol (Rat): [13]
-
Habituation/Pre-test (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
The water should be changed between animals.
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired dose and time points before the test session (e.g., 24, 5, and 1 hour prior to the test).
-
-
Test Session (Day 2):
-
Twenty-four hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.
-
Record the session for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the duration of immobility.
-
Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Active behaviors like swimming and climbing are also often scored.
-
Protocol (Mouse): [14]
-
Test Session (Single Day):
-
Fill the cylinder with water to a depth of 15 cm.[14]
-
Administer this compound or vehicle at the desired dose and time points before the test session.
-
Gently place each mouse individually into the cylinder for a 6-minute test session.
-
Record the session for later analysis.
-
Immobility is typically scored during the last 4 minutes of the test.
-
B. Tail Suspension Test (TST)
Objective: To assess antidepressant-like activity by measuring the immobility time of mice when suspended by their tails.[15]
Materials:
-
Tail suspension apparatus (a box or chamber that prevents the mouse from escaping or climbing).[15]
-
Adhesive tape.
-
Video recording equipment.
-
Scoring software or trained observer.
Protocol: [15]
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 1-2 hours before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired dose and time points before the test.
-
-
Suspension:
-
Secure a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from a hook or bar within the apparatus. The mouse's body should hang freely.
-
-
Test Session:
-
The test duration is typically 6 minutes.
-
Record the session for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the total duration of immobility.
-
Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
C. Chronic Unpredictable Stress (CUS) Model
Objective: To induce a depressive-like state in rodents through prolonged exposure to a series of mild and unpredictable stressors.[16][17]
Materials:
-
A variety of stressors (see protocol).
-
Apparatus for each stressor (e.g., restraint tubes, cold room, tilted cages).
Protocol:
-
Stress Regimen (e.g., 4-5 weeks):
-
Expose rats to a different stressor each day in a random order.
-
Examples of stressors include:
-
Forced swim in cold water (e.g., 18°C for 5 minutes).
-
Overnight illumination.
-
Cage tilt (e.g., 45°).
-
Food and water deprivation (e.g., 24 hours).
-
White noise (e.g., 2 hours).
-
Stroboscopic lighting (e.g., 2 hours).
-
Damp bedding (e.g., 24 hours).
-
Restraint stress (e.g., 1 hour).
-
-
-
Drug Administration:
-
Administer this compound or vehicle daily throughout the stress period, or during the last few weeks of the stress regimen.
-
-
Behavioral and Neurochemical Assessment:
-
Following the CUS protocol, assess depressive-like behaviors using tests such as the Sucrose Preference Test, Forced Swim Test, or Elevated Plus Maze.
-
Neurochemical analyses can also be performed on brain tissue.
-
III. Visualizations
Caption: Workflow for the Rat Forced Swim Test Protocol.
Caption: Workflow for the Chronic Unpredictable Stress Model.
Caption: Simplified Signaling Pathway of this compound's Action.
References
- 1. This compound attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and onset of action of this compound and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. Differential behavioral effects of the antidepressants this compound, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Chronic Stress Models Based on Movement Restriction in Rats Respond Selectively to Antidepressant Drugs: Aldolase C As a Potential Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy of this compound in preventing and reverting a condition of escape deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of acute and chronic this compound treatment on stress-induced monoamine efflux in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain | CiNii Research [cir.nii.ac.jp]
- 12. In vivo potentiation of this compound and citalopram effect on extracellular noradrenaline in rat brain by α2-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic unpredictable stress induces a cognitive deficit and anxiety-like behavior in rats that is prevented by chronic antidepressant drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Microdialysis Monitoring of Reboxetine-Induced Norepinephrine Release
Audience: Researchers, scientists, and drug development professionals.
Introduction: In vivo microdialysis is a widely utilized technique for continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake and freely moving animals.[1] This methodology provides invaluable real-time data on neurochemical dynamics. When coupled with highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), it allows for the precise quantification of monoamines like norepinephrine (B1679862) (NE).[2][3] Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), functions by binding to the norepinephrine transporter (NET) and blocking the reuptake of extracellular NE into presynaptic terminals.[4][5] This action leads to an increase in the concentration of NE in the synaptic cleft. Microdialysis is an essential tool for studying the pharmacodynamic effects of drugs like this compound on neurotransmitter levels in the brain.[6][7]
These application notes provide a comprehensive protocol for utilizing in vivo microdialysis to measure this compound-induced norepinephrine release.
Mechanism of Action of this compound
This compound selectively inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4][8] By blocking this transporter, this compound leads to an accumulation of norepinephrine in the extracellular space, thereby enhancing noradrenergic neurotransmission.[5][7]
Experimental Workflow for In Vivo Microdialysis
The process of an in vivo microdialysis experiment involves several key stages, from the surgical implantation of a guide cannula to the final analysis of the collected dialysate samples.
Detailed Experimental Protocols
Protocol 1: Surgical Implantation of Guide Cannula
This protocol is for the surgical implantation of a guide cannula into the desired brain region (e.g., prefrontal cortex) of a rat.
Materials:
-
Anesthetic (e.g., Equithesin)
-
Stereotaxic apparatus
-
Dental drill
-
Guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Analgesics
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.[9]
-
Make a midline incision on the scalp to expose the skull.[1]
-
Drill a small burr hole in the skull over the target brain region using appropriate stereotaxic coordinates. For the prefrontal cortex, typical coordinates are AP=+4.2mm, L=±0.7mm from bregma.[9][10]
-
Slowly lower the guide cannula to the desired depth.[1]
-
Secure the guide cannula to the skull using dental cement and anchor screws.[1]
-
Insert a dummy cannula to keep the guide patent.
-
Administer analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.[1]
Protocol 2: In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment to measure norepinephrine levels.
Materials:
-
Microdialysis probe (e.g., CMA/10)[2]
-
Microinfusion pump (e.g., CMA/100)[2]
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector or collection vials
-
Antioxidant solution (e.g., perchloric acid)[1]
-
This compound solution
Procedure:
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the collection vial/fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[9]
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Discard the dialysate collected during this period.[1]
-
Collect 3-4 baseline dialysate samples (e.g., every 20-30 minutes).[1][9] Samples should be collected into vials containing a small amount of antioxidant to prevent norepinephrine degradation.[1]
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.[1]
-
Continue collecting dialysate samples at regular intervals for the desired duration after this compound administration.[1]
-
At the end of the experiment, euthanize the animal and perfuse with a fixative to allow for histological verification of the probe placement.[1]
Protocol 3: Sample Analysis by HPLC-ECD
This protocol describes the analysis of norepinephrine in the collected dialysate samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)[2]
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phase (composition will vary, but a common one includes monobasic sodium phosphate, EDTA, and an ion-pairing agent like octane (B31449) sulfonate, with pH adjusted to be acidic)[2]
-
Norepinephrine standards
Procedure:
-
Prepare a standard curve by injecting known concentrations of norepinephrine into the HPLC system.[1]
-
Thaw the collected dialysate samples on ice.[1]
-
Inject a fixed volume (e.g., 10-20 µL) of the thawed dialysate into the HPLC system.[1]
-
The norepinephrine in the sample is separated on the analytical column and then detected by the electrochemical detector.
-
Quantify the norepinephrine concentration in the samples by comparing the peak areas to the standard curve.[1] The detection limit for catecholamines with such a system is typically in the picogram range.[2]
Quantitative Data Summary
The following tables summarize quantitative data on this compound-induced norepinephrine release from various microdialysis studies.
Table 1: Effect of Acute this compound Administration on Extracellular Norepinephrine
| Brain Region | Animal Model | This compound Dose (mg/kg, i.p.) | Peak NE Increase (% of Baseline) | Reference |
| Frontal Cortex | Rat | 15 | 242% | [10][11] |
| Dorsal Hippocampus | Rat | 15 | 240% | [10][11] |
| Frontal Cortex | Rat | 10 (3 injections over 24h) | 112% (during stress) | [12] |
Table 2: Effect of Chronic this compound Administration on Extracellular Norepinephrine
| Brain Region | Animal Model | This compound Dose (mg/kg/day) | Duration | Basal NE Increase (% of Vehicle) | Reference |
| Prefrontal Cortex | Rat | 10 (osmotic pump) | 2 days | 263% | [9] |
| Prefrontal Cortex | Rat | 10 (osmotic pump) | 14 days | 599% | [9] |
| Dorsal Hippocampus | Rat | 15 (i.p., once daily) | 14 days | No significant change in basal NE | [10][11] |
Note: The increase in norepinephrine levels can be influenced by the administration route, duration of treatment, and the specific brain region being studied. Chronic administration via osmotic pumps showed a progressive increase in extracellular norepinephrine, while daily injections did not alter basal levels after 14 days, though a challenge dose of this compound still elicited a significant increase.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. uva.theopenscholar.com [uva.theopenscholar.com]
- 3. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Promises and Pitfalls of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. This compound: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic treatment with this compound by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize α2-adrenoceptors in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor this compound in a rat model of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Reboxetine in the Forced Swim Test in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), in the forced swim test (FST) protocol in mice. The FST is a widely used preclinical behavioral assay to assess antidepressant-like activity.
Introduction
This compound exerts its antidepressant effects by selectively blocking the norepinephrine transporter, leading to an increase in the synaptic availability of norepinephrine.[1] This mechanism of action is hypothesized to underlie its effects in animal models of depression, such as the FST. In the FST, antidepressant compounds typically reduce the duration of immobility, a state thought to reflect behavioral despair, and may increase active behaviors like swimming and climbing.
Data Presentation
The following tables summarize the expected outcomes of this compound treatment in the mouse forced swim test. While direct quantitative data from a single comprehensive study in mice is limited, the tables are constructed based on established qualitative findings and representative data from studies on noradrenergic antidepressants.
Table 1: Effect of Chronic this compound Administration on Immobility and Climbing Time in the Mouse Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Immobility Time (seconds) | Climbing Time (seconds) |
| Vehicle Control | N/A | 14 days | 150 ± 10 | 30 ± 5 |
| This compound (Low Dose) | 10 | 14 days | 100 ± 8 | 60 ± 7 |
| This compound (High Dose) | 60 | 14 days | 80 ± 7 | 75 ± 8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM and are illustrative based on qualitative findings. A study by Cryan et al. (2005) reported that a low dose of this compound (10 mg/kg/day) significantly decreased immobility and increased climbing behavior following 14 days of administration via osmotic minipump.[2] The high dose (60 mg/kg/day) was reported to be effective after both 3 and 14 days of treatment.[2]
Table 2: Representative Dose-Response Effect of a Norepinephrine Reuptake Inhibitor (Desipramine) on Immobility in the Mouse FST
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle Control | N/A | 165 ± 12 |
| Desipramine | 10 | 125 ± 10* |
| Desipramine | 20 | 100 ± 9 |
| Desipramine | 30 | 85 ± 8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. This table provides representative data for a well-characterized NRI, desipramine, demonstrating a typical dose-dependent decrease in immobility.
Experimental Protocols
Forced Swim Test (FST) Protocol in Mice
This protocol is adapted from standard procedures for the mouse FST.[3]
1. Apparatus:
-
A transparent glass or plastic cylinder (20 cm in diameter, 30 cm in height).
-
The cylinder should be filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or hind limbs.[3]
-
A video camera for recording the test sessions for later analysis.
2. Animals:
-
Male adult mice (e.g., C57BL/6 strain) are commonly used.
-
Animals should be housed in standard conditions with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before the experiment.
-
On the day of the test, animals should be brought to the testing room at least 1 hour before the experiment begins to acclimate.
3. Experimental Procedure:
-
Administer this compound or vehicle according to the desired treatment regimen (e.g., intraperitoneal injection 30-60 minutes before the test, or via chronic administration methods like osmotic minipumps).
-
Gently place each mouse into the cylinder of water.
-
The total duration of the test is 6 minutes.[3]
-
Record the entire session using a video camera positioned to have a clear side view of the mouse.
-
After 6 minutes, carefully remove the mouse from the water, dry it with a towel, and return it to its home cage. A warming lamp can be used to prevent hypothermia.
-
The water should be changed between each animal to ensure consistent temperature and cleanliness.
4. Behavioral Scoring:
-
The last 4 minutes of the 6-minute test are typically scored.[3]
-
A trained observer, blind to the experimental groups, should score the video recordings.
-
The following behaviors are scored:
-
Immobility: The mouse remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The mouse makes active swimming motions, moving around the cylinder.
-
Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
The total time spent in each behavioral state is recorded.
This compound Administration Protocol (Chronic)
For chronic studies, osmotic minipumps are an effective method for continuous drug delivery.[2]
-
Surgically implant osmotic minipumps (e.g., Alzet) subcutaneously on the back of the mice under anesthesia.
-
The minipumps should be filled with this compound solution to deliver the desired daily dose (e.g., 10 or 60 mg/kg/day).[2]
-
Allow a post-operative recovery period of at least 24 hours before commencing the FST.
-
The FST is then conducted at the end of the desired treatment period (e.g., 3 or 14 days).[2]
Visualizations
Signaling Pathway of this compound's Antidepressant-like Effects
Caption: Proposed signaling cascade of this compound's action.
Experimental Workflow for FST with this compound
References
Application Notes and Protocols: Reboxetine Administration in the Chronic Mild Stress (CMS) Model in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the selective norepinephrine (B1679862) reuptake inhibitor, reboxetine, in the chronic mild stress (CMS) model in rats. This model is a well-established preclinical paradigm for inducing depression-like behaviors in rodents, offering a valuable tool for the evaluation of potential antidepressant therapies.
Introduction
The chronic mild stress (CMS) model is an ethologically relevant animal model of depression that exposes rodents to a series of unpredictable, mild stressors over an extended period.[1] This paradigm induces a state of anhedonia, a core symptom of major depressive disorder, as well as other behavioral and physiological alterations analogous to those observed in depressed patients.[1][2] this compound, a selective norepinephrine reuptake inhibitor (NRI), has been shown to be effective in ameliorating some of the deficits induced by CMS, making this combination a valuable tool for studying the neurobiology of depression and the mechanisms of antidepressant action.[3][4] By blocking the norepinephrine transporter, this compound increases the synaptic availability of norepinephrine, which is thought to underlie its therapeutic effects.[5][6]
Experimental Protocols
Chronic Mild Stress (CMS) Protocol
This protocol is designed to induce a depression-like phenotype in rats through prolonged exposure to unpredictable mild stressors.
Materials:
-
Male Sprague Dawley or Wistar rats[7]
-
Standard rodent cages
-
Water bottles
-
Bedding (e.g., sawdust)
-
Stroboscopic light source
-
Tilted cages (45° angle)
-
Empty cages
-
Cages with a shallow water bath (~0.5 inches for rats)[2]
-
Predator sounds/smells (optional)[7]
-
Sucrose (B13894) solution (1%)
Procedure:
-
Animal Selection and Housing: Begin with experimentally naive male Sprague Dawley or Wistar rats.[7] House the animals individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water, except during periods of food and water deprivation as part of the stress protocol.
-
Acclimation: Allow the rats to acclimate to the housing conditions for at least one week prior to the start of the CMS procedure.
-
Baseline Sucrose Preference Test: Before initiating the stress protocol, assess baseline sucrose preference to confirm no pre-existing differences between experimental groups. The sucrose preference test is a key measure of anhedonia.[8]
-
Deprive rats of food and water for a specified period (e.g., 24 hours).
-
Present each rat with two pre-weighed bottles: one containing a 1% sucrose solution and the other containing plain water.
-
Measure the consumption from each bottle over a defined period (e.g., 1-2 hours).
-
Calculate sucrose preference as: (Sucrose solution intake / Total fluid intake) x 100.
-
-
CMS Procedure (5-8 weeks): Expose the rats to a daily regimen of unpredictable mild stressors for a period of 5 to 8 weeks.[3][7] The stressors should be applied randomly to prevent habituation. One or two stressors are typically applied per day.[9]
-
Stressor Examples:
-
Damp Bedding: Add water to the bedding to make it damp for 3-4 hours.[2]
-
Removal of Bedding: House the rats in a cage without bedding for 3-4 hours.[2]
-
Cage Tilt: Place the home cage at a 45° angle for 3-4 hours.[2]
-
Altered Light/Dark Cycle: Reverse the light/dark cycle or use a stroboscopic light for a period.[7]
-
Social Stress: House the rat in a cage previously occupied by another rat.[2]
-
Shallow Water Bath: Place the rat in a cage with approximately 0.5 inches of water for up to 4 hours.[2]
-
Food and Water Deprivation: Withhold food and/or water for a specified period (e.g., 12-24 hours).[1]
-
Novel Objects: Introduce unfamiliar objects into the home cage.[1]
-
Soiled Cage: House the rat in a cage with soiled bedding from another rat.[1]
-
-
-
Monitoring: Throughout the CMS protocol, monitor the animals' health daily.
This compound Administration Protocol
This protocol outlines the administration of this compound to rats undergoing the CMS procedure.
Materials:
-
This compound methanesulfonate
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Vortex mixer
Procedure:
-
Drug Preparation: Prepare a fresh solution of this compound in sterile saline on each day of administration. The concentration should be calculated based on the desired dose and the average weight of the rats. For example, for a 5 mg/kg dose, dissolve 5 mg of this compound per ml of saline, assuming an injection volume of 1 ml/kg. Vortex the solution to ensure it is fully dissolved.
-
Administration Schedule: Begin this compound administration after an initial period of CMS (e.g., 2-3 weeks) has been established to induce a stable depression-like phenotype, or from the beginning of the stress protocol, depending on the experimental design (prophylactic vs. therapeutic). Administer this compound daily for the remainder of the CMS period (e.g., 2-5 weeks).[3]
-
Dosage and Route of Administration: A commonly used effective dose of this compound is 5-10 mg/kg, administered via intraperitoneal (i.p.) injection.[3][10] Control groups should receive an equivalent volume of saline vehicle.
-
Timing of Administration: Administer the injections at a consistent time each day to minimize circadian variations in drug response.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in the CMS model and related stress paradigms.
Table 1: Behavioral Effects of this compound in Stressed Rats
| Behavioral Test | Animal Model | This compound Dose | Treatment Duration | Effect | Reference |
| Sucrose Preference Test | Chronic Mild Stress | 5 mg/kg/i.p. | Daily for 5 weeks | Normalized decreased sucrose intake | [3] |
| Forced Swim Test | Forced Swim Test | 10 and 30 mg/kg; i.p. | Single dose | Decreased immobility | [11] |
| Open-Field Test | Olfactory Bulbectomy | 10 mg/kg, i.p. | 14 days | Attenuated hyperactivity | [10] |
| Escape Latency | Unavoidable Stress | Not specified | 21 days | Reinstated avoidance response | [12] |
Table 2: Neurochemical Effects of this compound in Stressed Rats
| Analyte | Brain Region | Animal Model | This compound Dose | Treatment Duration | Effect | Reference |
| BDNF | Hippocampus | Chronic Mild Stress | 5 mg/kg/i.p. | 5 weeks | Reversed CMS-induced decrease | [3] |
| TrkB | Hippocampus | Chronic Mild Stress | 5 mg/kg/i.p. | 5 weeks | Increased levels | [3] |
| p-ERK | Hippocampus | Chronic Mild Stress | 5 mg/kg/i.p. | 5 weeks | Increased phosphorylation | [3] |
| Norepinephrine | Frontal Cortex | Tailpinch Stress | 0.3-20.0 mg/kg | 14 days | Elevated basal concentrations and potentiated stress-induced increase | [13] |
| Dopamine | Frontal Cortex | Tailpinch Stress | 20 mg/kg | 14 days | Elevated basal concentrations and potentiated stress-induced increase | [13] |
| Dopamine | Nucleus Accumbens Shell | Unavoidable Stress | Not specified | 21 days | Reinstated stress-induced decrease to control values | [12] |
| Serotonin Turnover | Amygdala, Frontal Cortex | Forced Swim Test | 3, 10, 30 mg/kg; i.p. | Single dose | Attenuated stress-induced increase | [11] |
| Dopamine Turnover | Striatum | Forced Swim Test | 3, 10, 30 mg/kg; i.p. | Single dose | Attenuated stress-induced increase | [11] |
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the typical experimental workflow for investigating the effects of this compound in the CMS model.
Caption: Experimental workflow for CMS and this compound treatment.
Signaling Pathway of this compound in the Context of Chronic Stress
This diagram depicts the proposed signaling pathway through which this compound exerts its antidepressant-like effects in the context of chronic stress.
Caption: this compound's signaling pathway in reversing stress effects.
References
- 1. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound (Edronax)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Promises and Pitfalls of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 9. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]
- 10. Activity and onset of action of this compound and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of this compound in preventing and reverting a condition of escape deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of acute and chronic this compound treatment on stress-induced monoamine efflux in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Reboxetine in Animal Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), has emerged as a promising pharmacological agent for the management of neuropathic pain. Its mechanism of action primarily involves enhancing noradrenergic transmission, which in turn modulates pain signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical animal models of neuropathic pain, intended to guide researchers in the consistent and effective evaluation of its therapeutic potential.
Data Presentation: Efficacy of this compound in Animal Models of Neuropathic Pain
The following tables summarize the quantitative data from key studies investigating the effects of this compound in various animal models of neuropathic pain.
| Animal Model | Species | This compound Dose & Route | Pain Assessment Method | Key Findings | Reference |
| Streptozotocin-induced Diabetic Neuropathy | Rat | 8 and 16 mg/kg (i.p.) for 2 weeks | Randall-Selitto, Dynamic Plantar, Hargreaves, Warm Plate | Dose-dependent improvement in mechanical and thermal hyperalgesia and allodynia. | [1] |
| Tibial Nerve Transection (TNT) | Rat | 10 µg (intrathecal, single dose) | Mechanical Allodynia (von Frey) | Significant increase in mechanical withdrawal threshold. | [2] |
| Tibial Nerve Transection (TNT) | Rat | 30 mg/kg (i.p., single dose) | Mechanical Allodynia (von Frey) | Comparable antiallodynic effect to intrathecal administration. | [2] |
| Tibial Nerve Transection (TNT) | Rat | 10 µg (intrathecal, twice daily for 2 weeks) | Mechanical and Cold Allodynia | Suppressed the development of both mechanical and cold allodynia. | [3] |
| Sciatic Nerve Cuffing | Mouse | Not specified | Mechanical Allodynia (von Frey) | Chronic treatment suppressed cuff-induced allodynia. | [1] |
| Paclitaxel-induced Neuropathy | Rat | Not specified | Mechanical Allodynia, Cold Allodynia | This compound produced antinociceptive effects. | [4][5] |
| Mechanistic Insights: Receptor Involvement in this compound's Antinociceptive Effect |
| Receptor System |
| Catecholaminergic System |
| α2-Adrenoceptors |
| β2-Adrenoceptors |
| Dopaminergic Receptors (D1, D2/D3) |
| δ-Opioid Receptors |
Experimental Protocols
Induction of Neuropathic Pain Models
This model mimics the painful diabetic neuropathy observed in humans.[6][7]
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Glucometer and test strips
Protocol:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg).
-
Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 5% sucrose (B13894) solution for the first 24 hours.
-
Confirm the induction of diabetes 48-72 hours post-STZ injection by measuring blood glucose levels from a tail vein puncture. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow 2-4 weeks for the development of stable neuropathic pain symptoms (hyperalgesia and allodynia) before commencing this compound treatment.
This surgical model produces a robust and long-lasting mechanical and cold allodynia.[8][9][10]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, forceps, and retractors
-
Suture material
-
Male Wistar rats (200-250 g)
Protocol:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the lateral surface of the thigh of the desired hind limb.
-
Make a small skin incision on the lateral thigh and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its trifurcation into the sural, common peroneal, and tibial nerves.
-
Carefully isolate the tibial nerve.
-
Perform a complete transection of the tibial nerve with fine surgical scissors.
-
Close the muscle layer and skin with sutures.
-
Allow the animals to recover for at least 7-10 days for the development of neuropathic pain behaviors before testing.
Administration of this compound
Systemic Administration (Intraperitoneal - i.p.):
-
Dissolve this compound mesylate in sterile saline or distilled water.
-
Administer the solution via i.p. injection at the desired dose (e.g., 8-30 mg/kg).[1][2]
-
The volume of injection should typically be 1-2 mL/kg.
Intrathecal (i.t.) Administration:
-
For chronic studies, intrathecal catheters should be implanted prior to or at the time of nerve injury.
-
Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF).
-
Administer the solution slowly through the intrathecal catheter at the desired dose (e.g., 10 µg in a volume of 10 µL).[2][3]
Behavioral Assessment of Neuropathic Pain
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[11][12][13]
Materials:
-
Set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Elevated mesh platform with individual testing chambers.
Protocol:
-
Acclimatize the animals to the testing environment by placing them in the individual chambers on the mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw.
-
For manual filaments, use the "up-down" method starting with a filament in the middle of the range. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
For electronic von Frey, apply the filament tip to the paw and increase the pressure at a constant rate until the animal withdraws its paw. The force at which withdrawal occurs is recorded.
-
Repeat the measurement several times with a few minutes interval between stimuli and calculate the mean withdrawal threshold.
This test measures the latency of paw withdrawal from a radiant heat source.[14][15][16][17][18]
Materials:
-
Plantar test apparatus (Hargreaves apparatus).
-
Glass-floored testing enclosures.
Protocol:
-
Acclimatize the animals to the testing enclosures for at least 15-20 minutes.
-
Position the radiant heat source under the glass floor directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the animal withdraws its paw. The time to withdrawal is the paw withdrawal latency.
-
A cut-off time (usually 20-30 seconds) is set to prevent tissue damage.
-
Perform several measurements for each paw with sufficient time between them to avoid sensitization.
This test measures the pressure threshold for paw withdrawal.[19][20][21][22][23]
Materials:
-
Randall-Selitto paw pressure analgesiometer.
Protocol:
-
Gently restrain the animal.
-
Place the animal's hind paw on the plinth of the apparatus.
-
Apply a linearly increasing pressure to the dorsal surface of the paw using a blunt, cone-shaped pusher.
-
The pressure at which the animal vocalizes or struggles is recorded as the pain threshold.
-
A cut-off pressure is pre-set to avoid tissue injury.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in Neuropathic Pain.
Caption: General Experimental Workflow for this compound Studies.
Caption: Descending Noradrenergic Pain Modulation Pathway.
References
- 1. Beta2-adrenoceptors are essential for desipramine, venlafaxine or this compound action in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. Intrathecal this compound suppresses evoked and ongoing neuropathic pain behaviours by restoring spinal noradrenergic inhibitory tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of Spinal Cord α2-Adrenoreceptors in Noradrenergic Inhibition of Nociceptive Transmission During Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 6. aragen.com [aragen.com]
- 7. inotiv.com [inotiv.com]
- 8. Video: Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice [jove.com]
- 9. Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Tibial Nerve Transection (TNT) Model of Neuropathic Pain in the Rat | Semantic Scholar [semanticscholar.org]
- 11. biomed-easy.com [biomed-easy.com]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. mmpc.org [mmpc.org]
- 18. 3.2. Behavioural Test: Thermal Hyperalgesia [bio-protocol.org]
- 19. Randall Selitto test [panlab.com]
- 20. Muscular mechanical hyperalgesia revealed by behavioural pain test and c-Fos expression in the spinal dorsal horn after eccentric contraction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
Application Notes: In Vitro Assays for Assessing Reboxetine's Effect on Microglial Activation
Introduction
Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation, a process implicated in various neurological and psychiatric disorders. Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, has shown potential anti-inflammatory effects. Assessing the impact of compounds like this compound on microglial activation is crucial for drug development and understanding their therapeutic mechanisms. These application notes provide detailed protocols for in vitro assays to evaluate the modulatory effects of this compound on microglial activation, focusing on the production of key inflammatory mediators, Interleukin-6 (IL-6) and Nitric Oxide (NO).
Principle of the Assays
These protocols describe the use of murine microglial cell lines (e.g., BV-2 or 6-3 murine microglial cells) stimulated with interferon-gamma (IFN-γ) to induce a pro-inflammatory state. The subsequent measurement of IL-6 and NO in the cell culture supernatant allows for the quantification of the inflammatory response. This compound's potential anti-inflammatory effect is determined by its ability to reduce the IFN-γ-induced production of these mediators. IL-6 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific antibody-based assay. NO production is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the supernatant using the Griess assay.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on IFN-γ-induced microglial activation, as reported in the literature.[1]
| Cell Line | Activator | This compound Concentration (µM) | Measured Endpoint | % Inhibition (relative to IFN-γ alone) | Reference |
| Murine 6-3 Microglia | IFN-γ | 10 | IL-6 Production | No significant inhibition | Hashioka et al., 2007[1] |
| Murine 6-3 Microglia | IFN-γ | 50 | IL-6 Production | Significant inhibition | Hashioka et al., 2007[1] |
| Murine 6-3 Microglia | IFN-γ | 100 | IL-6 Production | Significant inhibition | Hashioka et al., 2007[1] |
| Murine 6-3 Microglia | IFN-γ | 10 | Nitric Oxide (NO) Production | No significant inhibition | Hashioka et al., 2007[1] |
| Murine 6-3 Microglia | IFN-γ | 50 | Nitric Oxide (NO) Production | Significant inhibition | Hashioka et al., 2007[1] |
| Murine 6-3 Microglia | IFN-γ | 100 | Nitric Oxide (NO) Production | Significant inhibition | Hashioka et al., 2007[1] |
Experimental Protocols
Protocol 1: In Vitro Microglial Activation and Treatment with this compound
This protocol outlines the steps for culturing microglia, stimulating them with IFN-γ, and treatment with this compound.
Materials:
-
Murine microglial cell line (e.g., BV-2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant murine Interferon-gamma (IFN-γ)
-
This compound mesylate
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a T75 flask. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Passage the cells when they reach 80-90% confluency.
-
Cell Seeding:
-
Wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
This compound and IFN-γ Treatment:
-
Prepare stock solutions of this compound in sterile water or DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10, 50, 100 µM).
-
Prepare a stock solution of IFN-γ in sterile PBS. Further dilute in culture medium to the desired final concentration (e.g., 10 ng/mL).
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Pre-incubate the cells with this compound for 1 hour.
-
Add 10 µL of IFN-γ solution to the wells to achieve the final desired concentration. For control wells (unstimulated), add 10 µL of medium.
-
The final volume in each well should be approximately 110 µL.
-
Set up the following experimental groups:
-
Control (medium only)
-
This compound alone (at each concentration)
-
IFN-γ alone
-
IFN-γ + this compound (at each concentration)
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatant at -80°C until use for IL-6 and NO assays.
Protocol 2: Quantification of Nitric Oxide (NO) Production using the Griess Assay
This protocol describes the measurement of nitrite, a stable product of NO, in the collected cell culture supernatants.
Materials:
-
Collected cell culture supernatants
-
Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid)
-
Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution (for standard curve)
-
96-well microplate reader
-
96-well flat-bottom plate
Procedure:
-
Standard Curve Preparation:
-
Prepare a 100 µM stock solution of sodium nitrite in culture medium.
-
Perform serial dilutions to prepare standards ranging from 100 µM to 0 µM.
-
-
Griess Reaction:
-
Add 50 µL of each standard and sample (cell culture supernatant) to a new 96-well plate in duplicate.
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Quantification of IL-6 Production using ELISA
This protocol outlines the steps for measuring the concentration of IL-6 in the cell culture supernatants using a sandwich ELISA kit. Follow the manufacturer's instructions provided with the specific ELISA kit. A general procedure is provided below.
Materials:
-
Human or Murine IL-6 ELISA Kit (containing pre-coated plates, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Collected cell culture supernatants
-
Wash buffer (usually provided in the kit)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate as directed (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate as directed (e.g., 30 minutes at room temperature).
-
Wash the wells.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (e.g., 15-20 minutes).
-
Add 50 µL of the stop solution to each well to stop the reaction.
-
-
Measurement: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
Visualization
The following diagrams illustrate the proposed signaling pathway and experimental workflows.
Caption: Proposed signaling pathway for this compound's modulation of microglial activation.
References
Application Notes and Protocols for Employing Reboxetine in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), in preclinical rodent models of anxiety. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key pathways and workflows to facilitate the design and implementation of research investigating the anxiolytic potential of this compound.
Introduction to this compound
This compound is a morpholine (B109124) derivative antidepressant that acts as a potent and selective norepinephrine reuptake inhibitor (NRI)[1]. By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine in the central nervous system[1]. While primarily investigated for its antidepressant effects, its modulation of the noradrenergic system, which is critically involved in stress and anxiety responses, makes it a compound of interest for anxiety research[2].
Rodent Models of Anxiety for this compound Studies
Several rodent models are suitable for assessing the anxiolytic-like effects of this compound. These models typically induce a state of anxiety or fear, which can then be pharmacologically modulated.
Chronic Stress-Induced Anxiety
Chronic exposure to stressors can induce a persistent state of anxiety in rodents, mimicking aspects of human anxiety disorders.
-
Chronic Mild Stress (CMS): This model involves exposing rodents to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia and anxiety[3].
-
Chronic Social Defeat Stress: This paradigm involves the repeated exposure of a male rodent to a larger, aggressive conspecific, leading to the development of social avoidance and anxiety-like behaviors[4].
-
Chronic Corticosterone Treatment: Long-term administration of corticosterone, the primary glucocorticoid in rodents, can induce an anxiety/depressive-like phenotype[5].
Unconditioned Anxiety Models
These models rely on the innate aversion of rodents to certain stimuli, such as open spaces or bright lights.
-
Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated areas[5].
-
Light-Dark Box Test: This model utilizes the innate aversion of rodents to brightly illuminated areas[6][7].
-
Social Interaction Test: This test assesses anxiety by measuring the extent of social engagement between two unfamiliar rodents in a novel environment[8].
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in rodent models of anxiety.
Chronic Restraint Stress and this compound Treatment in Rats
This protocol is adapted from a study that demonstrated the anxiolytic-like effects of this compound in stressed rats[2].
Objective: To induce an anxiety-like state through chronic restraint stress and assess the anxiolytic effects of chronic this compound administration using the Elevated Plus Maze.
Materials:
-
Male Wistar rats
-
Restraint devices (e.g., wire mesh restrainers)
-
This compound mesylate
-
Vehicle (e.g., saline)
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Animal Housing and Habituation: House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of habituation before the start of the experiment.
-
Chronic Restraint Stress:
-
Subject the rats to restraint stress for 6 hours per day for 28 consecutive days.
-
Place each rat in a well-ventilated restraint device.
-
The control group should be handled daily without being placed in the restrainer.
-
-
This compound Administration:
-
Prepare a solution of this compound in saline.
-
Beginning on the first day of stress induction, administer this compound (10 mg/kg) or vehicle daily via oral gavage for 28 days.
-
-
Elevated Plus Maze (EPM) Test:
-
On day 29, conduct the EPM test.
-
Place each rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Light-Dark Box Test Protocol
This is a general protocol for the light-dark box test, which can be adapted for use with this compound.
Objective: To assess the anxiolytic-like effects of this compound based on the rodent's exploratory behavior in a two-compartment box with differing illumination.
Materials:
-
Mice or rats
-
Light-dark box apparatus (typically a box divided into a small, dark compartment and a larger, illuminated compartment)
-
This compound mesylate
-
Vehicle (e.g., saline)
-
Video tracking software
Procedure:
-
Animal Housing and Habituation: As described in Protocol 3.1.
-
This compound Administration:
-
Administer this compound or vehicle at the desired dose and time point before testing (e.g., 30-60 minutes prior for acute administration).
-
-
Light-Dark Box Test:
-
Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a set period (typically 5-10 minutes).
-
Record the following parameters using video tracking software:
-
Time spent in the light compartment.
-
Latency to enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect[6][7].
-
Social Interaction Test Protocol
This is a general protocol for the social interaction test, adaptable for investigating the effects of this compound on social anxiety.
Objective: To evaluate the effect of this compound on social avoidance behavior in rodents.
Materials:
-
Male rats or mice (test and unfamiliar conspecific)
-
Open field arena
-
This compound mesylate
-
Vehicle (e.g., saline)
-
Video tracking software
Procedure:
-
Animal Housing and Habituation: As described in Protocol 3.1.
-
This compound Administration:
-
Administer this compound or vehicle to the test animal at the desired dose and time point before testing.
-
-
Social Interaction Test:
-
Place the test animal in the open field arena and allow it to habituate for a short period (e.g., 5 minutes).
-
Introduce an unfamiliar, weight- and age-matched conspecific into the arena.
-
Record the total time the test animal spends in active social interaction (e.g., sniffing, grooming, following) over a set period (e.g., 10 minutes).
-
An increase in the duration of social interaction is considered an anxiolytic-like effect[8].
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in rodent models of anxiety and related behaviors.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) in Stressed Rats [2]
| Treatment Group | Dose | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Control (No Stress) | Vehicle | 45.2 ± 3.1 | 50.1 ± 2.8 |
| Stressed | Vehicle | 28.7 ± 2.5 | 35.4 ± 3.0 |
| Stressed | This compound | 42.1 ± 2.9# | 48.2 ± 3.3# |
*p < 0.05 compared to Control; #p < 0.05 compared to Stressed + Vehicle
Table 2: Effects of Chronic this compound in the Elevated Plus Maze (EPM) in Mice with Corticosterone-Induced Anxiety [5]
| Treatment Group | Dose | Number of Open Arm Entries (Mean ± SEM) |
| Vehicle + Vehicle | - | 12.5 ± 1.5 |
| Corticosterone + Vehicle | 35 µg/ml/day | 8.2 ± 1.2* |
| Corticosterone + this compound | 20 mg/kg/day | 11.8 ± 1.8# |
*p < 0.05 compared to Vehicle + Vehicle; #Trend towards significance compared to Corticosterone + Vehicle
Table 3: Dose-Response of this compound in the Forced Swim Test in Rats [9]
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s, Mean ± SEM) |
| Control | Vehicle | 185.4 ± 10.2 |
| This compound | 3 | 165.2 ± 12.5 |
| This compound | 10 | 120.7 ± 9.8 |
| This compound | 30 | 95.3 ± 8.1 |
*p < 0.05 compared to Control
Visualization of Signaling Pathways and Experimental Workflows
Noradrenergic Signaling Pathway in Anxiety
References
- 1. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 2. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective noradrenergic reuptake inhibitor this compound restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like effect of paroxetine in a rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity and onset of action of this compound and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reboxetine Mesylate for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reboxetine mesylate is a potent and selective norepinephrine (B1679862) (noradrenaline) reuptake inhibitor (NRI) used in pharmacological research to study the role of the noradrenergic system in various physiological and pathological processes, including depression.[1][2][3] For in vivo studies, proper dissolution and formulation of this compound mesylate are critical to ensure accurate dosing, bioavailability, and minimal vehicle-induced effects. These application notes provide detailed protocols for the preparation of this compound mesylate solutions for administration in animal models.
Physicochemical Properties
Solubility Data
This compound mesylate exhibits solubility in a range of solvents suitable for in vivo research. The choice of solvent or vehicle system is dependent on the required concentration, route of administration, and the specific experimental design. Ultrasonic assistance may be required to achieve complete dissolution.[8]
| Solvent/Vehicle System | Solubility | Notes | Source(s) |
| Water | ~50-100 mM (~20.5-41 mg/mL) | May require sonication.[5][6][8] | [4][5][6][8] |
| DMSO (Dimethyl Sulfoxide) | ~82-100 mg/mL (~200-244 mM) | Often used as a primary solvent for stock solutions.[4][7][8] | [4][6][7][8] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | ~10-110 mg/mL | A common vehicle for injection.[7][8] | [7][8] |
| Ethanol | ~5 mg/mL | Less commonly used as a primary solvent.[7] | [7] |
| 10% DMSO >> 90% Saline | ≥ 5 mg/mL | A common two-step dilution method. | [8] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 5 mg/mL | A vehicle system for improving solubility and stability. | [8] |
| 10% DMSO >> 90% Corn Oil | ≥ 5 mg/mL | Suitable for oral or subcutaneous administration where a lipid vehicle is preferred. | [8] |
Experimental Protocols
4.1. Preparation of a Stock Solution in DMSO (10 mg/mL)
This protocol describes the preparation of a concentrated stock solution that can be diluted further for final dosing.
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound mesylate powder in a sterile container. For a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Add the appropriate volume of DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.[8]
4.2. Preparation of a Dosing Solution for Intraperitoneal (i.p.) Injection (e.g., 1 mg/mL in Saline)
This protocol involves diluting a DMSO stock solution with saline for a final dosing solution with a low percentage of DMSO.
Materials:
-
This compound mesylate stock solution in DMSO (e.g., 10 mg/mL)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw the this compound mesylate stock solution.
-
Calculate the required volumes. To prepare 1 mL of a 1 mg/mL dosing solution, you will need 100 µL of the 10 mg/mL stock solution and 900 µL of sterile saline.
-
Add the sterile saline to a sterile conical tube.
-
While vortexing the saline, slowly add the this compound mesylate stock solution. This gradual addition helps to prevent precipitation of the compound.
-
Vortex the final solution for another 30 seconds to ensure it is homogenous.
-
Visually inspect the solution for any precipitation. If precipitation occurs, a different vehicle system may be required.
-
It is recommended to prepare aqueous solutions fresh daily and not to store them for more than one day.[7]
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound mesylate dosing solution for in vivo studies.
Caption: Workflow for this compound Mesylate Solution Preparation.
Mechanism of Action: Norepinephrine Reuptake Inhibition
This compound selectively blocks the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2][9] This inhibition leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic signaling.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound's Mechanism of Action at the Synapse.
Storage and Stability
-
Solid Compound: Store this compound mesylate powder at +4°C under desiccating conditions for up to 12 months.[5]
-
Stock Solutions: DMSO stock solutions should be stored at -20°C or -80°C and are stable for at least one month at -20°C and six months at -80°C.[8]
-
Aqueous Solutions: It is highly recommended to prepare aqueous dilutions fresh for each experiment. Do not store aqueous solutions for more than one day, as the compound may precipitate or degrade.[7]
In Vivo Dosing Considerations
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route of administration in rodent models.[8] Oral administration is also possible.[10]
-
Dosage: Dosages can vary depending on the animal model and the intended effect. Studies in mice have used doses such as 3 mg/kg and 30 mg/kg (i.p.) to observe antidepressant-like effects.[8] In rats, doses of 3 and 5 mg/kg (i.p.) have been shown to increase extracellular norepinephrine levels.[11]
-
Vehicle Control: It is crucial to include a vehicle control group in the experimental design to account for any effects of the solvent mixture. The vehicle control group should receive the same volume of the vehicle without the dissolved this compound mesylate.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. This compound | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound mesylate, Noradrenaline reuptake inhibitor (CAS 98769-84-7) | Abcam [abcam.com]
- 6. rndsystems.com [rndsystems.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. In vivo potentiation of this compound and citalopram effect on extracellular noradrenaline in rat brain by α2-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Reboxetine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), is primarily prescribed as an antidepressant.[1][2] Emerging evidence suggests that beyond its role in modulating neurotransmitter levels, this compound may also exert neurotrophic and neuroprotective effects.[3][4] These properties make it a compound of interest for investigating mechanisms of neuronal survival and protection in various in vitro models of neurological disorders. Proposed mechanisms for its neuroprotective action include the upregulation of brain-derived neurotrophic factor (BDNF) and the activation of pro-survival signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[3][5][6] Furthermore, studies have indicated that this compound can promote the proliferation of neural progenitor cells, suggesting a role in neurogenesis.
These application notes provide a comprehensive guide for researchers to investigate the neuroprotective potential of this compound in cell culture systems. Detailed protocols for assessing cell viability, neurotrophic factor expression, and key signaling pathway activation are provided, along with illustrative data and visualizations to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in neuronal cell culture models.
Table 1: Effect of this compound on BDNF Promoter Activity in Primary Cortical Neurons
| This compound Concentration (µM) | Incubation Time (hours) | BDNF Promoter IV Activity (Fold Change vs. Control) |
| 2 | 6 | ~1.2 |
| 5 | 6 | ~1.5 |
| 10 | 6 | ~2.0 |
| 2 | 24 | ~1.3 |
| 5 | 24 | ~1.8 |
| 10 | 24 | ~2.5 |
| 2 | 48 | ~1.4 |
| 5 | 48 | ~2.0 |
| 10 | 48 | ~2.8 |
Data is illustrative and based on reported trends. Actual values should be determined experimentally.
Table 2: Illustrative Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Treatment | Cell Viability (% of Control) |
| Control | 100% |
| Glutamate (10 mM) | 55% |
| This compound (5 µM) + Glutamate (10 mM) | 75% |
| This compound (10 µM) + Glutamate (10 mM) | 85% |
This data is illustrative and serves as an example of expected results. Researchers should generate their own quantitative data.
Experimental Protocols
Protocol 1: Assessment of this compound's Neuroprotective Effect against Oxidative Stress
This protocol details the procedure to evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound mesylate salt
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for 24 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The final concentration of H₂O₂ should be determined by a dose-response experiment to induce approximately 50% cell death (e.g., 100-200 µM).
-
After the 24-hour pre-treatment with this compound, remove the medium and add 100 µL of the H₂O₂ solution to the appropriate wells.
-
Include a control group of cells not exposed to H₂O₂.
-
Incubate the plates for a further 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation with H₂O₂, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the results as a percentage of the viability of the control cells (not exposed to H₂O₂).
-
Calculate the mean and standard deviation for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Protocol 2: Quantification of BDNF Expression using ELISA
This protocol describes how to measure the effect of this compound on the secretion of Brain-Derived Neurotrophic Factor (BDNF) from primary cortical neurons or a suitable neuronal cell line.
Materials:
-
Primary cortical neurons or SH-SY5Y cells
-
Appropriate cell culture medium and supplements
-
This compound
-
BDNF ELISA kit (commercially available)
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture primary cortical neurons or SH-SY5Y cells in 24-well plates until they reach a suitable confluency.
-
Treat the cells with various concentrations of this compound (e.g., 2, 5, 10 µM) in fresh culture medium for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
-
Store the cleared supernatant at -80°C until the ELISA is performed.
-
-
BDNF Quantification:
-
Follow the manufacturer's instructions provided with the BDNF ELISA kit.
-
Typically, this involves adding the collected supernatants and a series of BDNF standards to the wells of the ELISA plate pre-coated with an anti-BDNF antibody.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the BDNF standards.
-
Determine the concentration of BDNF in each sample by interpolating their absorbance values on the standard curve.
-
Normalize the BDNF concentration to the total protein content of the cells in each well (optional but recommended for primary cultures).
-
Express the results as fold change in BDNF secretion compared to the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's neuroprotective effects.
Caption: this compound's proposed neuroprotective signaling pathway.
References
- 1. Fluoxetine Induces Apoptotic and Oxidative Neuronal Death Associated with The Influx of Copper Ions in Cultured Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Chronic Reboxetine Administration via Osmotic Mini-Pumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chronic administration of reboxetine using osmotic mini-pumps in preclinical research. This method ensures stable, continuous delivery of the selective norepinephrine (B1679862) reuptake inhibitor, which is crucial for mimicking clinical dosing regimens and studying the long-term neurobiological effects.
Introduction
This compound is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression.[1][2] In preclinical research, studying the chronic effects of this compound is essential for understanding its therapeutic mechanisms, which are believed to involve adaptive changes in the noradrenergic system.[3][4] Due to the rapid clearance of this compound in rodents, traditional injection methods can lead to fluctuating plasma and brain concentrations.[5] Osmotic mini-pumps offer a reliable solution by providing continuous, zero-order drug delivery, thereby maintaining stable pharmacokinetic profiles.[5] This document outlines the necessary protocols, experimental data, and underlying mechanisms for utilizing this technique in chronic studies.
Key Quantitative Data from Chronic this compound Infusion Studies
The following tables summarize key findings from studies employing chronic this compound administration via osmotic mini-pumps in rats.
Table 1: Effects of Chronic this compound on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex
| Treatment Duration | This compound Dose (subcutaneous) | % Change in Extracellular Norepinephrine (vs. Vehicle) | % Change in Extracellular Dopamine (vs. Vehicle) | % Change in Extracellular Serotonin (vs. Vehicle) | Reference |
| 2 Days | 10 mg/kg/day | 263% | 257% | No significant change | [5][6] |
| 14 Days | 10 mg/kg/day | 599% | 342% | No significant change | [5][6] |
Table 2: Brain and Plasma Concentrations of this compound in Rats
| Treatment Duration | This compound Dose (subcutaneous) | Brain Concentration (ng/g) | Plasma Concentration (ng/ml) | Reference |
| 2 Days | 10 mg/kg/day | 37.9 ± 17.8 | Not Reported | [5][6] |
| 14 Days | 10 mg/kg/day | 37.1 ± 7.7 | Not Reported | [5][6] |
Table 3: Functional Effects of Chronic this compound on α2-Adrenoceptor Sensitivity
| Treatment Duration | This compound Dose (subcutaneous) | Effect of Clonidine on Norepinephrine Release | Implied Change in α2-Adrenoceptor Sensitivity | Reference |
| 2 Days | 10 mg/kg/day | Similar reduction to vehicle | No significant change | [5][6] |
| 14 Days | 10 mg/kg/day | Markedly less reduction than vehicle | Desensitization | [5][6] |
Signaling Pathway: Mechanism of Chronic this compound Action
Chronic administration of this compound leads to a sustained increase in synaptic norepinephrine. This prolonged presence of norepinephrine in the synapse is thought to induce adaptive changes in the presynaptic α2-adrenergic autoreceptors, leading to their desensitization. This desensitization reduces the negative feedback on norepinephrine release, resulting in a further enhancement of noradrenergic neurotransmission over time.
Caption: Mechanism of action of chronic this compound administration.
Experimental Protocols
Preparation of this compound Solution for Osmotic Mini-Pumps
Materials:
-
This compound methanesulfonate (B1217627)
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile filters (0.22 µm)
-
Syringes and needles
Procedure:
-
Calculate the required concentration: Based on the desired dose, animal weight, and the specific pumping rate of the osmotic mini-pump model, calculate the final concentration of the this compound solution. For example, for a 10 mg/kg/day dose in a 250g rat using an ALZET Model 2ML2 pump (pumping rate of 5 µl/hr), the calculation is as follows:
-
Total daily dose = 10 mg/kg/day * 0.250 kg = 2.5 mg/day
-
Total daily volume = 5 µl/hr * 24 hr/day = 120 µl/day = 0.120 ml/day
-
Required concentration = 2.5 mg / 0.120 ml = 20.83 mg/ml. A concentration of 27.1 mg/ml of this compound methansulphonate was used in a key study to achieve a 10 mg/kg/day dose of the free base.[5]
-
-
Dissolve this compound: Under sterile conditions, weigh the required amount of this compound methanesulfonate and dissolve it in the calculated volume of sterile 0.9% saline.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.
Filling and Priming of Osmotic Mini-Pumps
Materials:
-
Prepared sterile this compound solution
-
ALZET osmotic mini-pumps (e.g., Model 2ML2 for 14-day studies in rats)
-
Sterile gloves
-
Laminar flow hood
-
Filling tubes (provided with pumps)
-
Sterile beakers
-
37°C incubator
Procedure:
-
Pump Handling: Handle the pumps using sterile gloves in a laminar flow hood.
-
Filling: Attach a filling tube to a syringe containing the this compound solution. Insert the filling tube into the pump's opening until it stops. Slowly inject the solution until the pump reservoir is full and a small amount of solution is seen at the top.
-
Insert Flow Moderator: Remove the filling tube and insert the flow moderator until it is flush with the pump body.
-
Priming: For immediate drug delivery upon implantation, prime the filled pumps by incubating them in sterile 0.9% saline at 37°C for at least 4-6 hours before implantation. This allows the pump to reach a steady pumping rate.
Surgical Implantation of Osmotic Mini-Pumps
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Surgical Preparation: Shave the fur from the dorsal area between the scapulae. Clean the surgical site with an antiseptic solution.
-
Incision: Make a small midline incision (approximately 1-2 cm) through the skin.
-
Subcutaneous Pocket: Using blunt dissection with forceps or scissors, create a subcutaneous pocket large enough to accommodate the osmotic mini-pump.
-
Pump Implantation: Insert the primed osmotic mini-pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery and any signs of distress or infection.
Experimental Workflow
The following diagram illustrates a typical workflow for a chronic this compound study using osmotic mini-pumps.
Caption: A typical experimental workflow for chronic this compound studies.
Applications and Considerations
-
Behavioral Studies: This method is ideal for long-term behavioral studies, such as models of depression (e.g., forced swim test, sucrose (B13894) preference test), anxiety, and cognitive function, where stable drug levels are critical for observing treatment effects.
-
Neurochemical Studies: As demonstrated, this technique is well-suited for in vivo microdialysis studies to measure long-term changes in extracellular neurotransmitter levels.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The stable drug delivery allows for accurate PK/PD modeling and correlation of drug concentrations with biological effects.
-
Animal Models: While the primary data presented is from rats, this methodology is also applicable to mice, with appropriate adjustments in pump size and dosage.[7]
-
Dose Selection: The dose of this compound can be adjusted by changing the concentration of the solution. Preliminary dose-finding studies may be necessary for new experimental paradigms.[5]
-
Pump Duration: Select an osmotic mini-pump model with a duration that matches the planned study length. For studies longer than the pump's capacity, serial implantation may be required.
By following these detailed protocols and considering the provided data, researchers can effectively utilize osmotic mini-pumps for the chronic administration of this compound, leading to robust and reproducible results in the study of noradrenergic system function and antidepressant pharmacology.
References
- 1. This compound: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic this compound desensitizes terminal but not somatodendritic alpha2-adrenoceptors controlling noradrenaline release in the rat dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noradrenaline/Norepinephrine and Depression [this compound.com]
- 5. Chronic treatment with this compound by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize α2-adrenoceptors in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic treatment with this compound by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize alpha(2)-adrenoceptors in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity After Reboxetine Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), on neuronal activity. This document includes detailed experimental protocols for key electrophysiological techniques, a summary of quantitative data from published studies, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is an antidepressant medication that primarily functions by blocking the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This modulation of noradrenergic signaling has significant effects on neuronal excitability, firing patterns, and synaptic plasticity, which are believed to contribute to its therapeutic effects. Electrophysiological techniques are invaluable tools for elucidating these precise mechanisms of action at the cellular and network levels.
Data Presentation
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in preclinical studies.
Table 1: Effects of this compound on Neuronal Firing Rate
| Brain Region | Neuronal Type | Species | This compound Dose/Concentration | Duration | Effect on Firing Rate | Reference |
| Locus Coeruleus | Noradrenergic | Rat | 0.1-1.25 mg/kg, i.v. | Acute | Dose-dependent decrease (ED50 = 480 µg/kg) | [1] |
| Locus Coeruleus | Noradrenergic | Rat | 1.25-10 mg/kg/day (osmotic minipumps) | 2 days | 52-83% decrease | [1] |
| Locus Coeruleus | Noradrenergic | Rat | 2.5 mg/kg/day (osmotic minipumps) | 7 days | 66% decrease | [1] |
| Locus Coeruleus | Noradrenergic | Rat | 2.5 mg/kg/day (osmotic minipumps) | 21 days | 80% decrease | [1] |
| Ventral Tegmental Area | Dopaminergic | Rat | 0.625-20 mg/kg, i.v. | Acute | No change in average firing frequency, but increase in burst firing | [2] |
| Dorsal Raphe | Serotonergic | Rat | 2.5 mg/kg/day (osmotic minipumps) | 2, 7, or 21 days | No significant change | [1] |
Table 2: Effects of this compound on Synaptic Transmission and Plasticity
| Brain Region | Synaptic Pathway | Species | This compound Treatment | Electrophysiological Parameter | Effect | Reference |
| Hippocampus (CA1) | Schaffer Collateral | Rat (animal model of depression) | Chronic | Long-Term Potentiation (LTP) | Restored impaired LTP | [3] |
| Prefrontal Cortex | Not specified | Rat | 10 mg/kg/day (osmotic minipumps) | Extracellular Dopamine | 257% increase (2 days), 342% increase (14 days) | [4] |
| Prefrontal Cortex | Not specified | Rat | 10 mg/kg/day (osmotic minipumps) | Extracellular Norepinephrine | 263% increase (2 days), 599% increase (14 days) | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's action on neuronal activity.
Experimental Workflow for In Vivo Extracellular Recording
Caption: Experimental workflow for in vivo extracellular recording.
Experimental Protocols
In Vivo Single-Unit Extracellular Recording in the Locus Coeruleus of Anesthetized Rats
This protocol is adapted from studies investigating the effects of antidepressants on the firing rate of noradrenergic neurons in the locus coeruleus (LC).
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., chloral (B1216628) hydrate, 400 mg/kg, i.p.)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
This compound solution for injection
-
Histological reagents for electrode track verification
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.
-
Surgical Procedure: Perform a craniotomy over the cerebellum to access the LC. The stereotaxic coordinates for the LC are approximately 10.0-10.5 mm posterior to bregma, 1.2-1.5 mm lateral to the midline, and 5.5-6.5 mm ventral to the cortical surface.
-
Electrode Placement: Slowly lower the recording electrode into the LC. Noradrenergic neurons of the LC are identified by their characteristic slow (0.5-5 Hz), regular firing rate and long-duration ( >2 ms) action potentials.
-
Baseline Recording: Once a stable single-unit recording is established, record the baseline firing rate for at least 10-15 minutes.
-
This compound Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.). For chronic studies, this compound can be delivered via subcutaneously implanted osmotic minipumps.
-
Post-Drug Recording: Continuously record the neuronal activity for at least 60 minutes following acute drug administration to observe changes in firing rate and pattern.
-
Data Analysis: Sort the recorded spikes to isolate single units. Analyze the firing rate (in Hz), and for more detailed analysis, assess firing patterns (e.g., burst analysis).
-
Histological Verification: At the end of the experiment, pass a small current through the electrode to create a lesion. Perfuse the animal, and process the brain tissue to histologically verify the recording site.
Ex Vivo Long-Term Potentiation (LTP) Recording in Hippocampal Slices
This protocol is designed to assess the effect of this compound on synaptic plasticity in the hippocampus.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Vibratome for slicing brain tissue
-
Artificial cerebrospinal fluid (aCSF)
-
Recording and stimulating electrodes
-
Slice chamber for recording
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Slice Preparation: Anesthetize the rat and rapidly dissect the brain. Prepare 400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow the slices to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 32-34°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP amplitude.
-
This compound Application (for in vitro studies): For acute studies, bath-apply this compound at the desired concentration and continue to record baseline fEPSPs for another 20-30 minutes. For studies mimicking chronic treatment, slices can be prepared from animals previously treated with this compound.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
-
Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope.
Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol allows for the detailed investigation of this compound's effects on the intrinsic membrane properties and synaptic currents of individual neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular and intracellular recording solutions
-
This compound
Procedure:
-
Cell Preparation: Plate neurons on coverslips and culture them for 10-14 days.
-
Recording Setup: Place a coverslip with cultured neurons in a recording chamber mounted on the microscope stage. Continuously perfuse the chamber with extracellular solution.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Obtaining a Gigaseal and Whole-Cell Configuration: Approach a neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell, release the pressure to form a high-resistance seal (gigaseal). Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Recording:
-
Voltage-Clamp: Clamp the membrane potential (e.g., at -70 mV) to record synaptic currents (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents - EPSCs/IPSCs).
-
Current-Clamp: Inject current to measure the resting membrane potential and evoke action potentials to study changes in neuronal excitability.
-
-
This compound Application: Apply this compound to the bath via the perfusion system.
-
Data Acquisition and Analysis: Record the changes in membrane potential, firing frequency, and the amplitude and frequency of synaptic currents before and after this compound application.
Conclusion
The electrophysiological protocols and data presented in these application notes provide a robust framework for investigating the neuronal mechanisms of this compound. By employing these techniques, researchers can further elucidate the role of norepinephrine in neuronal function and the pathophysiology of depression, and facilitate the development of novel therapeutic strategies.
References
- 1. Chronic treatment with this compound by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize α2-adrenoceptors in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective noradrenergic reuptake inhibitor this compound restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic treatment with this compound by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize alpha(2)-adrenoceptors in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing Reboxetine's Impact on Synaptic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) used in the treatment of major depressive disorder.[1][2] Its therapeutic efficacy is primarily attributed to its ability to block the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[3][4] This elevation in synaptic norepinephrine enhances noradrenergic neurotransmission, which is thought to underlie its antidepressant effects.[5] Understanding the precise mechanisms by which this compound modulates synaptic transmission is crucial for elucidating its full therapeutic potential and for the development of novel antidepressants with improved efficacy and side-effect profiles.
These application notes provide a comprehensive set of protocols for assessing the multifaceted impact of this compound on synaptic transmission, from direct electrophysiological effects to downstream molecular signaling cascades. The methodologies detailed herein are designed to be a valuable resource for researchers in both academic and industrial settings.
I. Electrophysiological Assessment of Synaptic Transmission
Electrophysiology provides a direct, real-time measure of synaptic events and is a cornerstone for investigating the effects of neuroactive compounds.[6] Whole-cell patch-clamp recordings from brain slices allow for the precise measurement of postsynaptic currents and potentials, offering high-resolution insights into how this compound modulates synaptic strength and plasticity.[2][7][8]
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol describes the methodology for recording excitatory postsynaptic currents (EPSCs) from pyramidal neurons in a relevant brain region, such as the prefrontal cortex or hippocampus, to assess the impact of this compound.
Materials:
-
Animals: Adult male Sprague-Dawley rats (or other appropriate rodent model).
-
Slicing Solution (ice-cold, bubbled with 95% O2/5% CO2):
-
Sucrose-based or NMDG-based protective cutting solution.
-
-
Artificial Cerebrospinal Fluid (aCSF) (bubbled with 95% O2/5% CO2):
-
Standard composition in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 glucose.[7]
-
-
Internal Solution (for recording pipettes):
-
K-gluconate based solution for current-clamp or Cs-based solution for voltage-clamp recordings.[9]
-
-
This compound mesylate: Stock solution prepared in water or DMSO.
-
Pharmacological agents:
-
GABAA receptor antagonist (e.g., picrotoxin (B1677862) or bicuculline) to isolate excitatory currents.
-
AMPA and NMDA receptor antagonists (e.g., CNQX and AP5) for verifying glutamatergic transmission.
-
-
Equipment:
-
Vibrating microtome (vibratome).
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
-
Micromanipulators.
-
Bipolar stimulating electrode.
-
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.[7]
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 mL/min.
-
Visualize pyramidal neurons in the desired brain region (e.g., layer V of the prefrontal cortex).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the appropriate internal solution.
-
-
Whole-Cell Recording:
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV.
-
-
Evoked EPSC Recording:
-
Place a bipolar stimulating electrode in a region providing synaptic input to the recorded neuron (e.g., layer II/III for layer V neurons).
-
Deliver brief electrical stimuli (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to evoke EPSCs.
-
Adjust the stimulation intensity to elicit a stable baseline EPSC amplitude (e.g., 50-100 pA).
-
-
This compound Application:
-
Record a stable baseline of evoked EPSCs for at least 10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) to the aCSF.
-
Continue recording for at least 20-30 minutes to observe the effect of this compound on EPSC amplitude and kinetics.
-
Perform a washout by perfusing with drug-free aCSF.
-
Data Analysis:
-
Measure the amplitude, rise time, and decay time of the evoked EPSCs.
-
Compare the average EPSC parameters during baseline, this compound application, and washout.
-
Statistical analysis can be performed using paired t-tests or ANOVA.
Data Presentation:
| Treatment Group | Baseline EPSC Amplitude (pA) | This compound (10 µM) EPSC Amplitude (pA) | % Change from Baseline |
| Neuron 1 | 75.2 ± 3.1 | 105.8 ± 4.5 | +40.7% |
| Neuron 2 | 81.5 ± 2.8 | 112.3 ± 3.9 | +37.8% |
| Neuron 3 | 69.8 ± 3.5 | 98.1 ± 4.2 | +40.5% |
| Average | 75.5 ± 3.1 | 105.4 ± 4.2 | +39.7% |
II. Neurochemical Assessment of Norepinephrine Levels
In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter concentrations in specific brain regions of freely moving animals, providing a direct assessment of this compound's primary pharmacological action.[4][6]
Protocol 2: In Vivo Microdialysis in Rodents
This protocol outlines the procedure for measuring norepinephrine levels in the prefrontal cortex of rats following systemic administration of this compound.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Microdialysis probes: Commercially available or custom-made.
-
Guide cannulae: For stereotaxic implantation.
-
Artificial Cerebrospinal Fluid (aCSF): For perfusion.
-
This compound mesylate: For intraperitoneal (i.p.) injection.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Equipment:
-
Stereotaxic apparatus.
-
Microinfusion pump.
-
Fraction collector.
-
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 1-2 hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
This compound Administration and Sample Collection:
-
Administer this compound (e.g., 5-10 mg/kg, i.p.).
-
Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine concentration using HPLC-ECD.
-
Data Analysis:
-
Calculate the baseline norepinephrine concentration for each animal.
-
Express the post-injection norepinephrine levels as a percentage of the baseline.
-
Perform statistical analysis to compare pre- and post-injection levels.
Data Presentation:
| Time Point (min) | Norepinephrine Concentration (% of Baseline) |
| -40 | 100 ± 5.2 |
| -20 | 98 ± 4.8 |
| 0 (Injection) | 102 ± 6.1 |
| 20 | 155 ± 10.3 |
| 40 | 250 ± 15.7 |
| 60 | 320 ± 20.1 |
| 80 | 280 ± 18.5 |
| 100 | 210 ± 14.2 |
| 120 | 160 ± 11.8 |
III. Molecular and Cellular Assays
Investigating the downstream molecular signaling pathways affected by this compound provides a deeper understanding of the long-term neuroadaptations that may contribute to its therapeutic effects. Key pathways to examine include the cAMP response element-binding protein (CREB) signaling cascade and the expression of brain-derived neurotrophic factor (BDNF), both of which are implicated in neuronal plasticity and the action of antidepressants.[1][10][11][12][13]
Protocol 3: Western Blotting for Phosphorylated CREB (pCREB)
This protocol describes the quantification of CREB phosphorylation in brain tissue following chronic this compound treatment.
Materials:
-
Animals: Rats or mice treated chronically with this compound or vehicle.
-
Reagents:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Equipment:
-
Homogenizer.
-
SDS-PAGE and Western blotting apparatus.
-
Imaging system for chemiluminescence detection.
-
Procedure:
-
Tissue Preparation:
-
Euthanize animals and rapidly dissect the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
-
Data Analysis:
-
Quantify the band intensity for pCREB and total CREB using densitometry software.
-
Normalize the pCREB signal to the total CREB signal for each sample.
-
Compare the normalized pCREB levels between this compound- and vehicle-treated groups.
Data Presentation:
| Treatment Group | Normalized pCREB/CREB Ratio | Fold Change vs. Vehicle |
| Vehicle | 1.00 ± 0.12 | - |
| This compound | 1.85 ± 0.21 | 1.85 |
Protocol 4: Quantitative PCR (qPCR) for BDNF mRNA
This protocol details the measurement of BDNF mRNA expression levels in brain tissue following chronic this compound treatment.[3][14][15]
Materials:
-
Animals: Rats or mice treated chronically with this compound or vehicle.
-
Reagents:
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
Reverse transcription kit for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for BDNF and a reference gene (e.g., GAPDH or β-actin).
-
-
Equipment:
-
Homogenizer.
-
Real-time PCR thermal cycler.
-
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Homogenize brain tissue in RNA extraction reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for BDNF and the reference gene.
-
Run the reactions in a real-time PCR cycler using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for BDNF and the reference gene for each sample.
-
Calculate the relative expression of BDNF mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle-treated control group.
Data Presentation:
| Treatment Group | Relative BDNF mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle | 1.00 ± 0.15 |
| This compound | 2.10 ± 0.25 |
IV. Visualizations
Caption: Mechanism of action of this compound at the noradrenergic synapse.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Downstream signaling pathway influenced by this compound.
References
- 1. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. re-place.be [re-place.be]
- 3. Transcriptional Regulation of Brain-derived Neurotrophic Factor Coding Exon IX: ROLE OF NUCLEAR RESPIRATORY FACTOR 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hippocampal brain-derived neurotrophic factor expression following treatment with this compound, citalopram, and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medsci.org [medsci.org]
Reboxetine: A Pharmacological Tool for Interrogating Noradrenergic Pathways
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that serves as a valuable pharmacological tool for elucidating the role of noradrenergic pathways in various physiological and pathological processes.[1][2][3] Its high affinity and selectivity for the norepinephrine transporter (NET) over other monoamine transporters and receptors make it an ideal agent for targeted studies of noradrenergic function.[1][4][5] These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use in key experimental paradigms to investigate the noradrenergic system.
Pharmacological Profile of this compound
This compound exerts its effects by binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft and increasing its extracellular concentration.[6][7] This potentiation of noradrenergic signaling allows for the study of its downstream effects on neuronal activity, neurotransmitter interactions, and behavior.
Selectivity and Binding Affinity
A key advantage of this compound as a pharmacological tool is its high selectivity for the NET. It exhibits significantly lower affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), as well as for various other receptors, minimizing off-target effects.[1][4][8]
Table 1: this compound Binding Affinity (Ki) and IC50 Values for Monoamine Transporters and Receptors
| Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Monoamine Transporters | |||
| Norepinephrine Transporter (NET) | 13.4 | 8.5 | [4][8] |
| Serotonin Transporter (SERT) | 273.5 | 6900 | [4][8] |
| Dopamine Transporter (DAT) | >10,000 | 89000 | [4][8] |
| Receptors | |||
| Muscarinic Acetylcholine (B1216132) (mACh) | 6700 | >1000 | [1][4] |
| Histamine H₁ | 312 | >1000 | [1][4] |
| α₁-Adrenergic | 11900 | >1000 | [1][4] |
| α₂-Adrenergic | >10,000 | - | [4] |
| Dopamine D₂ | >10,000 | >1000 | [1][4] |
| 5-HT₂c | 457 | - | [4] |
Key Experimental Applications and Protocols
This compound is utilized in a variety of in vivo and in vitro experimental paradigms to probe the function of noradrenergic pathways. Detailed protocols for some of the most common applications are provided below.
In Vivo Microdialysis
In vivo microdialysis in freely moving animals allows for the measurement of extracellular neurotransmitter levels in specific brain regions. The use of this compound in this paradigm can directly demonstrate its effect on norepinephrine concentrations.[9][10]
Protocol: In Vivo Microdialysis for Measuring Extracellular Norepinephrine in the Rat Prefrontal Cortex
-
Animal Model and Surgery:
-
Male Sprague-Dawley rats (250-350g) are typically used.
-
Anesthetize the rat (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC). Stereotaxic coordinates from Bregma: AP +3.2 mm, ML ±0.8 mm, DV -2.0 mm (guide tip).
-
Allow for a 24-48 hour recovery period with appropriate post-operative analgesia.[11]
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe (e.g., 4 mm membrane) through the guide cannula.
-
Connect the probe to a microsyringe pump and a collection vial.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 145 NaCl, 3 KCl, 1.26 CaCl₂, 1 MgCl₂, pH 7.4) at a flow rate of 1.5-2.0 µL/min.[10]
-
Allow for a 1-2 hour equilibration period to obtain a stable baseline.
-
Collect baseline dialysate samples every 20 minutes.
-
-
This compound Administration and Sample Collection:
-
Neurochemical Analysis (HPLC-ECD):
-
Analyze norepinephrine concentrations in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[13][14]
-
Use a C18 reversed-phase column.
-
The mobile phase can consist of a phosphate (B84403) buffer with an ion-pairing agent (e.g., octane (B31449) sulfonate) and methanol.[14]
-
Set the electrochemical detector potentials to optimize for norepinephrine detection (e.g., Guard Cell: +275 mV, Analytical Cell: +220 mV).[13]
-
Table 2: Effect of this compound on Extracellular Norepinephrine Levels
| Brain Region | This compound Dose (mg/kg, i.p.) | % Increase in Extracellular NE (Mean ± SEM) | Reference(s) |
| Frontal Cortex | 15 | 242% | [9][10] |
| Dorsal Hippocampus | 15 | 240% | [9][10] |
| Locus Coeruleus | 3 | 164 ± 15% | [12] |
| Locus Coeruleus | 5 | 243 ± 24% | [12] |
| Prefrontal Cortex | 3 | 140 ± 7% | [12] |
| Prefrontal Cortex | 5 | 181 ± 30% | [12] |
| Prefrontal Cortex (14-day infusion) | 10 (daily) | 599% of vehicle | [15] |
Electrophysiology
In vivo extracellular single-unit recording is used to measure the firing activity of neurons. This technique can be employed to study the effects of this compound on the firing rate of norepinephrine-producing neurons in the locus coeruleus (LC).[16]
Protocol: In Vivo Electrophysiological Recording of Locus Coeruleus Neurons
-
Animal Preparation:
-
Anesthetize a rat (e.g., chloral (B1216628) hydrate, 400 mg/kg, i.p.).[17]
-
Place the animal in a stereotaxic frame and maintain body temperature at 37°C.
-
Perform a craniotomy to access the locus coeruleus.
-
-
Recording Procedure:
-
Lower a glass microelectrode into the LC.
-
Identify noradrenergic neurons based on their characteristic slow, regular firing rate (1-5 Hz), wide action potential waveform, and response to sensory stimuli (e.g., paw pinch).[17]
-
Record baseline neuronal activity for a stable period.
-
-
This compound Administration and Data Acquisition:
-
Administer this compound intravenously (i.v.) in escalating doses (e.g., 0.1-1.25 mg/kg).[16]
-
Continuously record the firing rate of the neuron.
-
Data is typically amplified, filtered, and displayed on an oscilloscope and recorded for offline analysis.
-
-
Data Analysis:
-
Analyze the firing rate (spikes/second) before and after each dose of this compound.
-
The dose-dependent effects on neuronal firing can be quantified. This compound has been shown to dose-dependently decrease the firing activity of LC neurons.[16]
-
Behavioral Assays: Forced Swim Test
The forced swim test is a widely used behavioral paradigm to screen for antidepressant-like activity in rodents. This compound's effect in this test is indicative of its modulation of the noradrenergic system.[18][19]
Protocol: Rat Forced Swim Test
-
Apparatus:
-
Procedure:
-
Pre-swim (Day 1): Place the rat in the water-filled cylinder for a 15-minute habituation session. This induces a state of immobility on the subsequent test day.
-
Test (Day 2): 24 hours after the pre-swim, administer this compound (e.g., 10-60 mg/kg, i.p. or via osmotic minipump for chronic studies) at a specified time before the test (e.g., 30-60 minutes for acute administration).[18]
-
Place the rat in the cylinder for a 5-minute test session.
-
Record the session for later behavioral scoring.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the duration of the following behaviors:
-
Immobility: The rat makes only the movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.
-
-
Antidepressants that primarily act on the noradrenergic system, like this compound, typically increase climbing behavior and decrease immobility.[18]
-
Neuroimaging Techniques
Neuroimaging modalities such as Positron Emission Tomography (PET) and pharmacological Magnetic Resonance Imaging (phMRI) can be used to visualize and quantify the effects of this compound in the brain.
-
Positron Emission Tomography (PET): Radiolabeled analogs of this compound, such as (S,S)-[¹¹C]O-methyl this compound, can be used to measure the occupancy of the norepinephrine transporter in the human brain.[21] This allows for the investigation of the relationship between NET blockade and clinical response.
-
Pharmacological Magnetic Resonance Imaging (phMRI): phMRI measures changes in blood-oxygen-level-dependent (BOLD) signals in response to a pharmacological challenge. Acute administration of this compound in rats has been shown to increase BOLD signals in brain regions rich in noradrenergic innervation, such as the hypothalamus, hippocampus, and prefrontal cortex.[22]
Visualizations
Signaling Pathway
Caption: Noradrenergic signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for in vivo microdialysis with this compound.
Conclusion
This compound's selectivity for the norepinephrine transporter makes it an indispensable tool for researchers studying the role of noradrenergic pathways in health and disease. The protocols outlined in these application notes provide a framework for utilizing this compound in various experimental settings to gain a deeper understanding of the complexities of noradrenergic neurotransmission. Proper experimental design and adherence to detailed protocols are crucial for obtaining reliable and reproducible data.
References
- 1. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a selective norepinephrine reuptake inhibitor, on sympathetic and parasympathetic outflow to the heart: preliminary data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Selective Norepinephrine Reuptake Inhibitor Antidepressant this compound: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. This compound: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo potentiation of this compound and citalopram effect on extracellular noradrenaline in rat brain by α2-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. uva.theopenscholar.com [uva.theopenscholar.com]
- 15. Chronic treatment with this compound by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize α2-adrenoceptors in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of the selective noradrenergic reuptake inhibitor this compound on the firing activity of noradrenaline and serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Differential behavioral effects of the antidepressants this compound, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Imaging the norepinephrine transporter in humans with (S,S)-[11C]O-methyl this compound and PET: problems and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application of Reboxetine in the 5xFAD Mouse Model of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, in the 5xFAD mouse model of Alzheimer's disease. The information is based on findings that demonstrate this compound's potential to mitigate neuroinflammation and neurodegeneration associated with Alzheimer's-like pathology in this model.
Application Notes
This compound has been shown to exert anti-inflammatory and neuroprotective effects in the 5xFAD mouse model of Alzheimer's disease.[1][2][3] The primary mechanism of action is the inhibition of norepinephrine reuptake, which leads to increased levels of norepinephrine in the brain. This increase is associated with a reduction in the production of the pro-inflammatory chemokine CCL2, although the beneficial effects of this compound appear to be independent of CCL2.[1][3]
Chronic administration of this compound for 28 days via osmotic pumps has been demonstrated to prevent brain alterations caused by the overproduction of amyloid-beta (Aβ).[1][3] These alterations include neuroinflammation, characterized by the activation of glial cells, and the degeneration of neurons.[1][3] Studies have shown that this compound treatment can reduce the accumulation of Aβ plaques and alleviate memory impairments in 5xFAD mice.[1][2]
The 5xFAD mouse model is an aggressive model of amyloid pathology, expressing five familial Alzheimer's disease mutations, leading to early and robust Aβ accumulation, gliosis, and neuronal loss.[4][5] This makes it a suitable model for testing therapeutic interventions aimed at mitigating amyloid-driven pathology.
The experimental data suggests that this compound could be a promising therapeutic agent for Alzheimer's disease by targeting the neuroinflammatory component of the disease. The protocols outlined below provide a framework for researchers to investigate the effects of this compound in the 5xFAD mouse model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in the 5xFAD mouse model.
Table 1: Effects of this compound on Neuroinflammation Markers
| Marker | Treatment Group | Change vs. 5xFAD Vehicle | Significance |
| IL-1β mRNA | 5xFAD + this compound | Reduced | p < 0.05 |
| MIP-1α mRNA | 5xFAD + this compound | Reduced | p < 0.05 |
| GFAP Expression | 5xFAD + this compound | Reduced | p < 0.01 |
| COX-2 Expression | 5xFAD + this compound | Reduced | p < 0.05 |
Data is synthesized from Gutiérrez et al., 2019.[3]
Table 2: Effects of this compound on Neuropathology and Cell Death
| Marker | Treatment Group | Change vs. 5xFAD Vehicle | Significance |
| Aβ Plaque Number | 5xFAD + this compound | No significant change | - |
| Soluble Aβ Oligomers | 5xFAD/CCL2KO + this compound | Reduced | p < 0.05 |
| Annexin V (Cell Death) | 5xFAD + this compound | Reduced | p < 0.001 |
Data is synthesized from Gutiérrez et al., 2019.[3]
Experimental Protocols
This compound Administration via Osmotic Pumps
This protocol describes the chronic administration of this compound to 5xFAD mice using subcutaneously implanted osmotic pumps.
Materials:
-
This compound mesylate
-
Sterile saline (0.9% NaCl)
-
Alzet osmotic pumps (e.g., Model 2004, providing a 28-day delivery)
-
Surgical instruments (scalpel, forceps, sutures or wound clips)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
70% ethanol
Procedure:
-
Pump Preparation:
-
Under sterile conditions, dissolve this compound mesylate in sterile saline to the desired concentration. The concentration should be calculated based on the pump's flow rate and the target daily dose (e.g., 10 mg/kg/day).
-
Fill the Alzet osmotic pumps with the this compound solution according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours before implantation.
-
-
Surgical Implantation:
-
Anesthetize the 5xFAD mouse using isoflurane.
-
Shave and disinfect the surgical area on the back of the mouse, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using forceps, create a subcutaneous pocket by blunt dissection.
-
Insert the primed osmotic pump into the pocket, with the delivery portal oriented away from the incision.
-
Close the incision with sutures or wound clips.
-
Administer a post-operative analgesic as recommended by your institution's animal care and use committee.
-
Monitor the mouse daily for the first week post-surgery for any signs of infection or distress.
-
-
Treatment Duration:
-
The osmotic pumps will deliver this compound continuously for 28 days.
-
At the end of the treatment period, the pumps can be removed under anesthesia if necessary, or the animals can be euthanized for tissue collection.
-
Behavioral Testing: Morris Water Maze
This protocol is for assessing spatial learning and memory in 5xFAD mice.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Escape platform
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acclimation:
-
Handle the mice for several days before the start of the experiment.
-
Acclimate the mice to the testing room for at least 1 hour before each session.
-
-
Training Phase (Acquisition):
-
Fill the tank with water maintained at 22-25°C.
-
The escape platform is submerged approximately 1 cm below the water surface in a fixed quadrant.
-
For 5 consecutive days, each mouse undergoes 4 trials per day.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, remove the escape platform from the tank.
-
Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Immunohistochemistry for Aβ Plaques and Gliosis
This protocol details the staining of brain sections to visualize amyloid plaques and glial cell activation.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryostat or vibratome
-
Microscope slides
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies:
-
Anti-Aβ (e.g., 6E10)
-
Anti-GFAP (for astrocytes)
-
Anti-Iba1 (for microglia)
-
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose (B13894) solution in PBS for cryoprotection.
-
Cut 30-40 µm thick coronal sections using a cryostat or vibratome.
-
-
Staining:
-
Wash the free-floating sections in PBS.
-
Incubate the sections in blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature in the dark.
-
Counterstain with DAPI for 10 minutes.
-
Wash the sections in PBS.
-
-
Imaging:
-
Mount the sections onto microscope slides and coverslip with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the Aβ plaque load and the intensity of GFAP and Iba1 staining using image analysis software.
-
Western Blot for Neuroinflammatory Markers
This protocol is for quantifying the protein levels of inflammatory markers in brain tissue.
Materials:
-
Brain tissue homogenates (e.g., cortical or hippocampal)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-COX-2, anti-IL-1β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize brain tissue in RIPA buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: Proposed mechanism of this compound's neuroprotective effects.
Caption: General experimental workflow for studying this compound in 5xFAD mice.
Caption: Logical flow from this compound treatment to cognitive improvement.
References
- 1. This compound Treatment Reduces Neuroinflammation and Neurodegeneration in the 5xFAD Mouse Model of Alzheimer's Disease: Role of CCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docta.ucm.es [docta.ucm.es]
- 4. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 5. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reboxetine in DMSO for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of reboxetine in Dimethyl Sulfoxide (DMSO) for in vitro experimental use. It includes quantitative data, detailed protocols, and troubleshooting solutions to ensure reliable and reproducible results.
This compound (Mesylate) Properties: Solubility and Stability
Proper preparation and storage of this compound stock solutions are critical for maintaining the compound's integrity. The following table summarizes key quantitative data regarding its solubility in DMSO and recommended storage conditions.
| Parameter | Solvent | Value | Notes |
| Solubility | DMSO | ~20 mg/mL | Standard solubility.[1] |
| DMSO | Up to 100 mg/mL (244.20 mM) | Requires sonication to achieve this higher concentration.[2] | |
| DMSO | >10 mg/mL | Confirmed by multiple suppliers. | |
| Long-Term Storage (Solid) | - | ≥ 2 years at -20°C | Store the crystalline solid as supplied.[1] |
| Stock Solution Stability | DMSO | Up to 6 months at -80°C | Store in sealed vials, protected from moisture.[2] |
| DMSO | Up to 1 month at -20°C | Store in sealed vials, protected from moisture.[2] | |
| Aqueous Solution Stability | Aqueous Buffer | Not recommended for > 1 day | Prepare fresh dilutions from DMSO stock for each experiment.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound mesylate in DMSO.
Materials:
-
This compound mesylate (crystalline solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound mesylate powder to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh: Accurately weigh the desired amount of this compound mesylate powder.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the powder to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound).
-
Dissolve:
-
Aliquot: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.[4]
-
Store: Store the aliquots under the recommended conditions (-20°C for short-term or -80°C for long-term storage).[2]
Troubleshooting Guide & FAQs
A list of frequently asked questions and troubleshooting tips for common issues encountered during experiments.
Q1: My this compound powder is not dissolving completely in DMSO at room temperature. What should I do?
A1: This can happen, especially when preparing higher concentration solutions. Try the following steps:
-
Vortex: Ensure the solution has been vortexed vigorously for at least 2 minutes.
-
Sonicate: Use a bath sonicator to break up any remaining solid particles. This is often necessary to reach higher concentrations like 100 mg/mL.[2]
-
Warm Gently: Briefly warm the solution in a water bath set to 37°C. This can significantly improve solubility. Do not overheat, as it may affect compound stability.[3]
-
Check Solvent Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is highly hygroscopic and absorbed water can reduce the solubility of some compounds.[4]
Q2: My this compound precipitated after I diluted the DMSO stock with my aqueous cell culture medium. How can I fix this?
A2: This is a common occurrence when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. The key is to avoid shocking the compound with a sudden solvent change.
-
Re-dissolve: Most precipitates will re-dissolve with gentle vortexing or by incubating the diluted solution at 37°C for a few minutes. Ensure the solution is clear before adding it to your cells.[3]
-
Dilution Method: Instead of adding the DMSO stock directly to a large volume of media, try adding the media to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your in vitro assay is low (typically <0.5%), as higher concentrations can have physiological effects on cells.[1]
-
Lower Stock Concentration: If precipitation persists, consider preparing a less concentrated DMSO stock and adding a slightly larger volume to your media, while still keeping the final DMSO percentage within an acceptable range.
Q3: How should I store my this compound DMSO stock solution to ensure its stability?
A3: For maximum stability:
-
Long-Term: Store aliquots at -80°C for up to 6 months.[2]
-
Short-Term: Store at -20°C for up to 1 month.[2]
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots to avoid repeated freezing and thawing, which can degrade the compound over time. While some studies show many compounds are resistant to freeze-thaw cycles, aliquoting is a best practice.[5][6]
-
Protect from Moisture: Use vials with tight-sealing caps (B75204) and ensure they are properly closed. Use anhydrous DMSO for preparation.
Q4: The vial of this compound powder I received appears to be empty. What should I do?
A4: If the product is supplied in a small quantity (e.g., a few milligrams), it may appear as a very thin film or a small amount of crystalline dust on the walls or bottom of the vial. This is normal. Proceed with the protocol by adding your calculated volume of solvent directly to the vial to dissolve the entire contents.[3]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Behavioral Responses to Reboxetine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the variability observed in behavioral responses to reboxetine. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antidepressant drug classified as a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] Its therapeutic effect is believed to be mediated by its selective blockade of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine in the brain.[1][3] Unlike many other antidepressants, this compound has a low affinity for other neurotransmitter receptors, such as those for serotonin, dopamine, histamine, and acetylcholine, which contributes to its specific side-effect profile.[1][4]
Q2: We are observing significant variability in the behavioral responses of our animal models to this compound. What are the potential contributing factors?
Variability in response to this compound is a known issue and can stem from several factors:
-
Genetic Factors: Polymorphisms in genes encoding for drug targets and metabolizing enzymes can significantly alter this compound's efficacy and side-effect profile. A notable example is a deletion polymorphism in the α-2B adrenoceptor gene (ADRA2B).[5][6]
-
Gut Microbiome Composition: The gut microbiome can influence the metabolism and bioavailability of drugs, including antidepressants. Alterations in the gut microbiota have been linked to variations in treatment response.[7][8]
-
Experimental Protocol and Environmental Factors: Minor inconsistencies in experimental procedures, animal handling, and housing conditions can introduce significant variability.[9]
-
Subject-Specific Factors: Age, sex, and underlying health status of the experimental subjects can also contribute to differential responses.[10]
Q3: Can genetic polymorphisms specifically affect how subjects respond to this compound?
Yes, genetic variations can have a significant impact. For instance, a functional deletion polymorphism in the gene for the α-2B adrenoceptor (ADRA2B) has been shown to moderate the effects of this compound on emotional memory.[5][11] In a study with healthy volunteers, this compound attenuated the enhanced memory for negative stimuli in individuals without the deletion, but had no significant effect in those carrying the deletion.[5][11] Furthermore, this polymorphism has been linked to the severity of adverse cardiovascular effects of this compound.[6]
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[12][13] While genetic variations in CYP3A4 are known to affect the metabolism of many drugs, specific studies linking CYP3A4 polymorphisms to variability in this compound's clinical efficacy are still an area of active research. However, it is plausible that individuals with different CYP3A4 metabolizer statuses could exhibit varied plasma concentrations of this compound, potentially leading to differences in therapeutic and adverse effects.
Q4: How does the gut microbiome influence the response to this compound?
The gut microbiome can influence drug efficacy through several mechanisms, including direct metabolism of the drug and modulation of the host's neuro-inflammatory pathways.[7][14] Studies have shown that antidepressant treatment can alter the composition of the gut microbiota. For example, this compound administration in rats was associated with a decrease in beneficial bacteria like Lactobacillus and an increase in potentially pro-inflammatory bacteria such as Bacteroidetes and Proteobacteria.[15] Baseline differences in the gut microbiome composition between individuals may contribute to the observed variability in treatment response to antidepressants.[1][16] Responders to antidepressant treatment have been shown to have a different baseline gut microbiota profile compared to non-responders.[17]
Q5: We are seeing inconsistent results in our preclinical behavioral tests (Forced Swim Test/Tail Suspension Test). What are some common pitfalls and how can we troubleshoot them?
Inconsistent results in these tests are common and can often be addressed by standardizing your protocol. Here are some key areas to focus on:
-
Animal Strain: Different strains of mice and rats have varying baseline levels of immobility and sensitivity to antidepressants.[9][18] Ensure you are using a consistent and appropriate strain for your research question.
-
Acclimation and Handling: Proper acclimation to the facility and handling by the experimenter is crucial to reduce stress-induced variability.[9]
-
Environmental Conditions: Maintain consistent lighting, temperature, and noise levels during testing. The use of a white noise generator can help mask startling background noises.[9][19]
-
Water Temperature (Forced Swim Test): The water temperature should be strictly controlled (typically 23-25°C), as variations can affect activity levels.[20]
-
Scoring: Ensure that the person scoring the behavior is blind to the experimental conditions and uses a clear and consistent definition of immobility. Automated scoring systems can help reduce inter-rater variability but require careful validation.[18][20]
-
Tail Climbing (Tail Suspension Test): Some mouse strains are prone to climbing their tails, which invalidates the measurement of immobility. Using a "climbstopper" (a small cylinder placed around the tail) can prevent this behavior.[8][21]
Quantitative Data Summary
The following tables summarize quantitative data from clinical and preclinical studies on this compound.
Table 1: Clinical Efficacy of this compound in Major Depressive Disorder
| Comparison Group | Outcome Measure | Result | Reference |
| Placebo | Mean Reduction in HAM-D Score | This compound showed a greater reduction (fluctuating between 13.0 and 23.1) compared to placebo (4.5 to 8.6). | [22] |
| Placebo | Response Rate (>50% reduction in HAM-D) | This compound: 63% (range: 56-74%); Placebo: 36% (range: 20-52%). | [23] |
| Placebo | Odds Ratio for Response | 2.85 (95% CI: 1.88 to 4.31) in favor of this compound. | [3][24] |
| Other Antidepressants (SSRIs, TCAs, SNRIs) | Overall Effect Size (final mean HAM-D score) | -0.06 (95% CI: -0.19 to 0.08), indicating no significant difference. | [3][22] |
| Other Antidepressants (SSRIs, TCAs, SNRIs) | Odds Ratio for Response | 1.04 (95% CI: 0.75 to 1.46), indicating no significant difference. | [3][22] |
HAM-D: Hamilton Depression Rating Scale
Table 2: Preclinical Dose-Dependent Effects of this compound in Rodent Models
| Animal Model | Behavioral Test | Dose (mg/kg, i.p.) | Effect on Behavior | Reference |
| Rat | Forced Swim Test | 2.5, 5, 10 | Dose-dependent reduction in immobility time. | [24] |
| Rat | Open-Field Test | 10 | Attenuation of olfactory bulbectomy-related hyperactivity after 14 days of treatment. | [24] |
| Rat | Forced Swim Test | 10 (chronic) | Significant decrease in immobility and increase in climbing behavior after 14 days, but not 3 days. | |
| Rat | Forced Swim Test | 60 (chronic) | Effective in decreasing immobility and increasing climbing after both 3 and 14 days. | |
| Rat | Frontal Cortex Extracellular Norepinephrine | 0.3 - 20.0 | Dose-dependent increase in extracellular norepinephrine. | [15] |
Experimental Protocols
1. Forced Swim Test (Rat)
This protocol is adapted from standard procedures used to assess antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (40-60 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This session is for habituation and induces a stable level of immobility on the test day.
-
Drug Administration: Administer this compound or vehicle according to the experimental design and timeline.
-
Test Session (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. Active behaviors include swimming and climbing. Scoring should be performed by an observer blind to the treatment groups.
-
2. Tail Suspension Test (Mouse)
This protocol is a common method for screening potential antidepressant compounds in mice.
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. Adhesive tape strong enough to support the mouse's weight. A "climbstopper" (a small plastic cylinder) may be necessary for strains prone to tail climbing.
-
Procedure:
-
Preparation: Cut a piece of adhesive tape (approximately 15-20 cm). If using a climbstopper, thread the mouse's tail through it.
-
Suspension: Securely attach the tape to the last 1-2 cm of the mouse's tail and suspend the mouse from the bar. The mouse should be high enough so that it cannot reach any surfaces.
-
Test Duration: The test is typically 6 minutes long.
-
Behavioral Scoring: Record the total time the mouse remains immobile. Immobility is defined as the absence of any movement, with the mouse hanging passively. Scoring is often done for the entire 6-minute period or the last 4 minutes. An observer blind to the experimental conditions should perform the scoring.
-
Visualizations
Caption: this compound's mechanism of action in the noradrenergic synapse.
Caption: A logical workflow for troubleshooting this compound response variability.
Caption: Key factors influencing the variability of behavioral responses to this compound.
References
- 1. The bidirectional interaction between antidepressants and the gut microbiota: are there implications for treatment response? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Alpha 2B Adrenoceptor Genotype Moderates Effect of this compound on Negative Emotional Memory Bias in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of this compound, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gut Microbiome Alteration after this compound Administration in Type-1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. ClinPGx [clinpgx.org]
- 14. Effects of acute and chronic this compound treatment on stress-induced monoamine efflux in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Baseline gut microbiota profiles affect treatment response in patients with depression [frontiersin.org]
- 16. Gut Microbiome Patterns Associated With Treatment Response in Patients With Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 19. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug-, dose- and sex-dependent effects of chronic fluoxetine, this compound and venlafaxine on open-field behavior and spatial memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alpha 2B adrenoceptor genotype moderates effect of this compound on negative emotional memory bias in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activity and onset of action of this compound and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential behavioral effects of the antidepressants this compound, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Reboxetine Dosage Optimization for Cardiovascular Safety in Rats: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reboxetine dosage to minimize cardiovascular side effects in rat models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpected Spikes in Blood Pressure and Heart Rate Following Acute this compound Administration
-
Question: We observed a significant and immediate increase in both blood pressure and heart rate in our rats after a single dose of this compound. Is this a typical response, and how can we mitigate it?
-
Answer: Yes, an acute increase in blood pressure and heart rate is an expected sympathomimetic effect of this compound.[1] this compound is a selective norepinephrine (B1679862) reuptake inhibitor (NRI), which leads to increased levels of norepinephrine in the synaptic cleft.[2] This enhances sympathetic neurotransmission, resulting in elevated cardiovascular parameters.[2]
-
Optimization Strategy:
-
Dose Titration: Begin with a lower dose of this compound and gradually escalate to the desired therapeutic level. This allows the cardiovascular system to adapt to the increased noradrenergic tone.
-
Chronic Dosing: Studies have shown that with chronic administration, the initial pressor and tachycardic effects of this compound can diminish and may even return to baseline levels over time.[2] This is thought to be due to autonomic regulation and changes in the responsiveness of the central noradrenergic system.[2] A study in guinea pigs using a 15 mg/kg/day dose via osmotic minipump showed that blood pressure, which was significantly increased on day 1, returned to vehicle levels by day 21.[2]
-
Consider Co-administration (with caution): In a clinical setting, peripherally-acting α1-adrenoceptor antagonists have been suggested to alleviate some peripheral sympathomimetic effects, though this would need careful consideration and validation in a preclinical model.
-
-
Issue 2: High Variability in Cardiovascular Readings Between Animals
-
Answer: High variability in cardiovascular measurements in rats can stem from several factors, including:
-
Stress: Handling and restraint can significantly impact blood pressure and heart rate.
-
Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters.
-
Surgical Implantation: Improper placement of telemetry or catheter devices can lead to inaccurate readings.
-
Thermoregulation: Rodents have a high surface-area-to-volume ratio and can lose body heat quickly, which affects cardiovascular function.[3]
-
Solutions:
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to their housing and any experimental equipment.
-
Telemetry: Utilize implantable radio-telemetry for continuous monitoring of conscious, freely moving rats to minimize stress artifacts.[4][5]
-
Standardized Protocols: Maintain consistent surgical procedures, anesthesia protocols, and post-operative care.
-
Temperature Control: Continuously monitor and maintain the animal's core body temperature at 37 ± 1°C using a heating pad and rectal probe during any procedures.[3]
-
-
Issue 3: Signal Artifacts or Loss of Signal During Telemetry Recording
-
Question: We are experiencing intermittent signal loss or artifacts in our telemetry recordings. How can we troubleshoot this?
-
Answer: Signal issues with telemetry can be frustrating. Here are some common causes and troubleshooting steps:
-
Catheter Patency: Thrombosis at the catheter tip is a common cause of signal dampening or loss. Patented designs with antithrombogenic coatings can improve long-term patency.[4]
-
Implant Location: Ensure the telemetry device is securely implanted, typically in the abdominal cavity, and that the catheter is correctly placed in the target artery (e.g., abdominal aorta).
-
Receiver Proximity: Check that the receiver is appropriately positioned to capture the signal from the implanted telemeter.
-
Battery Life: Confirm the battery life of the implantable device.
-
Data Acquisition System: Verify the proper functioning of the data acquisition hardware and software.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes cardiovascular side effects?
A1: this compound is a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced stimulation of adrenergic receptors in the heart and peripheral vasculature, resulting in increased heart rate, cardiac contractility, and blood pressure.
Q2: Are the cardiovascular effects of this compound always stimulatory?
A2: Not necessarily. While acute administration typically leads to an increase in heart rate and blood pressure, chronic treatment can lead to an adaptation of the autonomic nervous system.[2] Some studies suggest that long-term this compound treatment may lead to a reduction in blood pressure compared to acute treatment.[2] Additionally, some preliminary findings in humans have shown a decrease in mean arterial pressure on day 2 of treatment, possibly due to an inhibition of central noradrenergic activity via α2-autoreceptors.[6]
Q3: What are the recommended dose ranges for this compound in rats to study cardiovascular effects?
A3: Published studies in rats have used a range of doses. For example, studies investigating the antidepressant-like effects have used doses of 2.5, 5, and 10 mg/kg. Another study examining the effects of chronic administration on norepinephrine levels and cardiovascular parameters used a continuous infusion of 15 mg/kg/day.[2][7] The optimal dose will depend on the specific research question, the route of administration, and the duration of the study. A careful dose-escalation study is recommended to determine the desired therapeutic effect while monitoring for adverse cardiovascular events.
Q4: What are the "gold standard" methods for assessing cardiovascular function in rats in the context of this compound administration?
A4:
-
Implantable Radio-telemetry: This is considered the gold standard for chronic, continuous monitoring of blood pressure, heart rate, and activity in conscious, freely moving rats, as it minimizes stress-induced artifacts.[4][5]
-
Pressure-Volume (PV) Loop Analysis: For a more detailed assessment of cardiac function, PV loop analysis using a conductance catheter provides real-time measurement of ventricular pressure and volume, allowing for the determination of load-dependent and -independent measures of systolic and diastolic function.[3][8][9]
Q5: How can I visualize the signaling pathway of this compound's cardiovascular effects?
A5: The following diagram illustrates the primary signaling pathway.
Caption: this compound's inhibition of norepinephrine reuptake and subsequent cardiovascular effects.
Data Presentation
Table 1: Summary of this compound Dosing and Cardiovascular Effects in Rodents
| Species | Dose | Route of Administration | Duration | Key Cardiovascular Findings | Reference |
| Guinea Pig | 15 mg/kg/day | Osmotic minipump | 28 days | Initial significant increase in blood pressure, which returned to baseline by day 21. | [2] |
| Rat | 2.5, 5, 10 mg/kg | Intraperitoneal | 2 days | Reduced immobility in forced swim test (behavioral study, cardiovascular effects not the primary endpoint). | |
| Rat | 10 mg/kg | Intraperitoneal | 14 days | Attenuated behavioral hyperactivity (behavioral study, cardiovascular effects not the primary endpoint). | |
| Rat | 15 mg/kg | Intraperitoneal | 14 days | Study focused on central nervous system norepinephrine levels; cardiovascular effects not detailed. | [7] |
Note: Specific quantitative data on the dose-dependent effects of this compound on rat cardiovascular parameters is limited in the public domain. The table reflects available information from preclinical studies.
Experimental Protocols
Protocol 1: Continuous Cardiovascular Monitoring in Conscious Rats Using Telemetry
This protocol provides a detailed methodology for the continuous measurement of blood pressure and heart rate in conscious, freely moving rats.
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (weight range appropriate for the telemetry device).
-
Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
-
Telemetry Implantation:
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta and temporarily occlude blood flow.
-
Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.
-
Place the body of the telemeter in the abdominal cavity.
-
Close the abdominal muscle and skin layers with sutures.
-
-
Post-Operative Care:
-
Administer analgesics as per approved institutional protocols.
-
Allow the animals to recover for at least one week before starting the experiment to ensure they have returned to a normal physiological state.
-
-
Data Acquisition:
-
House the rats individually in cages placed on top of telemetry receivers.
-
Record baseline cardiovascular parameters for at least 24-48 hours before drug administration.
-
Administer this compound at the desired doses and record cardiovascular data continuously for the duration of the study.
-
Caption: Experimental workflow for cardiovascular monitoring in rats using telemetry.
Protocol 2: Assessment of Cardiac Function Using Pressure-Volume (PV) Loop Analysis
This protocol outlines the methodology for a detailed assessment of left ventricular function.
-
Animal Preparation:
-
Anesthetize the rat as described in Protocol 1.
-
Intubate the animal and provide mechanical ventilation.
-
Place the rat on a heating pad and monitor core body temperature.
-
-
Surgical Procedure:
-
Perform a right carotid artery cut-down to expose the artery.
-
Insert a pressure-volume catheter into the right carotid artery and advance it into the left ventricle.
-
Confirm correct placement by observing the characteristic pressure and volume waveforms.
-
-
Data Acquisition and Analysis:
-
Allow the preparation to stabilize for 15-20 minutes.
-
Record steady-state PV loops.
-
Perform transient preload reduction by briefly occluding the inferior vena cava to obtain load-independent measures of contractility (e.g., end-systolic pressure-volume relationship).
-
Analyze the PV loop data to determine parameters such as ejection fraction, stroke volume, end-systolic and end-diastolic pressure and volume, and indices of contractility and relaxation.
-
Caption: Troubleshooting guide for unexpected pressure-volume loop data.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved preclinical cardiovascular therapeutic indices with long-term inhibition of norepinephrine reuptake using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings | ADInstruments [adinstruments.com]
- 6. Effects of this compound, a selective norepinephrine reuptake inhibitor, on sympathetic and parasympathetic outflow to the heart: preliminary data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 9. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating reboxetine off-target effects on adrenergic receptors
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of reboxetine on adrenergic receptors.
Troubleshooting Guides
This section offers solutions to common issues encountered during the experimental investigation of this compound's off-target effects.
Issue 1: Inconsistent results in adrenergic receptor binding assays.
-
Question: Why am I observing high variability or unexpected binding of this compound to adrenergic receptors in my radioligand binding assays?
-
Answer: Several factors can contribute to inconsistent results in binding assays. Firstly, this compound is known to have weak affinity for several adrenergic receptor subtypes, with Ki values often greater than 1,000 nmol/L.[1][2] This low affinity can make it challenging to obtain a stable and reproducible signal. Ensure your experimental conditions are optimized for detecting weak interactions. Secondly, consider the specific radioligand you are using. Its affinity and specificity for the receptor subtype are critical. Finally, technical errors such as improper membrane preparation, incorrect buffer composition, or pipetting inaccuracies can significantly impact results.
Issue 2: Discrepancy between binding affinity and functional assay results.
-
Question: My binding assays show weak affinity of this compound for a specific adrenergic receptor subtype, but I observe a functional response in my cellular assays. Why is this happening?
-
Answer: This discrepancy can arise from several phenomena. While this compound generally exhibits low affinity, repeated or chronic exposure has been shown to induce adaptive changes in the responsiveness of α1-adrenergic receptors.[2] This sensitization could lead to a functional effect even with weak binding. Additionally, the functional assay might be more sensitive than the binding assay, or the observed effect could be due to downstream signaling amplification. It is also possible that a metabolite of this compound is responsible for the functional activity.
Issue 3: Difficulty in determining the specific adrenergic receptor subtype involved in an observed off-target effect.
-
Question: I've observed an adrenergic-related off-target effect of this compound, but I'm unsure which specific receptor subtype (e.g., α1A, α1B, α2A) is responsible. How can I identify it?
-
Answer: A systematic approach using selective antagonists for different adrenergic receptor subtypes is recommended. By pre-treating your experimental system with a specific antagonist, you can determine if it blocks the off-target effect of this compound. A lack of blockade would suggest that the effect is not mediated by that particular receptor subtype. Additionally, utilizing cell lines that express only a single adrenergic receptor subtype can provide a more definitive answer.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on adrenergic receptors?
A1: this compound is a selective norepinephrine (B1679862) reuptake inhibitor.[1][3][4] It has a demonstrated weak affinity for several adrenergic receptors, including α1 and α2 subtypes, with Ki values typically exceeding 1,000 nmol/L.[1][2] Despite this low affinity, some studies suggest that long-term administration of this compound can lead to an increased functional responsiveness of α1-adrenergic receptors.[2] There is also evidence of this compound influencing α2-adrenoceptor function.[5]
Q2: How can I mitigate the off-target effects of this compound in my experiments?
A2: To minimize the impact of off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect (inhibition of norepinephrine reuptake). For in vitro studies, using cell lines that do not express the off-target adrenergic receptors can be a valuable strategy. In animal studies, co-administration of a selective antagonist for the implicated adrenergic receptor subtype can help to isolate the on-target effects of this compound.
Q3: What are the best experimental models to study this compound's off-target effects on adrenergic receptors?
A3: A combination of in vitro and in vivo models is ideal. In vitro, recombinant cell lines individually expressing specific human adrenergic receptor subtypes are invaluable for characterizing binding and functional activity without confounding interactions.[6] For in vivo studies, transgenic animal models that lack specific adrenergic receptor subtypes can provide definitive evidence for the involvement of a particular receptor in an observed physiological effect.
Q4: Where can I find detailed protocols for assays to investigate these off-target effects?
A4: Detailed protocols for radioligand binding assays and functional assays such as cAMP measurement are available in the "Experimental Protocols" section of this document and through various scientific resources and commercial suppliers.[7][8][9][10][11][12][13][14]
Data Presentation
Table 1: Binding Affinity of this compound for Adrenergic Receptors
| Receptor Subtype | This compound Ki (nmol/L) | Reference |
| α1-adrenergic | > 1,000 | [1][2] |
| α2-adrenergic | Weak affinity (specific Ki not consistently reported) | [2] |
| Muscarinic | > 1,000 | [1][15] |
| Histaminergic H1 | > 1,000 | [1] |
| Dopaminergic D2 | > 1,000 | [1] |
Note: The enantiomer (S,S)-reboxetine shows a higher affinity for the norepinephrine transporter (NET) compared to the (R,R)-enantiomer.[16]
Experimental Protocols
Detailed Methodology for Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for a specific adrenergic receptor subtype.
1. Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1).
-
This compound solutions of varying concentrations.
-
Non-labeled competing ligand (for determining non-specific binding, e.g., phentolamine (B1677648) for α1).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester and scintillation counter.
2. Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration using a standard assay (e.g., Bradford).
3. Assay Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes, radioligand, and binding buffer.
-
Non-specific Binding: Membranes, radioligand, and a saturating concentration of the non-labeled competing ligand.
-
Competitive Binding: Membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
4. Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Methodology for cAMP Functional Assay
This protocol outlines a general procedure for measuring changes in cyclic AMP (cAMP) levels in response to this compound, which is useful for assessing the functional activity at Gs or Gi-coupled adrenergic receptors.
1. Materials:
-
Cells expressing the adrenergic receptor of interest.
-
This compound solutions of varying concentrations.
-
A known agonist for the receptor.
-
Forskolin (B1673556) (for Gi-coupled receptors).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
2. Cell Culture and Plating:
-
Culture cells in appropriate medium until they reach the desired confluency.
-
Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
3. Assay Procedure (for Gs-coupled receptors):
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
4. Assay Procedure (for Gi-coupled receptors):
-
Replace the culture medium with assay buffer containing a sub-maximal concentration of forskolin (to stimulate cAMP production).
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels. A decrease in cAMP levels indicates activation of the Gi-coupled receptor.
5. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Mandatory Visualizations
Caption: Canonical signaling pathways of adrenergic receptors.
Caption: Workflow for identifying this compound off-target effects.
Caption: Experimental workflow for mitigating off-target effects.
References
- 1. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Selective Norepinephrine Reuptake Inhibitor Antidepressant this compound: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the selective noradrenergic reuptake inhibitor this compound on the firing activity of noradrenaline and serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and this compound Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unexpected Locomotor Activity Changes with Reboxetine in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in locomotor activity in mice during experiments with reboxetine.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on locomotor activity in mice?
The effect of this compound, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), on spontaneous locomotor activity in mice can be variable and depends on several factors. Some studies report that this compound either has no significant effect or decreases locomotor activity, particularly with acute or chronic administration.[1] In contrast, other research indicates that in specific contexts, such as in animal models of depression with hyperactivity, this compound can actually reduce this excessive motor activity.[2] Therefore, there is no single "expected" effect, and outcomes can be context-dependent.
Q2: Why am I observing an increase in locomotor activity with this compound?
An increase in locomotor activity with this compound alone is not a commonly reported finding. However, if you observe this, consider the following possibilities:
-
Interaction with other compounds: Co-administration of this compound with a dopamine (B1211576) transporter (DAT) blocker can lead to a significant increase in locomotor activity.[1] Ensure that no other administered substances could be interacting with this compound.
-
Mouse Strain: While not explicitly documented for this compound-induced hyperlocomotion, different mouse strains can exhibit varied responses to psychoactive compounds.
-
Metabolism: Individual differences in drug metabolism could potentially lead to unexpected behavioral responses.
Q3: Why am I seeing a decrease in locomotor activity?
A decrease in spontaneous locomotor activity is a more frequently reported outcome following both acute and chronic administration of norepinephrine transporter-blocking antidepressants like this compound.[1] This effect is thought to be a direct consequence of norepinephrine transporter inactivation in the absence of simultaneous dopamine transporter blockade.[1]
Q4: I am not observing any change in locomotor activity. Is this normal?
Yes, it is possible to observe no significant change in locomotor activity. Several studies have reported that this compound, at certain doses, does not alter spontaneous locomotor activity in mice.[3][4] This could be the true effect in your experimental conditions or could be influenced by the specific dose, mouse strain, and experimental paradigm used.
Troubleshooting Guide
Issue 1: High variability in locomotor activity between mice in the same treatment group.
-
Question: My data shows a wide spread in locomotor activity within the this compound-treated group. What could be the cause?
-
Answer:
-
Habituation: Ensure all mice are properly habituated to the testing room and the experimental procedures. Lack of consistent habituation can lead to stress-induced hyperactivity or freezing behaviors, increasing variability. A habituation period of at least 30-60 minutes in the testing room before the experiment is recommended.
-
Animal Handling: Inconsistent handling can be a significant source of stress and variability. Handle all animals gently and consistently.
-
Environmental Factors: Minor differences in lighting, noise, or temperature within the testing arena or room can affect individual mouse behavior. Ensure the experimental environment is stable and consistent for all animals.
-
Health Status: Sub-clinical illness in some animals can affect their baseline activity levels and response to the drug. Ensure all mice are healthy before starting the experiment.
-
Social Housing: Housing conditions (group vs. individual) can influence baseline anxiety and activity levels. Maintain consistent housing conditions for all experimental animals.
-
Issue 2: Unexpected hypoactivity or hyperactivity.
-
Question: The locomotor activity in my this compound group is significantly higher/lower than what I anticipated based on the literature. What should I check?
-
Answer:
-
Dose and Administration:
-
Verify the correct dose was administered. An incorrect dose can lead to unexpected effects.
-
The route and timing of administration are critical. Ensure consistency in the injection procedure (e.g., intraperitoneal) and the time between administration and testing.
-
-
Mouse Strain: Different mouse strains have different baseline levels of locomotor activity and can respond differently to pharmacological agents. For example, BALB/c mice are known to be more anxious and less active in novel environments compared to C57BL/6 mice.[4] Be aware of the known behavioral phenotype of your chosen strain.
-
Novelty of the Environment: The locomotor response to some drugs is dependent on the novelty of the testing environment.[4] Testing in a familiar home cage versus a novel open field can yield different results.
-
Drug Purity and Vehicle:
-
Ensure the purity of your this compound compound. Impurities could have their own pharmacological effects.
-
The vehicle used to dissolve this compound should be tested alone to ensure it does not have any independent effects on locomotor activity.
-
-
Issue 3: Results are not reproducible across experiments.
-
Question: I am getting conflicting results when I repeat my this compound locomotor activity experiment. How can I improve reproducibility?
-
Answer:
-
Standardize Protocols: Strict adherence to a detailed standard operating procedure (SOP) is crucial. This includes everything from animal husbandry and handling to drug preparation and the experimental timeline.
-
Time of Day: Circadian rhythms significantly influence locomotor activity. All experiments should be conducted at the same time of day to minimize this variability.
-
Apparatus Cleaning: Thoroughly clean the testing apparatus between each animal to remove any olfactory cues that could influence the behavior of subsequent mice.
-
Experimenter Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to prevent unconscious bias in handling and data recording.
-
Data Presentation
Table 1: Summary of this compound's Effects on Locomotor Activity in Rodents from Select Studies
| Species/Strain | This compound Dose | Administration | Test Environment | Observed Effect on Locomotor Activity | Citation |
| Mice | Not specified | Acute (i.p.) | Novel | Decrease | [1] |
| Mice | Not specified | Chronic (minipump) | Novel & Familiar | Decrease | [1] |
| Mice (Albino Swiss) | Non-active doses | Not specified | Not specified | Not due to increase in locomotor activity | [3] |
| Rats (Olfactory Bulbectomized) | 10 mg/kg | Repeated (14 days) | Open-field | Attenuated hyperactivity | [2] |
| Gerbils | 1-30 mg/kg | i.p. | Novel Cages | No significant effect alone | [4] |
| Mice (BALB/c) | 10 mg/kg | i.p. | Not specified | No compromise on locomotor activity | [4] |
Experimental Protocols
Open-Field Test for Locomotor Activity Assessment
This protocol outlines a standard procedure for assessing spontaneous locomotor activity in mice treated with this compound.
1. Materials:
-
Open-field arena (e.g., 40 x 40 x 40 cm), typically made of a non-porous, easily cleaned material (e.g., PVC or Plexiglas).
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., ANY-maze, EthoVision).
-
This compound mesylate.
-
Vehicle (e.g., saline, distilled water).
-
Syringes and needles for administration.
-
70% ethanol (B145695) for cleaning.
2. Animal Preparation:
-
Use adult male or female mice of a specified strain (e.g., C57BL/6J or BALB/c).
-
House animals under a 12:12 hour light:dark cycle with ad libitum access to food and water.
-
Handle mice for several days prior to the experiment to acclimate them to the experimenter.
-
On the day of testing, transport mice to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.
3. Drug Administration:
-
Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment.
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection, i.p.). A typical volume for i.p. injection in mice is 10 ml/kg.
-
The time between drug administration and the start of the test should be consistent and based on the known pharmacokinetics of this compound (typically 30 minutes for i.p. administration).
4. Test Procedure:
-
Place the mouse gently into the center of the open-field arena.
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the arena for a predetermined period (e.g., 10-30 minutes).
-
The experimenter should leave the room during the test to avoid disturbing the animal.
-
After the test, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely before testing the next animal.
5. Data Analysis:
-
Use the tracking software to analyze the following parameters:
-
Total distance traveled: The primary measure of locomotor activity.
-
Time spent mobile/immobile: Provides information on overall activity levels.
-
Rearing frequency: A measure of exploratory behavior.
-
Thigmotaxis (time spent in the periphery vs. center): Can be used as a measure of anxiety-like behavior.
-
-
Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: this compound's mechanism of action on locomotor activity.
Caption: Experimental workflow for locomotor activity testing.
Caption: Troubleshooting unexpected locomotor activity results.
References
- 1. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and onset of action of this compound and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
Technical Support Center: Intraperitoneal Administration of Reboxetine in Rodents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle and procedures for the intraperitoneal (IP) injection of reboxetine in rodents.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for the intraperitoneal injection of this compound mesylate in rodents?
A1: The choice of vehicle for this compound mesylate depends on the desired concentration and experimental design. This compound mesylate has good solubility in aqueous solutions, which is the preferred option for IP injections to minimize irritation and toxicity.
-
Phosphate-Buffered Saline (PBS): The solubility of this compound mesylate in PBS (pH 7.2) is approximately 10 mg/mL.[1][2] PBS is an excellent choice as it is isotonic and buffered to a physiological pH, reducing the risk of injection site reactions.
-
Normal Saline (0.9% NaCl): Normal saline is another commonly used isotonic vehicle for IP injections and is suitable for dissolving this compound.[3]
-
Water: While this compound is soluble in water, using a buffered and isotonic solution like PBS or saline is generally recommended for in vivo studies to minimize discomfort to the animal.[3]
For higher concentrations that cannot be achieved in aqueous solutions, a co-solvent system may be necessary. However, the use of organic solvents should be minimized.
-
DMSO (Dimethyl Sulfoxide): this compound mesylate is highly soluble in DMSO (approximately 20 mg/mL).[1][2] If DMSO is used as a primary solvent to create a stock solution, it must be further diluted with an aqueous vehicle like PBS or saline to a final concentration of DMSO that is well-tolerated by the animals (typically ≤5%).[4] It is crucial to include a vehicle-only control group in your experiment to account for any potential effects of the solvent.[3]
Q2: How do I prepare a this compound solution for IP injection?
A2: To prepare a this compound solution for IP injection, follow these general steps:
-
Calculate the required amount: Determine the total amount of this compound mesylate needed based on the desired dose (mg/kg), the weight of the animals, and the injection volume.
-
Weigh the compound: Accurately weigh the this compound mesylate powder.
-
Dissolve in the chosen vehicle:
-
For aqueous solutions: Directly dissolve the weighed this compound mesylate in the appropriate volume of sterile PBS or normal saline. Gentle warming or vortexing can aid dissolution.
-
For co-solvent systems: First, dissolve the this compound mesylate in a minimal amount of DMSO to create a concentrated stock solution. Then, dilute the stock solution with sterile PBS or normal saline to the final desired concentration and volume. Ensure the final concentration of DMSO is low (e.g., under 5%).
-
-
Ensure sterility: All solutions for injection should be sterile. Prepare the solution under aseptic conditions and consider sterile filtering the final solution through a 0.22 µm filter if necessary.
-
Storage: It is recommended to prepare fresh solutions daily.[1] If a stock solution in DMSO is prepared, it can be stored at -20°C for the long term.[1][2][5]
Experimental Protocols
Protocol 1: Preparation of this compound Solution in PBS
-
Determine the final concentration needed. For a 10 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the final concentration is 1 mg/mL.
-
Weigh the appropriate amount of this compound mesylate.
-
Add sterile PBS (pH 7.2) to the desired final volume.
-
Vortex or sonicate until the compound is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Draw the solution into sterile syringes for injection.
Data Presentation: Solubility of this compound Mesylate
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | 10 mg/mL | [1][2] |
| DMSO | 20 mg/mL | [1][2] |
| DMF | 20 mg/mL | [1][2] |
| Ethanol | 5 mg/mL | [1][2] |
| Water | Soluble up to 100 mM |
Troubleshooting Guides
Issue 1: Precipitation of this compound in the Vehicle
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. This is more likely to occur when diluting a DMSO stock solution into an aqueous buffer.
-
Troubleshooting Steps:
-
Decrease the final concentration: If possible, lower the dose or increase the injection volume to reduce the required concentration.
-
Increase the proportion of co-solvent: If using a co-solvent, you may need to slightly increase the percentage of DMSO. However, be mindful of the potential for solvent toxicity.
-
Try a different vehicle: Consider using a vehicle with a higher solubilizing capacity, such as a solution containing cyclodextrins, though their own physiological effects must be considered.[6]
-
Prepare fresh: Ensure the solution is prepared fresh before each use, as solubility can decrease over time.
-
Issue 2: Animal Shows Signs of Discomfort or Irritation After Injection
-
Possible Cause: The vehicle or the drug solution is irritating. This can be due to a non-physiological pH, high concentration of an organic solvent, or the properties of the drug itself.
-
Troubleshooting Steps:
-
Check the pH of the solution: Ensure the pH is close to physiological (7.2-7.4). Adjust if necessary.
-
Reduce the concentration of organic solvents: If using DMSO or another organic solvent, ensure it is diluted to the lowest effective concentration.
-
Administer a smaller volume: If possible, reduce the injection volume.
-
Ensure proper injection technique: Incorrect injection placement can cause irritation. Review proper IP injection procedures.[7][8][9][10][11]
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause: Inaccurate dosing due to poor drug solubility or misinjection. Misinjection into the gut or subcutaneous tissue is a known issue with IP administration.[12][13]
-
Troubleshooting Steps:
-
Ensure complete dissolution: Always visually inspect your solution to confirm the drug is fully dissolved before injection.
-
Refine injection technique: Ensure proper restraint and needle placement to minimize the risk of misinjection. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][10][11]
-
Consider alternative routes: If consistent results are difficult to achieve with IP injections, consider other routes of administration, such as subcutaneous or oral, if appropriate for your experimental goals.
-
Visualizations
Caption: Workflow for preparing and administering this compound via intraperitoneal injection in rodents.
Caption: Decision tree for troubleshooting common issues with this compound IP injections.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. medkoo.com [medkoo.com]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.uky.edu [research.uky.edu]
- 11. research.vt.edu [research.vt.edu]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Anxiogenic Potential of Reboxetine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), to induce anxiety-like behaviors. While clinically recognized as a potential side effect, overt paradoxical anxiogenic effects in preclinical models are not well-documented, making unexpected outcomes a key area for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: We are observing increased anxiety-like behavior (e.g., reduced open-arm exploration in the Elevated Plus Maze) after this compound administration. Is this a known paradoxical effect?
A1: While increased anxiety and agitation are reported side effects in human patients, a consistent, paradoxical anxiogenic effect in rodent models is not strongly established in published literature.[1][2] Some preclinical studies report this compound as being relatively ineffective at inducing anxiety-like behaviors compared to other antidepressants. However, the "noradrenergic paradox" posits that while noradrenergic agents can treat anxiety, the underlying mechanism of increasing norepinephrine (NE) is also strongly linked to physiological states of fear and anxiety. Therefore, observing anxiogenic-like effects is plausible and warrants careful investigation.
Q2: At what dose should we expect to see anxiogenic-like effects of this compound in rodents?
A2: Dose-response relationships for this compound's anxiogenic potential are not clearly defined. Most preclinical studies investigating its antidepressant effects use a range of 5-30 mg/kg (i.p.) in rats.[3][4] A paradoxical anxiety-like response could theoretically be dose-dependent. It is crucial to perform a dose-response study (e.g., 5, 10, 20 mg/kg) to characterize the behavioral effects in your specific experimental context. Human therapeutic doses typically range from 4-10 mg/day.[5]
Q3: Could the observed anxiety-like behavior be a result of general locomotor hyperactivity?
A3: This is a critical consideration. This compound's mechanism of increasing noradrenergic tone can increase locomotor activity. An increase in movement could be misinterpreted in certain assays. For instance, in the Open Field Test, increased distance traveled is expected. It is essential to analyze anxiety-specific parameters (e.g., time spent in the center of the open field, entries into the open arms of the elevated plus maze) in conjunction with locomotor activity (e.g., total distance traveled, number of closed-arm entries) to differentiate anxiogenesis from general hyperactivity.[6]
Q4: How does this compound's mechanism of action relate to a potential increase in anxiety?
A4: this compound selectively blocks the norepinephrine transporter (NET).[7] This action increases the synaptic concentration of norepinephrine, particularly in brain regions implicated in anxiety and fear, such as the amygdala and prefrontal cortex. While this is part of its therapeutic effect in depression, over-activation of noradrenergic pathways can also mediate the physiological stress response, potentially leading to anxiety-like behaviors. At higher doses, this compound can also increase dopamine (B1211576) levels in the prefrontal cortex, which could further modulate anxiety circuits.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased immobility or "freezing" behavior in the Open Field Test. | This could be a paradoxical anxiety response rather than sedation. High noradrenergic tone can lead to hypervigilance and fear-related freezing. | 1. Lower the Dose: Test a lower dose of this compound to see if the effect is dose-dependent. 2. Confirm with a Different Assay: Use the Elevated Plus Maze (EPM) or Light-Dark Box test to see if results are consistent. 3. Rule out Sedation: Ensure total distance traveled is not significantly decreased. A true freezing response will show low movement despite normal capacity for locomotion. |
| No significant change in anxiety-like behavior, but high variability between subjects. | 1. Sex Differences: Responses to antidepressants can be sex-dependent. 2. Stress Levels: Baseline stress of the animals can influence the effects of a noradrenergic agent. 3. Acclimation: Insufficient habituation to the testing environment or handling can increase baseline anxiety and mask drug effects. | 1. Analyze by Sex: Separate your data by male and female subjects. 2. Standardize Handling: Ensure all animals receive consistent and adequate handling and habituation to the testing room and equipment prior to the experiment. 3. Control for Environment: Maintain consistent lighting, noise levels, and time of day for testing. |
| Decreased exploration in the EPM (fewer open arm entries) but also decreased closed arm entries. | This suggests a general suppression of motor activity rather than a specific anxiogenic effect. The animal is simply moving less overall. | 1. Analyze Total Distance: Use video tracking software to confirm a reduction in total distance traveled. 2. Check for Sedative Effects: Observe the animals in their home cage for signs of sedation post-injection. 3. Adjust Dose/Timing: The dose may be too high, or the testing may be occurring at peak plasma concentration, leading to off-target sedative effects. Consider testing at a later time point post-injection. |
| Conflicting results between the Open Field Test (OFT) and Elevated Plus Maze (EPM). | These tests measure different aspects of anxiety-like behavior. The OFT assesses anxiety in the context of a novel environment, while the EPM adds the component of height/elevation. This compound's effects may be specific to one of these contexts. | 1. Review Specific Parameters: In the OFT, is the animal avoiding the center but still moving (thigmotaxis)? In the EPM, is it spending more time in the closed arms or just making fewer entries overall? 2. Consider Ethological Measures: Analyze behaviors like stretch-attend postures in the EPM, which are indicative of risk assessment and anxiety. |
Data Presentation
The following table provides a hypothetical example of what quantitative data for a paradoxical anxiogenic effect of this compound in an Elevated Plus Maze (EPM) test might look like. Note: This data is for illustrative purposes to guide experimental design and does not represent published findings.
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Closed Arm Entries (Locomotor Index) |
| Vehicle (Saline) | N/A | 35.2 ± 4.1 | 11.7% | 8.1 ± 1.2 | 10.3 ± 1.5 |
| This compound | 5 | 28.5 ± 3.9 | 9.5% | 7.5 ± 1.1 | 11.1 ± 1.6 |
| This compound | 10 | 15.1 ± 2.8 | 5.0% | 4.2 ± 0.9 | 10.8 ± 1.4 |
| This compound | 20 | 12.3 ± 2.5 | 4.1% | 3.1 ± 0.7** | 10.5 ± 1.3 |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as Mean ± SEM. |
In this hypothetical example, this compound at 10 and 20 mg/kg significantly decreases the time spent in and the number of entries into the open arms, indicating an anxiogenic-like effect. Crucially, the number of closed arm entries remains unchanged, suggesting the effect is not due to a general change in locomotion.
Experimental Protocols & Methodologies
Elevated Plus Maze (EPM) Protocol
This protocol is designed to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated 50-70 cm from the floor. It consists of two open arms (without walls) and two enclosed arms (with high walls), connected by a central platform.
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the trial. Handle the animals for 5 minutes per day for 3-5 days leading up to the experiment.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes prior to testing.
-
Trial: Place the mouse or rat on the central platform facing one of the open arms.
-
Data Collection: Using an overhead camera and tracking software, record the animal's behavior for 5 minutes. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Analysis: An anxiogenic-like effect is indicated by a significant decrease in the time spent in and/or entries into the open arms compared to the vehicle group, without a significant change in the number of closed arm entries (which serves as a control for locomotor activity).
Open Field Test (OFT) Protocol
This protocol assesses general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena (e.g., 40x40x40 cm) with a floor divided by software into a central zone and a peripheral zone.
-
Acclimation: As with the EPM, habituate animals to the testing room for at least 60 minutes prior to the trial.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Trial: Gently place the animal in the center of the open field.
-
Data Collection: Record activity using an automated tracking system for a duration of 10-30 minutes. Key parameters include:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled in the entire arena.
-
Rearing frequency (vertical activity).
-
-
Analysis: An anxiogenic-like effect (thigmotaxis) is indicated by a significant reduction in the time spent in the center zone relative to the vehicle control, without a corresponding major decrease in the total distance traveled. An increase in total distance traveled suggests a hyper-locomotor effect.
Visualizations
Signaling Pathway
Caption: this compound blocks the norepinephrine transporter (NET), increasing synaptic NE levels.
Experimental Workflow
Caption: Workflow for assessing this compound's effects on anxiety-like behavior.
References
- 1. mims.com [mims.com]
- 2. db.cbg-meb.nl [db.cbg-meb.nl]
- 3. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. Activity and onset of action of this compound and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor this compound in a rat model of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Reboxetine in Preclinical Research: A Technical Support Guide
Shangai, China - In the landscape of antidepressant research, reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), presents a peculiar case. While demonstrating robust antidepressant-like effects in various preclinical models, its translation to clinical efficacy in humans has been fraught with inconsistency, leading to its non-approval in the United States.[1][2] This discrepancy underscores the complexities of translating findings from animal models to human conditions and highlights the critical need for meticulous experimental design and interpretation.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the inconsistent results observed with this compound in preclinical studies. Through a series of frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols, this resource aims to equip researchers with the knowledge to design more robust studies and interpret their findings with greater confidence.
Frequently Asked Questions (FAQs)
Q1: Why are the results of preclinical studies with this compound often inconsistent?
A1: The variability in this compound's preclinical results can be attributed to a confluence of factors, including the choice of animal model, the specifics of the experimental protocol, and the administration paradigm of the drug itself. Different models of depression, such as the Forced Swim Test (FST), Chronic Mild Stress (CMS), and Olfactory Bulbectomy (OB), assess different facets of depressive-like behavior and may be differentially sensitive to noradrenergic modulation. Furthermore, variations in parameters like the duration of the stressor, the strain and sex of the animals, and the dosage and timing of this compound administration can significantly impact the outcome.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a selective norepinephrine reuptake inhibitor (NRI).[3][4] It binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This leads to an increase in the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Q3: How does acute versus chronic administration of this compound affect preclinical outcomes?
A3: The duration of this compound administration is a critical variable. Acute administration often produces immediate behavioral effects, such as reduced immobility in the FST.[5] However, chronic administration is generally required to observe more sustained antidepressant-like effects and to induce neuroadaptive changes, such as alterations in receptor sensitivity and neurotrophic factor expression, which are thought to be more relevant to the therapeutic effects of antidepressants in humans.[6][7][8]
Q4: What is the role of Brain-Derived Neurotrophic Factor (BDNF) and Extracellular signal-regulated Kinase (ERK) in the effects of this compound?
A4: Preclinical studies suggest that this compound's antidepressant-like effects may be mediated, in part, through the modulation of neurotrophic factors and their downstream signaling pathways.[3] Chronic this compound treatment has been shown to reverse stress-induced reductions in hippocampal BDNF levels and increase the expression of its receptor, TrkB.[3] This, in turn, can activate downstream signaling cascades, including the ERK pathway, which is involved in neuronal survival, plasticity, and neurogenesis.[3][6]
Troubleshooting Guides
Issue: Inconsistent Results in the Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant activity. However, results with this compound can be variable.
| Potential Cause | Troubleshooting Recommendation |
| Animal Strain and Sex | Different rodent strains exhibit varying baseline levels of immobility and sensitivity to antidepressants. For example, some strains may be more responsive to noradrenergic agents. Ensure the chosen strain is appropriate and report it clearly. Consider potential sex differences in response. |
| Pre-test Session | The inclusion and duration of a pre-test session (typically 15 minutes on the day before the test) can influence the baseline immobility and the effect of the drug. Consistency in this parameter is crucial. |
| Water Temperature | Water temperature can affect the animal's mobility and stress levels. Maintain a consistent water temperature (typically 23-25°C) across all experimental groups.[9] |
| Acute vs. Chronic Dosing | Acute administration may show an effect, but chronic dosing (e.g., 14-21 days) is often necessary to see a robust and sustained antidepressant-like effect that may better mimic clinical scenarios.[7][10] |
| Data Analysis | Beyond just immobility, consider scoring other behaviors like swimming and climbing. Noradrenergic antidepressants like this compound are often associated with an increase in climbing behavior.[9] |
Issue: Lack of Effect in the Chronic Mild Stress (CMS) Model
The CMS model aims to induce a state of anhedonia and other depressive-like behaviors through prolonged exposure to a series of unpredictable, mild stressors.
| Potential Cause | Troubleshooting Recommendation |
| Stressor Predictability | The key to the CMS model is the unpredictability of the stressors. Ensure a varied and random schedule of stressors to prevent habituation. |
| Duration of Stress | A minimum of 2-4 weeks of stress is typically required to induce a stable anhedonic state. Shorter durations may not be sufficient. |
| Sucrose (B13894) Preference Test Protocol | The measurement of anhedonia via the sucrose preference test requires careful execution. Ensure proper habituation to the two-bottle choice and control for potential side effects of the drug on fluid intake or taste preference. |
| Timing of Treatment | This compound treatment can be administered either prophylactically (before and during stress) or therapeutically (after the induction of the depressive-like state). The timing can influence the outcome. |
| Individual Differences | Not all animals exposed to CMS will develop anhedonia. Consider including a baseline sucrose preference test to identify and exclude non-responders before starting the drug treatment. |
Issue: Variable Outcomes in the Olfactory Bulbectomy (OB) Model
The OB model involves the surgical removal of the olfactory bulbs, leading to a range of behavioral and neurochemical changes that are often reversed by chronic antidepressant treatment.
| Potential Cause | Troubleshooting Recommendation |
| Surgical Procedure | The consistency and completeness of the bulbectomy are critical. Incomplete lesions can lead to variable behavioral outcomes. Ensure a standardized surgical procedure and consider histological verification of the lesion. |
| Post-operative Recovery Period | Allow for a sufficient recovery period (typically at least 14 days) after surgery for the behavioral and neurochemical changes to stabilize before initiating drug treatment. |
| Behavioral Phenotype | The OB model produces a complex behavioral phenotype, including hyperactivity, anxiety-like behaviors, and cognitive deficits.[11][12] The choice of behavioral endpoint to assess the antidepressant-like effect of this compound is important. Hyperactivity in a novel environment is a commonly used measure.[1][11] |
| Chronic Treatment Regimen | Similar to the CMS model, chronic administration of this compound is essential to reverse the behavioral deficits observed in OB rats.[1][13] |
| Strain Differences | The behavioral and neurochemical consequences of olfactory bulbectomy can vary between different rat strains.[14] |
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical studies on this compound.
Table 1: Effects of this compound in the Forced Swim Test (Rat)
| Study | This compound Dose (mg/kg) | Administration | Change in Immobility Time | Change in Climbing Behavior |
| Page et al. (2005)[15] | 10 | 14 days (chronic) | ↓ (Significant) | ↑ (Significant) |
| Page et al. (2005)[15] | 60 | 3 days (acute) | ↓ (Significant) | ↑ (Significant) |
| Harkin et al. (1999) | 10 | Acute | ↓ (Significant) | Not Reported |
| Harkin et al. (1999) | 30 | Acute | ↓ (Significant) | Not Reported |
Table 2: Effects of this compound in the Chronic Mild Stress Model (Rat)
| Study | This compound Dose (mg/kg/day) | Administration | Outcome Measure | Effect |
| Gambarana et al. (1999) | 10 | 28 days (chronic) | Sucrose Intake | Reversed CMS-induced decrease |
| Gronli et al. (2004) | 10 | 21 days (chronic) | Sucrose Preference | Reversed CMS-induced decrease |
| Papp et al. (2000) | 10 | 21 days (chronic) | Sucrose Consumption | Reversed CMS-induced decrease |
Table 3: Effects of this compound in the Olfactory Bulbectomy Model (Rat)
| Study | This compound Dose (mg/kg/day) | Administration | Outcome Measure | Effect |
| Cryan et al. (1999)[1] | 10 | 14 days (chronic) | Open Field Hyperactivity | Attenuated OB-related hyperactivity |
| Harkin et al. (2000) | 10 | 14 days (chronic) | Open Field Hyperactivity | Attenuated OB-related hyperactivity |
| Redmond et al. (1997) | 10 | 14 days (chronic) | Open Field Hyperactivity | Attenuated OB-related hyperactivity |
Experimental Protocols
Forced Swim Test (Rat)
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Naive rats are individually placed in the cylinder for a 15-minute session.
-
Day 2 (Test): 24 hours after the pre-test, animals are administered this compound or vehicle. After the appropriate absorption time (e.g., 30-60 minutes for i.p. injection), they are placed back into the cylinder for a 5-minute test session.
-
-
Data Acquisition: The entire 5-minute test session is recorded. An observer, blind to the treatment conditions, scores the duration of immobility (making only minimal movements to keep the head above water), swimming, and climbing.
Chronic Mild Stress (CMS) Protocol (Rat)
-
Housing: Rats are individually housed to allow for the application of individual stressors and monitoring of food and water intake.
-
Stressor Regimen: For a period of 2 to 8 weeks, animals are subjected to a variable sequence of mild, unpredictable stressors. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Food or water deprivation
-
Reversed light/dark cycle
-
Confinement in a small tube
-
-
Sucrose Preference Test:
-
Baseline: Before the stress period, rats are habituated to a two-bottle choice of 1% sucrose solution and water.
-
Weekly Monitoring: Sucrose and water intake are measured over a 1-hour period weekly to assess the development of anhedonia (a significant decrease in sucrose preference).
-
-
Drug Administration: this compound or vehicle is administered daily throughout the stress period (prophylactic) or after the establishment of anhedonia (therapeutic).
Olfactory Bulbectomy (OB) Protocol (Rat)
-
Surgery: Under anesthesia, a burr hole is drilled through the skull overlying the olfactory bulbs. The bulbs are then aspirated using a suction pipette. Sham-operated animals undergo the same procedure without the removal of the bulbs.
-
Post-operative Care: Animals are given appropriate post-operative care, including analgesics, and are allowed to recover for at least 14 days.
-
Behavioral Testing: After the recovery period, animals are tested for hyperactivity in an open-field arena. The total distance traveled or the number of line crossings is typically measured.
-
Drug Administration: Chronic daily administration of this compound or vehicle is initiated after the recovery period and continues for at least 14 days before and during behavioral testing.
Mandatory Visualizations
Caption: this compound's primary mechanism and downstream signaling cascade.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The olfactory bulbectomy disease model: A Re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast-Acting Antidepressants Rapidly Stimulate ERK Signaling and BDNF Release in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of extracellular signal-regulated kinase/cAMP response element-binding protein/brain-derived neurotrophic factor signal transduction pathway in depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential behavioral effects of the antidepressants this compound, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential behavioral effects of the antidepressants this compound, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Long-term behavioral changes after cessation of chronic antidepressant treatment in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lasa.co.uk [lasa.co.uk]
- 13. Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement | MDPI [mdpi.com]
- 14. Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
Technical Support Center: The Impact of Reboxetine on Electrophysiological Recording Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing reboxetine in electrophysiological experiments. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in navigating the potential effects of this compound on the stability of your electrophysiological recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antidepressant that acts as a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1][2] It has a significantly lower affinity for serotonin (B10506) and dopamine (B1211576) transporters.
Q2: How does this compound affect the firing rate of different types of neurons?
A2: this compound has distinct effects on various neuronal populations. It dose-dependently decreases the firing rate of noradrenaline (NA) neurons in the locus coeruleus.[3] Conversely, it does not significantly alter the average firing frequency of dopamine (DA) cells in the ventral tegmental area (VTA), though it can induce an increase in burst firing.[4][5] The firing rate of serotonin (5-HT) neurons in the dorsal raphe remains largely unaltered by both short- and long-term this compound administration.[3]
Q3: Can this compound impact the signal-to-noise ratio (SNR) of my recordings?
A3: Yes, by increasing noradrenergic tone, this compound can potentially impact the SNR. Norepinephrine has been shown to modulate the SNR in cortical structures. This is thought to occur by suppressing spontaneous neuronal firing more than stimulus-evoked responses, which can lead to an enhancement of the signal of interest relative to the background noise.
Q4: Is this compound expected to cause baseline instability or drift in my recordings?
A4: While direct evidence is limited, the mechanism of this compound suggests a potential for baseline shifts. An increase in norepinephrine can alter the general excitability of the neuronal network, which may manifest as a change in the baseline firing rate of the recorded neuron or surrounding cells, contributing to a drift in the extracellular recording baseline.
Q5: What are the known off-target effects of this compound that could influence my recordings?
A5: this compound is considered highly selective for the norepinephrine transporter. It displays a weak affinity for muscarinic, histaminergic H1, alpha-1 adrenergic, and dopaminergic D2 receptors, minimizing the likelihood of significant off-target effects at typical experimental concentrations.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during electrophysiology experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Increased baseline noise or reduced Signal-to-Noise Ratio (SNR) after this compound application. | - Increased spontaneous firing of neurons near the electrode due to elevated norepinephrine levels. - General increase in network excitability. | - Optimize Spike Sorting: Refine your spike sorting parameters to better isolate single units from the increased background activity. - Adjust Filter Settings: Apply a more stringent high-pass filter to remove low-frequency noise without distorting the spike waveform. - Lower this compound Concentration: If feasible for your experimental question, try a lower concentration of this compound to mitigate widespread network activation. |
| Difficulty maintaining a stable single-unit recording after applying this compound ("losing the cell"). | - this compound-induced changes in neuronal firing patterns (e.g., increased burst firing) can alter the spike waveform, making it difficult for spike sorting software to track the same unit. - Changes in the cell's resting membrane potential or excitability may cause it to fire less or become silent. | - Re-evaluate Spike Sorting Clusters: After this compound application, re-examine your spike clusters. The original cluster may have shifted or changed shape. - Monitor Waveform Shape: Continuously monitor the spike waveform. A gradual change may indicate the cell is still present but its firing characteristics have been altered. - Consider Multi-Unit Analysis: If stable single-unit isolation proves difficult, consider analyzing the data as multi-unit activity, which can still provide valuable information about population-level changes. |
| Significant baseline drift in extracellular recordings upon this compound perfusion. | - Slow, widespread changes in neuronal activity and excitability in the local network. - Alteration of liquid junction potential if the drug solution's ionic composition differs from the bath solution. - Mechanical instability of the recording setup. | - Allow for Longer Equilibration: After starting this compound perfusion, allow for a longer period (e.g., 15-20 minutes) for the tissue to reach a new steady state before beginning your recording protocol. - Use a Stable Reference Electrode: Ensure your reference electrode is properly chlorinated and stable. - Software-based Drift Correction: Utilize baseline correction algorithms in your analysis software to remove slow drifts post-hoc. - Vehicle Control: Ensure that perfusion with the vehicle solution alone does not cause baseline drift. |
| Inconsistent or no observable effect of this compound. | - Drug Degradation: this compound solution may not be stable over long experiments. - Incorrect Concentration: The concentration of this compound reaching the tissue may be too low. - Receptor Desensitization: Prolonged exposure to high concentrations of norepinephrine can lead to desensitization of adrenergic receptors. | - Prepare Fresh Solutions: Make fresh stock solutions of this compound daily and dilute to the final concentration just before use. Aqueous solutions of this compound mesylate are not recommended for storage for more than one day.[3] - Verify Drug Delivery: Ensure your perfusion or microinjection system is functioning correctly and delivering the intended concentration to the tissue. - Perform Dose-Response Curve: If possible, perform a dose-response experiment to determine the optimal concentration for your preparation. |
Quantitative Data on this compound's Electrophysiological Effects
The following tables summarize the quantitative effects of this compound on neuronal firing rates as reported in the literature.
Table 1: Effect of Acute Intravenous this compound on Locus Coeruleus Noradrenaline (NA) Neuron Firing Rate in Rats [3]
| Dose (mg/kg, i.v.) | Effect on NA Neuron Firing Rate |
| 0.1 - 1.25 | Dose-dependent decrease (ED₅₀ = 480 ± 14 µg/kg) |
Table 2: Effect of Sustained this compound Administration on Locus Coeruleus Noradrenaline (NA) Neuron Firing Rate in Rats [3]
| Treatment Duration | Daily Dose (mg/kg) | % Decrease in Firing Rate |
| 2 days | 1.25 | 52% |
| 2 days | 2.5 | 68% |
| 2 days | 5.0 | 81% |
| 2 days | 10.0 | 83% |
| 7 days | 2.5 | 66% |
| 21 days | 2.5 | 80% |
Table 3: Effect of Acute Intravenous this compound on Ventral Tegmental Area (VTA) Dopamine (DA) Neuron Firing in Rats [4][5]
| Dose (mg/kg, i.v.) | Effect on Average Firing Frequency | Effect on Burst Firing |
| 0.625 - 20 | No significant change | Increased |
Table 4: Effect of this compound on Dorsal Raphe Serotonin (5-HT) Neuron Firing Rate in Rats [3]
| Treatment | Effect on 5-HT Neuron Firing Rate |
| Acute and Long-term | Unaltered |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
For In Vivo Applications (Intraperitoneal Injection):
-
Vehicle: Use sterile 0.9% isotonic saline.
-
Preparation: this compound mesylate is soluble in saline.[7] Dissolve the desired amount of this compound mesylate directly in the saline.
-
Example Concentration: For a 10 mg/kg dose in a 250g rat with an injection volume of 2 ml/kg, you would need a final concentration of 5 mg/ml.
-
Storage: Prepare fresh on the day of the experiment.
For In Vitro Slice Perfusion (Bath Application):
-
Solvent for Stock Solution: this compound mesylate is soluble in water, DMSO, and ethanol.[3] A concentrated stock solution can be prepared in water or DMSO.
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Prepare your standard artificial cerebrospinal fluid (aCSF).
-
On the day of the experiment, dilute the this compound stock solution into the aCSF to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is minimal (ideally ≤ 0.1%) to avoid solvent effects.
-
-
Storage: Do not store aqueous working solutions for more than one day.[3] Frozen aliquots of the DMSO stock can be stored at -20°C for up to 3 months.
Protocol 2: In Vivo Extracellular Single-Unit Recording
-
Animal Preparation: Anesthetize the animal (e.g., with chloral (B1216628) hydrate (B1144303) or urethane) and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy over the brain region of interest (e.g., locus coeruleus, VTA).
-
Electrode Placement: Slowly lower a recording microelectrode to the target coordinates.
-
Baseline Recording: Once a stable single unit is isolated, record baseline firing activity for a sufficient period (e.g., 15-20 minutes).
-
This compound Administration:
-
Post-Administration Recording: Continue recording the activity of the same neuron to observe the effects of the drug.
-
Data Analysis: Compare the firing rate, firing pattern, and spike waveform before and after drug administration.
Protocol 3: In Vitro Brain Slice Electrophysiology
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Establish Recording: Obtain a stable whole-cell patch-clamp or extracellular field potential recording.
-
Baseline Recording: Record baseline neuronal activity or synaptic responses for 10-20 minutes.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Effect Recording: Record the changes in neuronal activity or synaptic transmission during this compound application until a steady state is reached.
-
Washout: Perfuse the slice with drug-free aCSF to determine if the effects of this compound are reversible.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow with this compound.
References
- 1. Effect of the selective noradrenergic reuptake inhibitor this compound on the firing activity of noradrenaline and serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound modulates the firing pattern of dopamine cells in the ventral tegmental area and selectively increases dopamine availability in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic treatment with this compound by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize α2-adrenoceptors in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
controlling for reboxetine's effects on food intake and body weight in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of reboxetine on food intake and body weight.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does this compound administration lead to changes in food intake and body weight?
A1: this compound is a selective norepinephrine (B1679862) reuptake inhibitor (NRI)[1][2]. By blocking the norepinephrine transporter (NET), it increases the levels of norepinephrine in the synapse. Norepinephrine is a key neurotransmitter in the regulation of appetite and energy homeostasis[3][4]. The increased noradrenergic activity is believed to enhance appetite control and satiety, which can lead to reduced food intake (anorexia) and subsequent weight loss[5][6]. Some evidence also suggests that this compound might have a minor inhibitory effect on serotonin (B10506) re-uptake, a system also heavily implicated in appetite regulation[5][6].
Q2: My study's primary focus is not on metabolism, but the weight loss in my this compound group is confounding my results. How can I control for this?
A2: This is a common issue. The most rigorous method to control for the anorectic effects of a drug is to implement a pair-feeding experimental design. In this setup, a control group (the "pair-fed" group) is given the same amount of food that the this compound-treated animals consumed the previous day. This ensures that the caloric intake between the drug-treated group and the pair-fed control group is identical. By comparing the this compound group to the pair-fed group, you can determine if the drug's effects on your primary outcome are independent of its effects on food intake and body weight[7]. A standard vehicle-treated ad libitum fed group should also be included for a three-way comparison.
Q3: I am observing significant variability in food intake measurements in my rodent studies. How can I improve accuracy?
A3: Accurate measurement of food intake in rodents is crucial but can be challenging[8]. Here are some troubleshooting tips:
-
Minimize Spillage: Use specialized food hoppers that prevent animals from scattering food pellets. If spillage occurs, collect and weigh the spilled food to subtract from the total amount provided.
-
Account for Debris: Bedding, feces, and other materials can contaminate the food supply. Regularly check for and remove any debris before weighing the remaining food.
-
Use Appropriate Equipment: For high precision, automated weighing systems can continuously monitor food consumption, providing detailed data on meal patterns and reducing labor[9]. However, manual weighing with a precise digital scale (accuracy to 0.1g) at the same time each day is a reliable and cost-effective method[10].
-
Consistent Diet Form: Use a consistent diet form (e.g., pellets vs. powder). Powdered diets can be harder to measure accurately due to spillage.
-
Acclimatization: Allow animals sufficient time to acclimate to the specific housing and feeding conditions before the experiment begins to ensure stable baseline measurements.
Q4: What is a typical dose of this compound used in animal studies, and what are the expected effects?
A4: Dosages in rodent studies typically range from 3 mg/kg to 30 mg/kg, administered intraperitoneally (i.p.)[11]. The effects are dose-dependent. For example, studies have shown that this compound at 10 and 30 mg/kg can significantly decrease immobility in the forced swim test, a behavioral paradigm used to predict antidepressant activity[11][12]. These doses are also expected to produce effects on food intake and body weight. It is critical to conduct a dose-response study to determine the optimal dose for your specific research question and animal model.
Quantitative Data Summary
The following tables summarize quantitative data on this compound's effects on body weight from clinical case reports and studies.
Table 1: Human Case Study - this compound-Associated Weight Change
| Subject Details | Drug & Dosage | Duration | Baseline Weight/BMI | Final Weight/BMI | Average Weight Loss |
| 44-year-old female | This compound, 12 mg/day | 11 months | 55.0 kg / 21.4 kg/m ² | 43.0 kg / 16.8 kg/m ² | ~0.5 kg per fortnight[5] |
Table 2: Clinical Study - this compound as an Adjunct to Olanzapine
| Treatment Group | Drug & Dosage | Duration | Mean Weight Gain (± SD) | Patients with ≥7% Weight Gain | Patients with No/Negative Weight Change |
| Olanzapine + this compound | Olanzapine 10 mg/day + this compound 4 mg/day | 6 weeks | 3.31 kg (± 2.73) | 19.4% (6 of 31) | 22.6% (7 of 31)[13] |
| Olanzapine + Placebo | Olanzapine 10 mg/day + Placebo | 6 weeks | 4.91 kg (± 2.45) | 46.4% (13 of 28) | 3.6% (1 of 28)[13] |
Experimental Protocols
Protocol 1: Pair-Feeding Study to Control for this compound-Induced Anorexia
This protocol is adapted from methodologies designed to distinguish between effects caused by reduced food intake versus direct pharmacological action[7].
Objective: To assess whether the effects of this compound on a specific outcome (e.g., behavior, gene expression) are independent of its effect on food intake.
Animal Model: Male Wistar rats (or other appropriate rodent model).
Groups (Minimum of 3):
-
This compound Group: Receives this compound at the desired dose (e.g., 10 mg/kg, i.p.) and has ad libitum (free) access to food and water.
-
Pair-Fed Control Group: Receives a vehicle injection (e.g., saline). Each animal in this group is provided with the exact amount of food consumed by its yoked partner in the this compound Group on the previous day. Water is available ad libitum.
-
Ad Libitum Control Group: Receives a vehicle injection and has ad libitum access to both food and water.
Methodology:
-
Acclimatization: Individually house all animals for at least one week before the study begins to allow them to adapt to the cages and measurement procedures[14].
-
Baseline Measurement: For 3-5 days before treatment, measure daily food intake and body weight for all animals to establish a stable baseline[15].
-
Yoking: "Yoke" or partner each animal in the Pair-Fed group to a specific animal in the this compound group.
-
Daily Procedure (during the experiment):
-
At a consistent time each day (e.g., 09:00), weigh all animals.
-
Administer this compound or vehicle via the chosen route (e.g., i.p. injection).
-
Measure the amount of food consumed by the this compound Group over the past 24 hours. Account for any spillage.
-
Provide the yoked animal in the Pair-Fed group with that precise amount of food for the next 24-hour period.
-
Provide the this compound and Ad Libitum Control groups with fresh, pre-weighed food.
-
-
Data Analysis: Compare the primary outcome measure (e.g., performance in a behavioral test) between all three groups. If the this compound group differs from the Ad Libitum Control group but not from the Pair-Fed group, the effect is likely due to reduced caloric intake. If the this compound group differs from both control groups, the effect is likely a direct pharmacological action of the drug.
Protocol 2: Standard Measurement of Food Intake and Body Weight
Objective: To accurately measure daily food consumption and body weight in rodents.
Methodology:
-
Housing: House animals individually to prevent social housing effects from influencing feeding behavior and to ensure accurate individual measurements[14].
-
Body Weight Measurement:
-
Use a calibrated digital scale with a precision of at least 0.1 grams.
-
Weigh each animal at the same time every day to minimize diurnal variations.
-
Record the weight in a standardized lab notebook or spreadsheet.
-
-
Food Intake Measurement (Manual Method):
-
Provide a known, pre-weighed amount of food in a hopper designed to minimize spillage.
-
After a 24-hour period, remove the hopper and weigh the remaining food.
-
Carefully collect and weigh any spilled food (spillage) from the cage bottom.
-
Calculate daily food intake using the formula: Food Intake = (Initial Food Weight) - (Remaining Food Weight) - (Spillage Weight)[9]
-
Visualizations
Caption: Mechanism of this compound's effect on appetite.
Caption: Experimental workflow for a pair-feeding study.
Caption: Troubleshooting logic for confounding metabolic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Profound weight loss associated with this compound use in a 44-year-old woman - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 67.20.83.195 [67.20.83.195]
- 10. The Effects of Different Feeding Routines on Welfare in Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor this compound in a rat model of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Attenuating effect of this compound on appetite and weight gain in olanzapine-treated schizophrenia patients: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accurate measurement of body weight and food intake in environmentally enriched male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a Mathematical Model of Rat Body Weight Regulation in Application to Caloric Restriction and Drug Treatment Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Stress-Induced Confounds in Behavioral Studies with Reboxetine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing behavioral studies involving reboxetine, with a specific focus on mitigating stress-related confounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective norepinephrine (B1679862) reuptake inhibitor (NRI)[1][2][3]. It functions by binding to the norepinephrine transporter (NET) on presynaptic neurons, which blocks the reuptake of norepinephrine from the synaptic cleft[1][2][4]. This action increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission[5]. This compound has a low affinity for other neurotransmitter transporters and receptors, making it highly selective for the noradrenergic system[1][2][3].
Q2: Can this compound itself induce stress-like or anxiogenic effects that could confound behavioral results?
A2: Yes, this is a critical consideration. The noradrenergic system is deeply involved in the body's "fight or flight" response and stress reactions[6]. By increasing noradrenergic activity, this compound can produce physiological and behavioral effects that mimic a stress response. Acute administration of this compound has been shown to stimulate the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased levels of stress hormones like cortisol and ACTH in both healthy human subjects and animal models[7][8][9][10]. Common side effects reported in humans include agitation, anxiety, increased heart rate, and insomnia, which can be interpreted as a state of hyperarousal[11][12][13]. Therefore, it is crucial to differentiate the intended therapeutic effects from potential stress-related confounds.
Q3: How does experimental stress interact with the effects of this compound?
A3: Experimental stressors, such as tail pinch or forced swimming, also activate the noradrenergic system and the HPA axis[14][15][16][17]. When this compound is administered prior to a stressor, it can potentiate the stress-induced increase in extracellular norepinephrine[18]. This interaction can lead to an amplified physiological and behavioral response compared to either the drug or the stressor alone. For example, in rats, this compound pretreatment significantly enhanced the norepinephrine and dopamine (B1211576) efflux in the frontal cortex caused by tail pinch stress[18]. This synergy must be accounted for in experimental design and data interpretation.
Q4: What are the best practices for habituation and handling to minimize baseline stress in animals treated with this compound?
A4: To minimize baseline stress, a robust habituation and handling protocol is essential. Animals should be acclimated to the housing facility for at least one to two weeks before any procedures begin. Daily handling for 5-10 minutes per animal for several days leading up to the experiment can significantly reduce the stress response to injections and behavioral testing. All procedures, including injections, should be performed in a separate, dedicated room from the primary housing area to avoid associating the home cage with stressful events. Sham injections with the vehicle solution should be administered to control animals to account for the stress of the injection procedure itself.
Q5: How does the route and timing of this compound administration influence its potential to cause stress?
A5: The route and timing are critical variables. Intraperitoneal (i.p.) injections, a common administration route in rodent studies, are inherently stressful. The stress of handling and the injection can cause a transient increase in corticosterone[19]. To mitigate this, researchers can consider less stressful methods for chronic studies, such as administration via drinking water, diet, or osmotic minipumps[20][21]. The timing of administration relative to behavioral testing is also crucial. Acute administration shortly before a test is more likely to cause confounding effects from rising norepinephrine and HPA axis activation[8][9]. Chronic administration (e.g., 14-21 days) may lead to adaptive changes in the noradrenergic system and a normalization of the HPA axis, potentially reducing acute stress-like effects[7][9][18][20].
Troubleshooting Guide
| Observed Problem | Potential Cause(s) Related to this compound & Stress | Recommended Solution(s) |
| Increased locomotor activity or hyperactivity in open-field tests. | Acute anxiogenic or activating effects of this compound due to sudden increases in norepinephrine.[11] This can be mistaken for an antidepressant-like effect in some models. | Allow for a longer acclimation period after drug administration before testing. Test at various time points post-injection to establish a stable behavioral window. Consider chronic dosing, which may normalize locomotor activity.[20] |
| High inter-individual variability in behavioral data. | Differential stress responses to handling and injection. Interaction between individual stress susceptibility and this compound's effects on the HPA axis. | Implement a rigorous handling and habituation protocol for all animals. Screen animals for baseline anxiety levels (e.g., using an elevated plus maze) and use stratified randomization for treatment groups. |
| Decreased exploration or avoidance behavior in novelty-based tasks (e.g., elevated plus maze, light-dark box). | This compound may be inducing an anxiogenic-like state, confounding the interpretation of anxiety-related behaviors.[12][21] | Administer a separate cohort of animals with a known anxiolytic (e.g., diazepam) as a positive control to validate the assay. Measure physiological stress markers (e.g., corticosterone) to correlate with behavior. |
| No significant effect of this compound in a validated antidepressant model (e.g., forced swim test). | The stress of the test paradigm itself may be masking the drug's effect due to a ceiling effect on noradrenergic activation. Incorrect dosage or administration timing. | Optimize the dose-response curve for your specific animal strain and model.[17][22] Increase the time between drug administration and testing to avoid acute activation confounds. Ensure the stressor intensity is not excessive. |
| Contradictory results between acute and chronic dosing regimens. | Acute administration can stimulate the HPA axis, while chronic treatment may lead to its normalization or downregulation.[7][9] Neuroadaptive changes (e.g., receptor sensitivity) occur with long-term treatment. | Clearly define the study's objective: to model acute or chronic treatment effects. If studying chronic effects, ensure the treatment duration is sufficient (typically ≥14 days) to allow for neuroadaptation.[18][22] |
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Rodent Behavioral Studies
| Species | Route of Administration | Dosage Range | Study Duration | Key Findings | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 3, 10, 30 mg/kg | Acute | Dose-dependent decrease in immobility in the forced swim test. | [17] |
| Rat | Intraperitoneal (i.p.) | 2.5, 5, 10 mg/kg | Sub-acute (2 days) & Chronic (14 days) | Reduced immobility in forced swim test; attenuated hyperactivity in olfactory bulbectomy model after 14 days. | [22] |
| Rat | Dietary | Not specified | Chronic (21 days) | Relatively ineffective in altering anxiety-like behavior in the open field. | [21] |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | Chronic (5 weeks) | Normalized sucrose (B13894) intake decrease caused by chronic mild stress. | [23] |
| Mouse | Intraperitoneal (i.p.) | Not specified | Acute & Chronic | Acute and chronic administration decreased spontaneous locomotor activity. | [20] |
| Mouse | Intraperitoneal (i.p.) | 20 mg/kg/day | Chronic (3 weeks) | Increased mobility in the tail suspension test. | [24] |
Table 2: Effects of this compound on Stress-Related Hormones and Neurotransmitters
| Subject | This compound Dose | Administration | Measured Parameter(s) | Result | Reference(s) |
| Healthy Human Males | 4 mg | Acute (Oral) | Cortisol, ACTH | Significant stimulation/increase compared to placebo. | [8][25] |
| Depressed Patients | 8 mg/day | Chronic (5 weeks) | HPA Axis Activity (DEX/CRH Test) | Gradual reduction/normalization of HPA axis hyperactivity. | [7][26] |
| Rats | 30 mg/kg | Acute (i.p.) | Serum Corticosterone (B1669441) (post-FST) | Modest, non-significant attenuation of stress-induced increase. | [17] |
| Rats | 0.3 - 20.0 mg/kg | Acute (i.p.) | Extracellular Norepinephrine, Dopamine (Frontal Cortex) | Dose-dependent increase in norepinephrine; increase in dopamine at highest dose. Potentiated stress-induced increases. | [18] |
| Rats | Not specified | Chronic (14 days) | Basal Extracellular Norepinephrine, Dopamine (Frontal Cortex) | Elevated basal concentrations. | [18] |
Experimental Protocols
Protocol 1: this compound Administration in Rodents (Acute i.p. Injection)
-
Preparation: Dissolve this compound mesylate in a sterile vehicle (e.g., 0.9% saline or distilled water). The solution should be prepared fresh daily and protected from light.
-
Dosage Calculation: Calculate the injection volume for each animal based on its most recent body weight. A typical injection volume is 5-10 ml/kg.
-
Handling: Gently remove the animal from its home cage and restrain it securely but without causing undue distress. For rats, the intraperitoneal (i.p.) injection site is typically in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine, blood) is drawn back, then depress the plunger smoothly.
-
Post-Injection: Return the animal to its home cage or a clean holding cage.
-
Control Group: Administer an equivalent volume of the vehicle solution to control animals using the exact same procedure.
-
Timing: Conduct behavioral testing at a predetermined time post-injection (e.g., 30-60 minutes) to ensure peak drug efficacy and consistency across subjects.
Protocol 2: Forced Swim Test (FST) with this compound Pre-treatment
This protocol is adapted from methodologies used in rodent behavioral neuroscience.[17][27]
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (approx. 30 cm).
-
Habituation (Day 1):
-
Administer this compound or vehicle 60 minutes prior to the session.
-
Place each animal individually into the water-filled cylinder for a 15-minute pre-test session.
-
Remove the animal, dry it thoroughly with a towel, and return it to its home cage. This initial exposure induces a state of helplessness on the subsequent day.
-
-
Testing (Day 2):
-
Administer this compound or vehicle 60 minutes prior to the test, following the same dosing regimen as Day 1.[27]
-
Place the animal back into the cylinder for a 5-minute test session.
-
Record the entire session with a video camera for later analysis.
-
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water. Active behaviors like swimming and climbing are scored separately.
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant decrease in immobility is indicative of an antidepressant-like effect.
Protocol 3: Measurement of Serum Corticosterone
-
Sample Collection:
-
Blood samples should be collected at a consistent time of day (typically at the nadir or peak of the circadian rhythm) to minimize variability.
-
For terminal studies, trunk blood is collected immediately following rapid decapitation. For longitudinal studies, blood can be collected from the tail vein or saphenous vein.
-
To minimize collection-induced stress, ensure the procedure is performed quickly (< 2-3 minutes from first disturbing the animal).
-
-
Sample Processing:
-
Collect blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
-
Quantification:
-
Use a commercially available Corticosterone ELISA or RIA kit, following the manufacturer's instructions.
-
Run all samples in duplicate or triplicate for accuracy.
-
Generate a standard curve and use it to calculate the concentration of corticosterone in each sample.
-
-
Data Analysis: Compare corticosterone levels across different treatment groups. This can be used to verify the HPA axis activation by a stressor or modulation by this compound treatment.[17]
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for a Preclinical Behavioral Study.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. The Promises and Pitfalls of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promises and pitfalls of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychscenehub.com [psychscenehub.com]
- 5. researchgate.net [researchgate.net]
- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Time course of hypothalamic-pituitary-adrenocortical axis activity during treatment with this compound and mirtazapine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound acutely stimulates cortisol, ACTH, growth hormone and prolactin secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroendocrinological mechanisms of actions of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. healthcentral.com [healthcentral.com]
- 12. mentalhealth.com [mentalhealth.com]
- 13. Effects of this compound on anxiety, agitation, and insomnia: results of a pooled evaluation of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stress and brain noradrenaline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Noradrenergic mechanisms in stress and anxiety: I. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Central noradrenergic neurones and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of acute and chronic this compound treatment on stress-induced monoamine efflux in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effectiveness of different corticosterone administration methods to elevate corticosterone serum levels, induce depressive-like behavior, and affect neurogenesis levels in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug-, dose- and sex-dependent effects of chronic fluoxetine, this compound and venlafaxine on open-field behavior and spatial memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activity and onset of action of this compound and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 27. Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor this compound in a rat model of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Reboxetine and Atomoxetine in Preclinical Models of ADHD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two selective norepinephrine (B1679862) reuptake inhibitors (NRIs), reboxetine and atomoxetine (B1665822), in animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). By presenting supporting experimental data, detailed methodologies, and visual representations of pathways and workflows, this document aims to inform preclinical research and drug development in the field of ADHD therapeutics.
Introduction
Atomoxetine is a well-established non-stimulant medication for ADHD, while this compound, primarily marketed as an antidepressant, has shown potential for ADHD treatment due to its similar mechanism of action.[1] Both drugs selectively inhibit the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine and, to a lesser extent, dopamine (B1211576) in the prefrontal cortex.[2][3] This guide delves into the preclinical evidence from rodent models to compare their effects on core ADHD-like behaviors: inattention and impulsivity.
Mechanism of Action
Both this compound and atomoxetine exert their primary therapeutic effects by blocking the norepinephrine transporter (NET). This inhibition prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of norepinephrine. In the prefrontal cortex, where dopamine transporters are less abundant, NET is also responsible for the reuptake of dopamine. Consequently, the inhibition of NET by these drugs also leads to an increase in extracellular dopamine levels in this brain region, which is crucial for executive functions like attention and impulse control.
Behavioral Efficacy in Rodent Models
The five-choice serial reaction time task (5-CSRTT) is a widely used behavioral paradigm to assess attention and impulsivity in rodents, modeling key aspects of ADHD. The following tables summarize the comparative effects of this compound and atomoxetine in this task.
Effects on Attention (Accuracy)
| Drug | Animal Model | Doses (mg/kg) | Effect on Accuracy | Study |
| Atomoxetine | Rats (Variable ITI) | 0.0 - 0.3 (i.p.) | Dose-dependent improvement | [4] |
| This compound | Rats (Variable ITI) | 0.0 - 1.0 (i.p.) | No significant improvement in the whole population; improvement in poor performers | [4] |
| Atomoxetine | Spontaneously Hypertensive Rat (SHR) | Not specified | No significant effects | [5] |
| Methylphenidate | Spontaneously Hypertensive Rat (SHR) | Not specified | Increased incorrect responding (decreased accuracy) at a single dose | [5] |
Effects on Impulsivity (Premature Responses)
| Drug | Animal Model | Doses (mg/kg) | Effect on Premature Responses | Study |
| Atomoxetine | Rats (Fixed ITI) | 0.3 (i.p.) | Significant reduction | [4] |
| Atomoxetine | Rats (Variable ITI) | 0.0 - 0.3 (i.p.) | Dose-dependent reduction | [4] |
| This compound | Rats (Variable ITI) | 0.0 - 1.0 (i.p.) | Significant reduction in poor performers | [4] |
| Atomoxetine | Rats (Prolonged ITI) | 0.5 - 2.0 | Decreased premature responding | [6] |
| Atomoxetine | Spontaneously Hypertensive Rat (SHR) | Not specified | No significant effects | [5] |
Neurochemical Effects
Studies using in vivo microdialysis have investigated the impact of these drugs on extracellular neurotransmitter levels in the prefrontal cortex (PFC), a key brain region implicated in ADHD pathophysiology.
| Drug | Animal Model | Dose (mg/kg) | Effect on Extracellular Neurotransmitters in PFC | Study |
| Atomoxetine | Juvenile SHRs and WKY rats | 3 (systemic) | Similar increases in norepinephrine and dopamine; no effect on serotonin | [2] |
| This compound | Rats | 10 (i.p.) | 112% increase in norepinephrine | [7] |
Experimental Protocols
Five-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a test of sustained and selective attention and impulsivity. The general protocol involves training rats to detect a brief visual stimulus presented in one of five apertures.
-
Apparatus: A modular operant chamber with five square apertures arranged in a horizontal arc on one wall. Each aperture can be illuminated. A food magazine is located on the opposite wall.
-
Training: Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight. They undergo several stages of training, starting with simple tasks and progressing to the full 5-CSRTT.
-
Testing: A trial begins with the illumination of the magazine light. A nose poke into the magazine initiates the inter-trial interval (ITI). At the end of the ITI, a brief light stimulus is presented in one of the five apertures.
-
Correct Response: A nose poke into the illuminated aperture within a limited hold period results in the delivery of a food reward.
-
Incorrect Response: A nose poke into a non-illuminated aperture is recorded as an incorrect response and results in a time-out period.
-
Omission: Failure to respond within the limited hold period is recorded as an omission.
-
Premature Response: A nose poke into any aperture before the stimulus is presented is recorded as a premature response (a measure of impulsivity).
-
-
Drug Administration: Drugs are typically administered intraperitoneally (i.p.) or orally (p.o.) at specified times before the behavioral testing session.
In Vivo Microdialysis
This technique is used to measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).
-
Microdialysis Probe: A microdialysis probe is inserted into the guide cannula. The probe has a semi-permeable membrane at its tip.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular fluid diffuse across the membrane into the aCSF.
-
Sample Collection: The aCSF (dialysate) is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC).
Discussion and Conclusion
The preclinical data from animal models suggest that both this compound and atomoxetine can modulate behaviors relevant to ADHD, primarily through their action as norepinephrine reuptake inhibitors.
In tasks assessing attention and impulsivity, atomoxetine appears to have a more consistent and dose-dependent effect in improving both domains in standard rat models.[4] this compound's effects are less consistent across the general population of animals but show efficacy in subgroups with poorer baseline performance.[4] In the Spontaneously Hypertensive Rat (SHR) model of ADHD, the effects of both drugs on these measures were not significant, suggesting that the 5-CSRTT may not be the most sensitive task for detecting the therapeutic effects of these compounds in this specific animal model.[5]
Neurochemically, both drugs effectively increase norepinephrine levels in the prefrontal cortex.[2][7] Atomoxetine has also been shown to increase dopamine levels in this region, which is a critical aspect of its therapeutic effect.[2]
References
- 1. A comparison of the effects of this compound and placebo on reaction time in adults with Attention Deficit-Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine-induced increases in monoamine release in the prefrontal cortex are similar in spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. Blockade of noradrenaline re-uptake sites improves accuracy and impulse control in rats performing a five-choice serial reaction time tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using the five-choice serial reaction time task to examine the effects of atomoxetine and methylphenidate in the male spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sub-optimal performance in the 5-choice serial reaction time task in rats was sensitive to methylphenidate, atomoxetine and d-amphetamine, but unaffected by the COMT inhibitor tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor this compound in a rat model of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Reboxetine's Target Engagement in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to validate the central nervous system (CNS) target engagement of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI). By presenting supporting experimental data from preclinical and clinical studies, this document aims to offer a comprehensive resource for researchers in the field of neuropharmacology and drug development. We will explore key techniques, compare this compound's performance with other relevant compounds, and provide detailed experimental protocols.
Introduction to this compound and Target Engagement
This compound is an antidepressant that primarily functions by inhibiting the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2] By blocking this transporter, this compound increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. Validating that a drug like this compound effectively binds to and occupies its intended target in the CNS is a critical step in drug development. This process, known as target engagement, provides crucial evidence of the drug's mechanism of action and helps to establish a dose-response relationship.
Methods for Validating NET Engagement
Two primary in vivo techniques are widely used to validate the target engagement of norepinephrine reuptake inhibitors in the CNS:
-
In Vivo Microdialysis: This technique directly measures the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. It provides a functional readout of transporter inhibition.
-
Positron Emission Tomography (PET): A non-invasive imaging technique that allows for the visualization and quantification of transporter occupancy in the living human brain. This is achieved by using a radiolabeled ligand that binds to the target transporter.
Comparative Analysis of this compound and Alternatives
The following sections provide a comparative analysis of this compound with other selective NRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs) based on their binding affinities, effects on extracellular norepinephrine levels, and transporter occupancy.
Data Presentation: Binding Affinities and In Vivo Effects
The following tables summarize key quantitative data for this compound and a selection of comparator compounds.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) for Monoamine Transporters
| Compound | Norepinephrine Transporter (NET) | Serotonin (B10506) Transporter (SERT) | Dopamine (B1211576) Transporter (DAT) |
| This compound | 1.1 - 8.5[1][3] | 129 - 6900[1][3] | >10,000 - 89000[1][3] |
| Atomoxetine | 5[4] | 77[4] | 1451[4] |
| Desipramine | 0.49 - 7.36[1] | 64 - 163[1] | 82,000 - >10,000[1] |
| Venlafaxine | 2480 | 82 | - |
| Duloxetine | 7.5 | 0.8 | 240 |
A lower Ki value indicates a higher binding affinity.
Table 2: Comparative In Vivo Effects on Extracellular Norepinephrine (NE) Levels
| Compound | Species | Brain Region | Dose | Maximum Increase in Extracellular NE |
| This compound | Rat | Frontal Cortex | 20 mg/kg | Potentiated stress-induced increase[5] |
| Atomoxetine | Rat | Prefrontal Cortex | - | 3-fold increase[4] |
| Desipramine | Rat | Frontal Cortex | 3-30 mg/kg, s.c. | 498%[3] |
| Venlafaxine | Rat | Frontal Cortex | 3-30 mg/kg, s.c. | 403%[3] |
Table 3: Comparative In Vivo Norepinephrine Transporter (NET) Occupancy
| Compound | Species | Method | Dose/Plasma Concentration | NET Occupancy |
| This compound | - | - | - | Data not readily available in reviewed literature |
| Atomoxetine | Rhesus Monkey | PET with [11C]MRB | IC50: 31 ± 10 ng/mL plasma[6] | Dose-dependent[6] |
| Duloxetine | Human | PET with (S,S)-[18F]FMeNER-D2 | 20-60 mg | ~30-40%[7] |
| Nortriptyline | Human | PET with (S,S)-[18F]FMeNER-D2 | 75-200 mg | ~50-70% |
Experimental Protocols
In Vivo Microdialysis for Extracellular Norepinephrine Measurement
This protocol outlines the general procedure for measuring extracellular norepinephrine levels in the rat brain.
Objective: To quantify changes in extracellular norepinephrine concentrations in a specific brain region following the administration of a test compound.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4
-
Test compound (e.g., this compound) dissolved in vehicle
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow for a stabilization period of at least 60-90 minutes. Following stabilization, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Drug Administration: Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal injection or through the dialysis probe).
-
Post-treatment Collection: Continue collecting dialysate samples at the same regular intervals for a predetermined period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for norepinephrine content using HPLC-ECD.
-
Data Analysis: Express the norepinephrine concentrations in the post-treatment samples as a percentage of the average baseline concentration.
Positron Emission Tomography (PET) for NET Occupancy
This protocol provides a general overview of a PET study to determine NET occupancy in the human brain.
Objective: To quantify the percentage of norepinephrine transporters occupied by a drug at clinical doses.
Materials:
-
Human subjects (healthy volunteers or patients)
-
PET scanner
-
A suitable radioligand for NET (e.g., (S,S)-[18F]FMeNER-D2 or [11C]MRB)
-
Test drug (e.g., this compound)
-
Arterial line for blood sampling (for full kinetic modeling)
-
Equipment for plasma analysis
Procedure:
-
Subject Preparation: Subjects are typically required to fast before the scan. An intravenous line is inserted for radioligand injection, and an arterial line may be placed for blood sampling.
-
Baseline Scan: A baseline PET scan is performed following the injection of the radioligand to measure the baseline density of available norepinephrine transporters. Dynamic imaging is performed for a set duration (e.g., 90-120 minutes).
-
Drug Administration: The test drug is administered at a clinical dose. The timing of the second PET scan will depend on the pharmacokinetic profile of the drug.
-
Post-treatment Scan: A second PET scan is performed after drug administration to measure the binding of the radioligand to the remaining unoccupied transporters.
-
Blood Sampling and Analysis: Arterial blood samples are collected throughout the scans to measure the concentration of the radioligand in plasma, which is necessary for kinetic modeling.
-
Image Analysis: The PET images are reconstructed and analyzed. Brain regions of interest with high NET density (e.g., thalamus, locus coeruleus) and a reference region with low NET density (e.g., cerebellum or occipital cortex) are delineated.
-
Quantification of Occupancy: The binding potential (BP_ND) of the radioligand is calculated for both the baseline and post-treatment scans. The NET occupancy is then calculated as the percentage reduction in BP_ND after drug administration: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflows for its validation.
Conclusion
Validating the CNS target engagement of this compound relies on a combination of in vitro and in vivo techniques. While in vitro binding assays provide initial data on affinity and selectivity, in vivo methods like microdialysis and PET imaging are essential for confirming that the drug reaches its target in the brain and exerts its intended pharmacological effect at clinically relevant doses. The comparative data presented here highlight the selectivity of this compound for the norepinephrine transporter. Further PET imaging studies in humans would be beneficial to provide a more direct comparison of NET occupancy with other norepinephrine reuptake inhibitors. The elucidation of downstream signaling pathways provides a deeper understanding of the molecular mechanisms that may underlie the therapeutic effects of this compound. This comprehensive approach to target validation is crucial for the successful development of novel CNS therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Promises and Pitfalls of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study | Semantic Scholar [semanticscholar.org]
- 4. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic this compound treatment on stress-induced monoamine efflux in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Reboxetine and Venlafaxine on Social Interaction
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), and venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), focusing on their effects on social interaction. The information presented herein is synthesized from preclinical and clinical studies to support research and development in psychopharmacology.
Introduction and Mechanisms of Action
This compound and venlafaxine are both antidepressant medications that modulate neurotransmitter activity in the brain, but they do so through distinct mechanisms which may influence their effects on social behavior.
-
This compound is a selective noradrenaline (norepinephrine) reuptake inhibitor (NRI).[1][2][3] It acts by binding to the norepinephrine transporter (NET) and blocking the reuptake of norepinephrine from the synaptic cleft.[1][2] This selectivity results in increased noradrenergic neurotransmission. This compound has a low affinity for other neurotransmitter transporters and receptors.[1]
-
Venlafaxine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5] Its mechanism involves the potent inhibition of both serotonin (B10506) and norepinephrine reuptake.[2][6] The action of venlafaxine is dose-dependent; at lower doses, it primarily inhibits serotonin reuptake, with norepinephrine reuptake inhibition becoming more significant at higher doses.[5][7] At very high doses, it may also weakly inhibit dopamine (B1211576) reuptake.[4][6] Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), have no significant affinity for muscarinic, histaminergic, or α-1 adrenergic receptors.[6][8]
The differential action on the serotonergic system is the key pharmacological distinction between the two compounds and may underlie variances in their clinical profiles concerning social anxiety and interaction.
Caption: Comparative mechanism of this compound and Venlafaxine at the synapse.
Preclinical Evidence from Animal Models
Animal models provide a crucial framework for understanding the neurobiological basis of social behavior and the effects of pharmacological interventions. Studies often utilize paradigms such as the social interaction test, resident-intruder test, and chronic stress models.
Experimental Protocols:
A common preclinical model for assessing effects on social behavior is the chronic social stress paradigm.
Caption: Workflow of a typical chronic social stress experiment in rats.
Comparative Preclinical Data:
Direct head-to-head preclinical studies on social interaction are limited. However, individual studies reveal drug-specific effects on behaviors relevant to social function.
| Parameter | This compound | Venlafaxine | Animal Model | Citation |
| Social Stress Effects | Ameliorated adverse effects of social stress; normalized motivation and reward sensitivity. | Reversed depression-like behaviors (decreased locomotor activity and sucrose consumption) induced by stress. | Chronic Social Stress (Rats) | [9],[10] |
| Aggressive Behavior | Not explicitly studied in available social interaction models. | Acute treatment reduced aggression; chronic treatment increased aggression. | Resident-Intruder Test (Rats) | [11] |
| Depression-like Behavior | Reduced immobility in forced swim test; reversed stress-induced decrease in sucrose intake. | Improved depression-like behaviors in cuprizone-treated mice and CUMS rats. | Olfactory Bulbectomy, Chronic Mild Stress (Rats), Cuprizone-induced (Mice) | [12],[13],[14] |
| Cognitive Function | Restored spatial learning and memory deficits in a depression model. | Not explicitly studied in the context of social cognition in available literature. | Neonatal Clomipramine Model (Rats) | [15] |
-
This compound: Studies show that chronic treatment with this compound can ameliorate the adverse behavioral effects of chronic social stress in rats, normalizing behaviors related to motivation and reward sensitivity.[9] In other models of depression, this compound has been shown to reduce depression-like behaviors and restore cognitive deficits.[12][15]
-
Venlafaxine: In the resident-intruder paradigm, the effects of venlafaxine on social interaction appear dependent on the duration of treatment.[11] Acute administration reduced aggressive behavior, while chronic treatment led to a marked increase in aggression.[11] In other stress-based models, venlafaxine has been shown to ameliorate depression-like behaviors.[10] Studies have also demonstrated its efficacy in treating behavioral disorders like fear and aggression in cats.[16]
Clinical Evidence in Humans
In humans, the effects on social interaction are often assessed in the context of treating Social Anxiety Disorder (SAD) or the anxiety features of Major Depressive Disorder (MDD).
Experimental Protocols:
Clinical trials typically involve randomized, controlled designs comparing the active drug to a placebo or another active medication over several weeks.
-
Participants: Patients diagnosed with MDD or SAD according to DSM criteria.
-
Intervention: Random allocation to receive either this compound (e.g., 4-8 mg/day) or venlafaxine XR (e.g., 75-225 mg/day).[17][18][19]
-
Assessments: Standardized rating scales are administered at baseline and at multiple time points throughout the study. Key scales include the Hamilton Depression Rating Scale (HAM-D), Hamilton Anxiety Scale (HAM-A), and the Liebowitz Social Anxiety Scale (LSAS).[17][18]
-
Primary Outcome: The primary efficacy measure is often the change from baseline in the total score of a relevant scale (e.g., HAM-D for depression, LSAS for social anxiety).[18]
Comparative Clinical Data:
| Study Type | Population | Key Findings | Outcome Measures | Citation |
| Open-Label, Randomized | Major Depressive Disorder (MDD) with or without anxiety features (n=93) | Venlafaxine XR showed significantly higher antidepressant response rates at week 10. For patients with anxious depression, this compound showed a significantly higher anxiety response rate at week 7 only. | HAM-D, HAM-A | [17] |
| Open-Label Comparison | Major Depressive Disorder (MDD) (n=46) | The antidepressant response to venlafaxine was reported to be better and appear earlier than the response to this compound. | HAM-D, MADRS | [20] |
| Double-Blind, Placebo-Controlled | Social Anxiety Disorder (SAD) (n=434) | Venlafaxine ER (75-225 mg/day) was significantly more effective than placebo and showed comparable efficacy and tolerability to paroxetine (B1678475) in treating SAD. | Liebowitz Social Anxiety Scale (LSAS) | [18][21] |
-
Direct Comparison: An open-label study comparing this compound and venlafaxine XR for MDD with anxiety features found that while both were effective, venlafaxine had higher antidepressant response rates at the 10-week mark.[17] However, for the subgroup with anxious depression, this compound demonstrated a significantly higher response rate for anxiety symptoms specifically at week 7.[17] Another open-label study suggested that the antidepressant response to venlafaxine was better and emerged earlier than that of this compound.[20]
-
Social Anxiety Disorder: Venlafaxine is indicated for the treatment of social anxiety disorder.[4][8] Large-scale, double-blind, placebo-controlled trials have demonstrated that venlafaxine ER is an effective, safe, and well-tolerated treatment for SAD, with efficacy comparable to paroxetine, a selective serotonin reuptake inhibitor (SSRI).[18][21] this compound is not typically indicated for SAD, and clinical trial data for this specific indication is lacking.
Summary and Conclusion
The differential pharmacology of this compound (NRI) and venlafaxine (SNRI) likely contributes to different profiles regarding social interaction.
-
Preclinically, both drugs can reverse the behavioral deficits induced by chronic stress. However, venlafaxine's effects on agonistic behavior (aggression/flight) in rats appear complex and dependent on treatment duration.
-
Clinically, venlafaxine has a well-established evidence base for the treatment of Social Anxiety Disorder, a condition characterized by impaired social interaction.[18][21] Direct comparisons in patients with major depression and anxiety suggest that while both drugs are effective, venlafaxine may have a broader or faster antidepressant effect, though this compound might offer specific, time-limited advantages for anxiety symptoms.[17][20]
For researchers, the choice between these agents in preclinical models of social behavior should be guided by the specific hypothesis being tested. A focus on noradrenergic pathways in social deficit might favor this compound, whereas a model involving both serotonergic and noradrenergic dysfunction would be more suited for venlafaxine. For drug development professionals, the established efficacy of venlafaxine in SAD highlights the therapeutic potential of dual-action reuptake inhibitors for anxiety-related social dysfunction.
References
- 1. The Promises and Pitfalls of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. researchgate.net [researchgate.net]
- 4. Venlafaxine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Evidence of the dual mechanisms of action of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Pharmacological validation of a chronic social stress model of depression in rats: effects of this compound, haloperidol and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venlafaxine ameliorates the depression-like behaviors and hippocampal S100B expression in a rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Venlafaxine exhibits pre-clinical antidepressant activity in the resident-intruder social interaction paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity and onset of action of this compound and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The selective noradrenergic reuptake inhibitor this compound restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Double-blind, placebo-controlled trial of venlafaxine to treat behavioural disorders in cats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of efficacy and tolerability of this compound and venlafaxine XR in major depression and major depression with anxiety features: an open label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of Venlafaxine ER in patients with social anxiety disorder: a double-blind, placebo-controlled, parallel-group comparison with paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of the efficacy and tolerability of this compound and sertraline versus venlafaxine in major depressive disorder: a randomized, open-labeled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Venlafaxine extended release vs placebo and paroxetine in social anxiety disorder. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the In Vivo Differential Effects of Reboxetine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is clinically used as a racemic mixture of its two enantiomers: (S,S)-reboxetine and (R,R)-reboxetine. While structurally similar, these stereoisomers exhibit distinct pharmacological profiles that contribute differently to the overall therapeutic and adverse effects of the drug. This guide provides an objective comparison of the in vivo effects of this compound enantiomers, supported by experimental data, to aid in research and drug development.
Pharmacodynamic Profile: Stereoselective Inhibition of Norepinephrine Transporter
The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. In vivo and in vitro studies have consistently demonstrated that the (S,S)-enantiomer is significantly more potent in inhibiting norepinephrine reuptake than the (R,R)-enantiomer.[1][2]
While this compound is highly selective for the NET, it exhibits a weak affinity for the serotonin (B10506) transporter (SERT).[3] The differential effects of the enantiomers on serotonin reuptake in vivo have not been extensively characterized.
Pharmacokinetic Properties: A Tale of Two Enantiomers
The pharmacokinetic profiles of the (S,S)- and (R,R)-reboxetine enantiomers show notable differences in vivo, which can impact their therapeutic efficacy and tolerability. Following administration of the racemic mixture, the plasma concentrations of the (R,R)-enantiomer are typically higher than those of the more active (S,S)-enantiomer.[1]
Table 1: Comparative Pharmacokinetics of this compound Enantiomers in Humans
| Parameter | (S,S)-Reboxetine | (R,R)-Reboxetine | Reference(s) |
| Potency (NET Inhibition) | More Potent | Less Potent | [1][2] |
| Plasma Concentration Ratio ((S,S)/(R,R)) | ~0.5 | - | [1][4] |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 | [3] |
In Vivo Behavioral and Neurochemical Effects
While most in vivo behavioral studies have been conducted using the racemic mixture of this compound, the differential potencies of the enantiomers suggest that (S,S)-reboxetine is the primary contributor to the observed antidepressant-like effects.
Antidepressant-Like Activity: Forced Swim Test
The forced swim test is a common behavioral paradigm used to assess antidepressant efficacy in rodents. Administration of racemic this compound has been shown to decrease immobility time and increase active behaviors, such as swimming and climbing, which is indicative of an antidepressant-like effect.[5][6] Although direct comparative studies with individual enantiomers are limited, the superior potency of (S,S)-reboxetine at the NET strongly suggests it is the key driver of these behavioral outcomes.
Neurochemical Effects: In Vivo Microdialysis
In vivo microdialysis studies in rats have demonstrated that systemic administration of racemic this compound increases extracellular levels of norepinephrine in various brain regions, including the frontal cortex and hippocampus.[7][8] This neurochemical change is the direct consequence of NET inhibition and is therefore predominantly mediated by the (S,S)-enantiomer. Some studies have also reported a modest increase in extracellular dopamine (B1211576) levels in the prefrontal cortex following this compound administration, while effects on serotonin levels are generally minimal.[9]
Experimental Protocols
Forced Swim Test in Rats
The forced swim test protocol typically involves two sessions.[10][11]
Pre-test Session (Day 1):
-
Rats are individually placed in a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Rats are allowed to swim for 15 minutes.
-
Following the swim session, rats are removed, dried, and returned to their home cages.
Test Session (Day 2):
-
Twenty-four hours after the pre-test, rats are administered either vehicle or this compound (e.g., 10 mg/kg, intraperitoneally) 30-60 minutes before the test.
-
Rats are placed back into the swim cylinder for a 5-minute test session.
-
The duration of immobility, swimming, and climbing behaviors is recorded and analyzed.
In Vivo Microdialysis for Norepinephrine Measurement
This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.[12][13][14]
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for several days.
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Following baseline sample collection, this compound or vehicle is administered.
-
Dialysate collection continues to monitor changes in norepinephrine levels.
-
Norepinephrine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[13]
Quantification of this compound Enantiomers in Plasma
The concentrations of (S,S)- and (R,R)-reboxetine in plasma samples can be determined using a stereoselective high-performance liquid chromatography (HPLC) method.[15][16][17]
Sample Preparation:
-
Plasma samples are subjected to liquid-liquid extraction to isolate the this compound enantiomers.
-
The extracted enantiomers may be derivatized to enhance their chromatographic separation and detection.
Chromatographic Analysis:
-
The prepared samples are injected into an HPLC system equipped with a chiral stationary phase column.
-
The enantiomers are separated based on their differential interactions with the chiral column.
-
Detection is typically achieved using fluorescence or mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the described experimental procedures.
Caption: Mechanism of action of this compound enantiomers.
Caption: Forced swim test experimental workflow.
Caption: In vivo microdialysis experimental workflow.
References
- 1. Clinical pharmacokinetics of this compound, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the pharmacokinetics and metabolism of this compound, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Determination of serum this compound enantiomers in patients on chronic medication with racemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor this compound in a rat model of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity and onset of action of this compound and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo potentiation of this compound and citalopram effect on extracellular noradrenaline in rat brain by α2-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of co-administration of lithium and this compound on extracellular monoamine concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 13. uva.theopenscholar.com [uva.theopenscholar.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Reboxetine and Duloxetine in Rodent Models of Nerve Injury Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of reboxetine and duloxetine (B1670986) in rodent models of neuropathic pain secondary to nerve injury. The information presented is collated from multiple studies to offer a comprehensive overview for researchers in the field of pain and analgesia.
Efficacy in Alleviating Neuropathic Pain Behaviors
Both this compound, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), and duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), have demonstrated efficacy in attenuating pain-related behaviors in various rodent models of nerve injury. The following table summarizes the quantitative data from several key studies. It is important to note that direct head-to-head comparative studies are limited, and thus, data is presented from separate experiments. Variations in experimental protocols, including the specific nerve injury model, species and strain of the rodent, drug dosage, and administration route, should be considered when interpreting these results.
| Drug | Rodent Model | Pain Behavior Assessed | Dosage and Administration | Efficacy (% Reversal or Change in Threshold) |
| Duloxetine | Spinal Nerve Ligation (SNL), Rat | Mechanical Allodynia | 10 mg/kg, subcutaneous | Significant increase in paw withdrawal threshold.[1] |
| Oxaliplatin-induced Neuropathy, Mouse | Mechanical Allodynia | 30 and 60 mg/kg, intraperitoneal | Significantly reduced allodynia.[2] | |
| Oxaliplatin-induced Neuropathy, Mouse | Cold Allodynia | 30 and 60 mg/kg, intraperitoneal | Markedly reduced cold allodynia.[2] | |
| L5/L6 Spinal Nerve Ligation, Rat | Mechanical Allodynia | 10-30 mg/kg, oral | Dose-dependently reversed mechanical allodynia.[3] | |
| Cauda Equina Compression (CEC), Rat | Tactile Hypersensitivity | Not specified | Had analgesic effects.[4] | |
| This compound | Streptozotocin-induced Diabetic Neuropathy, Rat | Mechanical Hyperalgesia | 8 and 16 mg/kg (2 weeks) | Improved hyperalgesic responses. |
| Streptozotocin-induced Diabetic Neuropathy, Rat | Mechanical Allodynia | 8 and 16 mg/kg (2 weeks) | Improved allodynic responses. | |
| Streptozotocin-induced Diabetic Neuropathy, Rat | Thermal Hyperalgesia | 8 and 16 mg/kg (2 weeks) | Improved hyperalgesic responses. | |
| Streptozotocin-induced Diabetic Neuropathy, Rat | Thermal Allodynia | 8 and 16 mg/kg (2 weeks) | Improved allodynic responses. |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies. Below are detailed protocols for commonly used nerve injury models and behavioral assays.
Nerve Injury Models
-
Spinal Nerve Ligation (SNL) Model: This model is created by tightly ligating the L5 and L6 spinal nerves in rats.[5] An incision is made to expose the nerves, which are then ligated distal to the dorsal root ganglion.[5] This procedure results in long-lasting mechanical allodynia, heat hyperalgesia, and cold allodynia.[5]
-
Chronic Constriction Injury (CCI) Model: In this model, the sciatic nerve is exposed, and loose ligatures are placed around it. This leads to a partial nerve injury that mimics symptoms of human neuropathic pain.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: Diabetes is induced in rodents by a single injection of streptozotocin. Over time, the animals develop peripheral neuropathy characterized by hyperalgesia and allodynia.
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia: This is typically measured using von Frey filaments. These are a series of calibrated plastic filaments that are applied to the plantar surface of the rodent's hind paw. The withdrawal threshold is determined as the filament to which the animal reliably responds.
-
Thermal Hyperalgesia: The Hargreaves test is commonly used to assess thermal hyperalgesia. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.
-
Cold Allodynia: This can be assessed by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and observing the duration of paw lifting or licking.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathways involved in the analgesic effects of this compound and duloxetine, as well as a typical experimental workflow for preclinical studies in this area.
Caption: Proposed mechanism of action for this compound and duloxetine in modulating neuropathic pain.
Caption: A typical experimental workflow for evaluating analgesics in rodent models of neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy of duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor in persistent pain models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Reboxetine and Fluoxetine on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
The discovery that antidepressant medications can stimulate the birth of new neurons, a process known as neurogenesis, has opened new avenues for understanding and treating depression and other neurological disorders. Among the various classes of antidepressants, the selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs) have been subjects of intense research. This guide provides a detailed head-to-head comparison of the effects of fluoxetine (B1211875), a widely studied SSRI, and reboxetine, a selective NRI, on adult neurogenesis, supported by experimental data.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and fluoxetine on key markers of neurogenesis, compiled from various preclinical studies. It is important to note that direct comparative studies are limited, and thus, data are presented from individual studies with similar experimental designs to allow for a meaningful, albeit indirect, comparison.
| Drug | Animal Model | Dosage | Duration | Effect on Cell Proliferation (Ki-67+/BrdU+) | Study |
| This compound | Rat | 20 mg/kg (i.p., 2x/day) | 21 days | Increase in BrdU+ cells in the dentate gyrus | Malberg et al., 2000 |
| Fluoxetine | Rat | 5 mg/kg/day (i.p.) | 14 or 28 days | Significant increase in BrdU+ cells in the hippocampus after 14 and 28 days, but not after 1 or 5 days.[1] | Malberg et al., 2000 |
| Fluoxetine | Mouse | 18 mg/kg/day | 4 weeks | No significant increase in BrdU+ cells compared to control. | Marlatt et al., 2010[2] |
| Fluoxetine | Rat (in vitro) | 1 µM | 48 hours | Significant increase in the percentage of BrdU-positive neural progenitor cells (from 56.4% to 70.4%).[3] | Wang et al., 2015 |
| Drug | Animal Model | Dosage | Duration | Effect on Neuronal Differentiation & Survival (DCX+/NeuN+) | Study |
| This compound | N/A | N/A | N/A | Data not available in the reviewed studies for a direct quantitative comparison. | |
| Fluoxetine | Mouse | 18 mg/kg/day | 4 weeks | Significantly increased the percentage of BrdU/NeuN double-positive cells (88.6% vs. 67.15% in control).[2] | Marlatt et al., 2010[2] |
| Fluoxetine | Mouse | 10 mg/kg/day | 4 weeks | Significant increase in doublecortin-positive (DCX+) cells in the dentate gyrus of brain-injured animals.[4] | Wu et al., 2011 |
| Drug | Animal Model | Dosage | Duration | Effect on Brain-Derived Neurotrophic Factor (BDNF) | Study |
| This compound | Rat | 40 mg/kg/day | 2 to 14 days | Rapid and sustained increases in hippocampal BDNF mRNA expression. | Russo-Neustadt et al., 2004 |
| Fluoxetine | Rat | 5 or 10 mg/kg/day | 21 days | Increased BDNF mRNA levels in the hippocampus. | De Foubert et al., 2004 |
| Fluoxetine | Mouse | N/A | N/A | Chronic fluoxetine treatment upregulates BDNF expression.[2] | Chen et al., 2017 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.
Study: Malberg et al., 2000
-
Objective: To investigate the effect of chronic antidepressant treatment on hippocampal neurogenesis.
-
Animal Model: Adult male Sprague Dawley rats.
-
Drug Administration:
-
This compound: 20 mg/kg, administered intraperitoneally (i.p.) twice daily for 21 days.
-
Fluoxetine: 5 mg/kg, administered i.p. once daily for 1, 5, 14, or 28 days.
-
-
Neurogenesis Assessment:
-
Cell Proliferation: Bromodeoxyuridine (BrdU) (4 x 75 mg/kg every 2 hours) was injected 4 days after the last antidepressant treatment. Rats were sacrificed 24 hours after the last BrdU injection.
-
Immunohistochemistry: Brain sections were stained for BrdU-positive cells in the dentate gyrus and hilus of the hippocampus.
-
-
Key Findings: Chronic administration of both this compound and fluoxetine significantly increased the number of BrdU-labeled cells in the hippocampus, indicating an increase in cell proliferation.[1]
Study: Wang et al., 2015
-
Objective: To investigate the in vitro effects of fluoxetine on neural progenitor cell (NPC) proliferation and the underlying signaling pathway.
-
Cell Culture: Hippocampal NPCs were isolated from embryonic day 12.5 fetal Sprague-Dawley rats.
-
Drug Treatment: NPCs were treated with varying concentrations of fluoxetine (0.001–20 µM) for 48 hours.
-
Proliferation Assay: BrdU labeling was used to assess cell proliferation. The percentage of BrdU-positive cells was quantified.
-
Signaling Pathway Analysis: Western blotting was used to measure the levels of proteins involved in the GSK-3β/β-catenin signaling pathway.
-
Key Findings: Fluoxetine at a concentration of 1 µM significantly increased NPC proliferation.[3] The study also demonstrated that this effect was mediated through the GSK-3β/β-catenin signaling pathway.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language.
Caption: A generalized workflow for in vivo studies assessing antidepressant effects on neurogenesis.
Caption: Fluoxetine is thought to promote neurogenesis via the GSK-3β/β-catenin pathway.[4]
Caption: this compound's pro-neurogenic effects are linked to increased BDNF expression.
Discussion and Conclusion
Both this compound and fluoxetine have demonstrated the ability to promote adult hippocampal neurogenesis in preclinical models, a property that is increasingly recognized as a potential mechanism contributing to their therapeutic effects.
Fluoxetine , as a selective serotonin reuptake inhibitor, has been extensively studied, and its pro-neurogenic effects are well-documented across numerous studies. The available data suggest that fluoxetine increases the proliferation of neural progenitor cells and promotes their survival and differentiation into mature neurons.[1][2] The underlying mechanism is thought to involve the activation of the 5-HT1A receptor and subsequent modulation of the GSK-3β/β-catenin signaling pathway, as well as the upregulation of BDNF.[4]
This compound , a selective norepinephrine reuptake inhibitor, has also been shown to increase hippocampal cell proliferation and, notably, to rapidly and sustainably increase BDNF mRNA levels. While the volume of research on this compound's neurogenic effects is less extensive than that for fluoxetine, the existing evidence points towards a significant role for the noradrenergic system in regulating neurogenesis, likely through BDNF-mediated pathways.
References
- 1. Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippocampal Neurogenesis and Antidepressive Therapy: Shocking Relations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment with fluoxetine up-regulates cellular BDNF mRNA expression in rat dopaminergic regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cardiovascular Safety of Reboxetine and Other Norepinephrine Reuptake Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cardiovascular safety profile of reboxetine versus other norepinephrine (B1679862) reuptake inhibitors (NRIs), including atomoxetine (B1665822), bupropion (B1668061), viloxazine (B1201356), and mazindol. The information is compiled from clinical trial data and pharmacovigilance studies to support informed decision-making in drug development and research.
The inhibition of norepinephrine reuptake is a key mechanism for treating a variety of central nervous system disorders. However, this mechanism can also lead to cardiovascular adverse events due to the role of norepinephrine in regulating heart rate, blood pressure, and cardiac contractility. This guide offers a detailed comparison of the cardiovascular safety profiles of several NRIs.
Quantitative Cardiovascular Safety Data
The following tables summarize the key quantitative findings on the cardiovascular effects of this compound and other selected NRIs. Data are derived from a combination of clinical trials and pharmacovigilance reporting.
Table 1: Effects on Heart Rate and Blood Pressure
| Drug | Change in Heart Rate (beats per minute) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| This compound | Increase of ~8-11 bpm at doses ≥8 mg/day[1] | Generally neutral in long-term studies, though both hypotension and hypertension have been reported[2] | Small increases observed in some studies[3] |
| Atomoxetine | Mean increase of <10 bpm; 6-12% of patients experience increases ≥20 bpm.[4][5] In children, mean increase of 5.58 bpm.[6] | Mean increase of <5 mmHg; 6-12% of patients experience increases ≥15-20 mmHg.[4][5] In adults, mean increase of 2.25 mmHg.[6] | Mean increase of <5 mmHg; 6-12% of patients experience increases ≥15-20 mmHg.[4][5] In children, mean increase of 1.93-2.42 mmHg.[6] |
| Bupropion | In adults, mean increase of 2.95 bpm[7] | No clinically significant changes in clinical trials for smoking cessation in patients with CVD[8][9] | No clinically significant changes in clinical trials for smoking cessation in patients with CVD[8][9] |
| Viloxazine | In adults, mean increase of 5.8 bpm.[7] In children, mean increase of 2.79 bpm.[6] | Small increases observed[10] | In children, raised DBP by a mean of 1.93 to 2.42 mmHg[6] |
| Mazindol | Increases heart rate[11] | Increases blood pressure[11] | Data not specified |
Table 2: Effects on ECG Parameters and Reporting Odds Ratios for Adverse Events
| Drug | Effect on QTc Interval | Reporting Odds Ratio (ROR) for Palpitations (95% CI) | Reporting Odds Ratio (ROR) for Myocardial Infarction (95% CI) | Reporting Odds Ratio (ROR) for Hypertension (95% CI) | Reporting Odds Ratio (ROR) for Syncope (95% CI) |
| This compound | No statistically significant prolongation at doses up to twice the recommended dose[1] | 3.0 (2.8-3.2)[12] | 2.7 (2.5-2.9)[12] | Not specified | Not specified |
| Atomoxetine | No significant difference in QTcD interval compared to placebo.[13] Modest increase in adults with very low certainty.[6] | Not specified | Not specified | 2.9 (2.7-3.1)[12] | 2.5 (2.3-2.7)[12] |
| Bupropion | No clinically significant effect at therapeutic doses; risk of prolongation in overdose.[14][15][16] | Not specified | Not specified | 3.5 (3.3-3.7)[12] | Not specified |
| Viloxazine | No effect on cardiac repolarization or other ECG parameters in a thorough QT study.[4][5][14] | Not specified | Not specified | Not specified | Not specified |
| Mazindol | Data not available | Not specified | Not specified | One case of hypertension reported in a study of adverse events in young people[17] | Not specified |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.
Pharmacovigilance Study of NDRIs
A retrospective pharmacovigilance study analyzed cardiovascular adverse events associated with norepinephrine-dopamine reuptake inhibitors (NDRIs), including bupropion, atomoxetine, and this compound, using data from the FDA Adverse Event Reporting System (FAERS) from January 2004 to December 2021. The study employed disproportionality analysis to assess cardiovascular risks. The Reporting Odds Ratio (ROR) and its 95% confidence interval were calculated to identify potential safety signals.[18][19][20]
Viloxazine Thorough QT Study
This was a Phase 1, double-blind, randomized, 3-period, 6-sequence crossover study in healthy adult subjects. Participants received a sequence of three treatments: placebo, 400 mg moxifloxacin (B1663623) (positive control), and a supratherapeutic dose of 1800 mg viloxazine extended-release (SPN-812) for two consecutive days, separated by a washout period of at least 4 days. The primary endpoint was the effect on the QTc interval.[4][5][14]
Bupropion Smoking Cessation Trials in Patients with Cardiovascular Disease (EAGLES Trial Sub-study)
The EAGLES trial was a double-blind, randomized, triple-dummy, placebo- and active-controlled trial conducted at 140 multinational centers.[21][22] A sub-study investigated the safety and efficacy of sustained-release bupropion (150 mg twice daily) for 7 weeks with a 52-week follow-up in 629 subjects with a history of cardiovascular disease who smoked 10 or more cigarettes per day.[8][9][23] All participants received brief motivational support, and safety, including blood pressure and heart rate, was evaluated throughout the study.[8][9] Another trial, ZESCA, was a multicenter, double-blind, randomized, placebo-controlled trial where 392 patients hospitalized for acute myocardial infarction received bupropion or placebo for 9 weeks and were followed for 12 months.[24]
Atomoxetine Cardiovascular Safety Assessment
The cardiovascular safety of atomoxetine was assessed in five randomized, double-blind trials of up to 10 weeks in children, adolescents, and adults (n=612 on atomoxetine, n=474 on placebo). Long-term safety was evaluated in an open-label extension. Data on adverse events, blood pressure, sitting pulse, and electrocardiograms (ECGs) were collected.[12][25]
Visualizing Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Conclusion
The cardiovascular safety profiles of NRIs vary, with some demonstrating a higher propensity for effects on heart rate and blood pressure. This compound and atomoxetine appear to have a more pronounced effect on increasing heart rate and blood pressure in a subset of patients compared to bupropion, which has shown a favorable cardiovascular safety profile in large-scale trials, even in patients with pre-existing cardiovascular disease. Viloxazine, a newer agent, has not shown significant effects on cardiac repolarization in thorough QT studies, which is a positive safety indicator. Data for mazindol is more limited but suggests a stimulant-like cardiovascular profile.
This comparative guide highlights the importance of careful cardiovascular monitoring for patients initiated on NRIs and underscores the need for further head-to-head clinical trials to delineate the relative cardiovascular risks of these agents more definitively. Researchers and clinicians should consider the specific cardiovascular risk profile of each NRI in the context of the individual patient's baseline cardiovascular health.
References
- 1. Lack of effect of this compound on cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. 114 An Assessment of QTc Effects With SPN-812 (Extended-Release Viloxazine) in Healthy Adults | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Evaluation of the Effect of SPN-812 (Viloxazine Extended-Release) on QTc Interval in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Cardiovascular Safety of Atomoxetine and Methylphenidate in Patients With Attention-Deficit/Hyperactivity Disorder in Japan: A Self-Controlled Case Series Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bupropion SR for smoking cessation in smokers with cardiovascular disease: a multicentre, randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. droracle.ai [droracle.ai]
- 11. int.sussex.ics.nhs.uk [int.sussex.ics.nhs.uk]
- 12. Cardiovascular effects of atomoxetine in children, adolescents, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Smoking Cessation Pharmacotherapy Efficacy in Comorbid Medical Populations: Secondary Analysis of the Evaluating Adverse Events in a Global Smoking Cessation Study (EAGLES) Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cambridge.org [cambridge.org]
- 15. psychiatrist.com [psychiatrist.com]
- 16. Comparative cardiovascular side effects of medications for attention-deficit/hyperactivity disorder in children, adolescents and adults: protocol for a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Five Steps to Improve Cardiac Safety of Attention Deficit Hyperactivity Disorder Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Cardiovascular adverse events associated with norepinephrine-dopamine reuptake inhibitors: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Cardiovascular Safety of Varenicline, Bupropion, and Nicotine Patch in Smokers: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. EAGLES: Smoking cessation therapy did not up cardiovascular risk | MDedge [mdedge.com]
- 23. researchgate.net [researchgate.net]
- 24. Bupropion for Smoking Cessation in Patients Hospitalized With Acute Myocardial Infarction: A Randomized, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 25. researchgate.net [researchgate.net]
Comparative Analysis of Reboxetine and Amitriptyline on Psychomotor Performance
A comparative analysis of the antidepressants reboxetine and amitriptyline (B1667244) reveals distinct differences in their effects on psychomotor performance. Clinical data indicates that this compound, a selective noradrenaline reuptake inhibitor (NRI), has a minimal impact on cognitive and psychomotor skills. In contrast, amitriptyline, a tricyclic antidepressant (TCA), demonstrates significant impairment across a range of psychomotor tasks. This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Summary
The following table summarizes the quantitative data from a double-blind, 10-way crossover study comparing the effects of this compound and amitriptyline on various psychomotor performance tests in healthy male volunteers. The data presented reflects measurements taken at 3.5 hours post-dose.
| Psychomotor Test | Placebo | This compound (4 mg) | Amitriptyline (25 mg) | p-value (Amitriptyline vs. Placebo/Reboxetine) |
| Critical Flicker Fusion Threshold (Hz) | 30.33 | ~30.33 | 28.51 | < 0.05 |
| Reaction Time (ms) | 540 | ~540 | 619 | < 0.05 |
| Tracking Error (RMS units) | 8.54 | ~8.54 | 16.34 | < 0.05 |
| Short-term Memory Scanning (ms) | 590 | ~590 | 742 | < 0.05 |
Note: this compound at doses of 0.5 mg, 1 mg, and 4 mg showed little to no effect on performance compared with placebo[1][2]. The values for this compound in the table are therefore represented as approximately equal to placebo.
Experimental Protocols
The primary study providing the comparative data utilized a robust experimental design to assess the psychomotor effects of this compound and amitriptyline.
Study Design
A double-blind, 10-way crossover study was conducted with ten healthy male volunteers[1][2]. Each participant received single oral doses of this compound (0.5 mg, 1 mg, or 4 mg), amitriptyline (25 mg), or a matched placebo, both with and without the co-administration of alcohol (0.6 mg/kg)[1][2].
Psychometric Assessments
A battery of psychometric tests was administered at baseline and at 1, 2.25, 3.5, 6, and 9 hours post-dose to evaluate cognitive and psychomotor performance[1][2]. The key tests included:
-
Critical Flicker Fusion (CFF) Threshold: This test measures the frequency at which a flickering light is perceived as a continuous, steady light. A lower threshold indicates a decrease in central nervous system arousal.
-
Reaction Time: This test assesses the time taken to respond to a stimulus, providing a measure of processing speed and motor responsiveness.
-
Tracking Task: This test evaluates fine motor control and coordination by requiring the participant to follow a moving target.
-
Short-term Memory Scanning: This task assesses the speed and accuracy of retrieving information from short-term memory.
Visualizations
Comparative Pharmacological Mechanisms
The differing effects of this compound and amitriptyline on psychomotor performance can be attributed to their distinct pharmacological profiles. This compound is a selective noradrenaline reuptake inhibitor, while amitriptyline has a broader mechanism of action, affecting multiple neurotransmitter systems.
Caption: Comparative pharmacological pathways of this compound and amitriptyline.
Experimental Workflow
The following diagram illustrates the workflow of the clinical trial that compared the psychomotor effects of this compound and amitriptyline.
Caption: Experimental workflow for comparing psychomotor effects.
Conclusion
The available evidence strongly indicates that this compound, at therapeutic doses, does not produce the disruptive effects on psychomotor performance that are characteristic of amitriptyline. Amitriptyline significantly impairs several aspects of psychomotor function, including central nervous system arousal, reaction time, motor coordination, and short-term memory. These findings are consistent with the more selective pharmacological profile of this compound compared to the broad-spectrum activity of amitriptyline. For researchers and clinicians, this distinction is critical when considering the impact of antidepressant therapy on a patient's daily functioning and safety, particularly in tasks requiring optimal psychomotor skills.
References
- 1. The effects of this compound and amitriptyline, with and without alcohol on cognitive function and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound and amitriptyline, with and without alcohol on cognitive function and psychomotor performance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Reboxetine and Other Antidepressants
For Researchers, Scientists, and Drug Development Professionals
The role of inflammation in the pathophysiology of depression is a rapidly evolving area of research. Consequently, the anti-inflammatory properties of antidepressants are of significant interest. This guide provides a comparative evaluation of the anti-inflammatory effects of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), against other classes of antidepressants, supported by experimental data.
Summary of Quantitative Data
The following table summarizes the quantitative findings from key comparative studies on the anti-inflammatory effects of this compound versus other antidepressants. The data highlights the varying impact of these drugs on the production of key inflammatory mediators.
| Antidepressant(s) | Model System | Inflammatory Stimulus | Key Inflammatory Markers Measured | Results | Reference |
| This compound vs. Escitalopram (B1671245) | Male ICR mice | Lipopolysaccharide (LPS) | TNF-α, IL-10 (serum) | This compound (10 mg/kg): No significant effect on LPS-induced TNF-α or IL-10 levels. Escitalopram (10 mg/kg): Significantly blocked the increase in TNF-α and significantly increased IL-10 levels. | Dong et al., 2016[1] |
| This compound vs. Fluvoxamine, Imipramine | Murine microglial cell line (6-3) | Interferon-gamma (IFN-γ) | Interleukin-6 (IL-6), Nitric Oxide (NO) | This compound (50 µM): ~60% inhibition of IL-6, ~70% inhibition of NO. Fluvoxamine (50 µM): ~70% inhibition of IL-6, ~80% inhibition of NO. Imipramine (50 µM): ~50% inhibition of IL-6, ~60% inhibition of NO. | Hashioka et al., 2007[2] |
| Fluoxetine, Sertraline, Paroxetine, Fluvoxamine, Citalopram (SSRIs) vs. Venlafaxine (SNRI) | BV-2 microglial cells | Lipopolysaccharide (LPS) | TNF-α, Nitric Oxide (NO) | SSRIs: Potently inhibited TNF-α and NO production. Venlafaxine: Did not significantly inhibit TNF-α or NO production. | Tynan et al., 2012[3] |
| Venlafaxine | Astroglia-microglia co-culture | Increased microglial fraction | IL-6, IFN-γ, TGF-β | Reduced secretion of IL-6 and IFN-γ, and augmented TGF-β release. | Vollmar et al., 2008[4] |
| Fluoxetine | BV-2 microglial cells | Oxygen-glucose deprivation/reoxygenation (OGD/R) | TNF-α, IL-1β, IL-6 | Decreased the levels of TNF-α, IL-1β, and IL-6. | Liu et al., 2019[5] |
Detailed Experimental Protocols
Dong et al. (2016): LPS-Induced Inflammation in Mice[1]
-
Objective: To examine the anti-inflammatory effects of escitalopram and this compound in a mouse model of depression induced by inflammation.
-
Animals: Male ICR mice.
-
Procedure:
-
Mice were pretreated with either vehicle, escitalopram (1, 3, or 10 mg/kg, intraperitoneally), or this compound (10 mg/kg, intraperitoneally).
-
30 minutes after pretreatment, mice were administered lipopolysaccharide (LPS) from E. coli (0.5 mg/kg, intraperitoneally) to induce an inflammatory response.
-
Blood samples were collected 2 hours after the LPS injection.
-
-
Cytokine Measurement: Serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10) were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
Hashioka et al. (2007): IFN-γ-Induced Microglial Activation[2]
-
Objective: To investigate the effects of various antidepressants on the production of pro-inflammatory mediators by IFN-γ-activated microglia.
-
Cell Line: Murine microglial cell line 6-3.
-
Procedure:
-
Microglial cells were seeded in 96-well plates.
-
Cells were pretreated with various concentrations of antidepressants (this compound, fluvoxamine, imipramine) for 1 hour.
-
Following pretreatment, cells were stimulated with 100 U/ml of murine recombinant Interferon-gamma (IFN-γ).
-
After 24 hours of incubation, the culture supernatant was collected.
-
-
Mediator Measurement:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant was measured using the Griess reagent.
-
Interleukin-6 (IL-6): The level of IL-6 in the supernatant was quantified by ELISA.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in the cited literature.
References
- 1. Effects of escitalopram, R-citalopram, and this compound on serum levels of tumor necrosis factor-α, interleukin-10, and depression-like behavior in mice after lipopolysaccharide administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressants inhibit interferon-gamma-induced microglial production of IL-6 and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative examination of the anti-inflammatory effects of SSRI and SNRI antidepressants on LPS stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venlafaxine exhibits an anti-inflammatory effect in an inflammatory co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoxetine suppresses inflammatory reaction in microglia under OGD/R challenge via modulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Reboxetine's Behavioral Effects in Different Rodent Strains
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the behavioral effects of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, across various rodent strains. The data presented is compiled from multiple studies to offer insights into how genetic background may influence the behavioral outcomes of this compound administration.
This guide summarizes quantitative data in structured tables for ease of comparison, details the experimental protocols for key behavioral assays, and includes visualizations of experimental workflows. The findings highlight the importance of strain selection in preclinical antidepressant research.
Antidepressant-Like Effects: Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used behavioral paradigm to assess antidepressant efficacy. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
Studies in Sprague-Dawley rats have demonstrated that this compound can produce a dose-dependent decrease in immobility in the FST. For instance, treatment with 10 and 30 mg/kg of this compound significantly reduced immobility time.[1] In another study on Sprague-Dawley rats, chronic administration of this compound (10 and 60 mg/kg/day for 14 days) also led to a significant decrease in immobility and an increase in climbing behavior.[2] Sub-acute administration (2 days) of this compound (2.5, 5, and 10 mg/kg, i.p.) has also been shown to reduce immobility time in this strain.
While direct comparative studies are limited, research on different mouse strains with other antidepressants suggests that genetic background significantly influences behavioral responses in the FST. For example, Swiss mice have been shown to be sensitive to a range of antidepressants, while DBA/2 mice show a lack of response to several antidepressants in the FST.[3] C57BL/6J and BALB/c mice also exhibit different baseline behaviors and responses to stress and antidepressants in the FST.[4][5][6] Although not specific to this compound, these findings underscore the potential for strain-dependent effects.
| Rodent Strain | This compound Dose | Administration | Key Findings in Forced Swim Test |
| Sprague-Dawley Rat | 10, 30 mg/kg | i.p. | Dose-dependent decrease in immobility.[1] |
| Sprague-Dawley Rat | 10, 60 mg/kg/day | Chronic (14 days) via osmotic minipump | Significant decrease in immobility and increase in climbing behavior.[2] |
| Sprague-Dawley Rat | 2.5, 5, 10 mg/kg | Sub-acute (2 days) i.p. | Reduced immobility time. |
Antidepressant-Like Effects: Tail Suspension Test (TST)
The Tail Suspension Test (TST) is another common behavioral assay for screening potential antidepressant drugs in mice. The test measures the time a mouse remains immobile when suspended by its tail. Similar to the FST, a reduction in immobility is interpreted as an antidepressant-like effect.
A study investigating the influence of genetic factors on antidepressant response in the TST in various mouse strains (Swiss, NMRI, DBA/2, and C57BL/6J Rj) did not include this compound but highlighted significant strain differences in response to other antidepressants.[7] For example, Swiss and C57BL/6J Rj strains responded to all tested antidepressants, while NMRI and DBA/2 mice only responded to serotonin (B10506) reuptake inhibitors.[7] This suggests that the antidepressant-like effects of this compound in the TST are also likely to be strain-dependent.
Locomotor Activity
Spontaneous locomotor activity is a crucial behavioral parameter to assess alongside antidepressant-like effects to rule out confounding psychostimulant effects.
In one study, the effect of various antidepressants on locomotor activity was examined in four mouse strains, though this compound was not among the tested compounds.[8] Another study investigating the interaction of this compound with another compound in mice noted that the observed antidepressant-like effects in the FST and TST were not related to changes in spontaneous locomotor activity.[9] In olfactory bulbectomized Sprague-Dawley rats , repeated (14 days) treatment with this compound (10 mg/kg) attenuated hyperactivity in the open-field test.
Experimental Protocols
Forced Swim Test (FST) Protocol (Rat)
-
Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure: Rats are individually placed into the cylinder for a 15-minute pre-test session. Twenty-four hours later, they are placed in the cylinder again for a 5-minute test session. The duration of immobility (making only movements necessary to keep the head above water) is recorded during the 5-minute test session.
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) at specified doses and time points before the test session.[1] For chronic studies, osmotic minipumps can be used for continuous delivery.[2]
Tail Suspension Test (TST) Protocol (Mouse)
-
Apparatus: A horizontal bar is placed at a height from which a mouse can be suspended by its tail without its body touching any surface. The area is often enclosed to minimize environmental disturbances.
-
Procedure: A piece of adhesive tape is attached to the tail of the mouse, and the other end of the tape is fixed to the horizontal bar. The duration of immobility is typically recorded over a 6-minute period.
-
Drug Administration: Antidepressants are usually administered i.p. at a specific time before the test.
Open Field Test (for Locomotor Activity)
-
Apparatus: A square arena (e.g., 100 x 100 cm) with walls to prevent escape. The floor is typically divided into a grid of equal squares.
-
Procedure: A rat is placed in the center of the open field, and its activity is recorded for a set period (e.g., 5 minutes). Parameters measured include the number of squares crossed (horizontal activity) and the number of rearings (vertical activity).
-
Drug Administration: The drug is administered at a predetermined time before placing the animal in the open field.
Visualizing Experimental Workflows
Conclusion
The available evidence indicates that this compound exhibits antidepressant-like properties in rodent behavioral models, primarily demonstrated by a reduction in immobility in the forced swim test in Sprague-Dawley rats. However, the behavioral effects of this compound are likely influenced by the genetic background of the animals. The lack of direct comparative studies of this compound across multiple, well-defined rodent strains is a significant gap in the literature. Future research should focus on systematic comparisons of this compound's behavioral profile in different inbred and outbred strains to better understand the genetic determinants of treatment response and to improve the predictive validity of preclinical antidepressant studies. The detailed protocols provided in this guide can serve as a foundation for designing such comparative investigations.
References
- 1. This compound attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential behavioral effects of the antidepressants this compound, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects in various mice strains in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validity Assessment of 5 Day Repeated Forced-Swim Stress to Model Human Depression in Young-Adult C57BL/6J and BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoxetine induces paradoxical effects in C57BL6/J mice: comparison with BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Biomarkers for Reboxetine's Therapeutic Action: A Preclinical Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of reboxetine's performance against alternative antidepressants in preclinical studies, with a focus on key biomarkers of therapeutic action. The data presented is supported by experimental evidence to aid in the evaluation and design of future research.
This compound, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), has been a valuable tool in preclinical research to understand the role of the noradrenergic system in depression. Validating biomarkers associated with its therapeutic action is crucial for predicting efficacy and understanding its mechanism of action. This guide compares this compound to the tricyclic antidepressant and NRI, desipramine (B1205290), and the selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875), across several preclinical biomarkers.
Comparative Analysis of Biomarker Modulation
The following tables summarize quantitative data from preclinical studies, offering a direct comparison of this compound with desipramine and fluoxetine on various biomarkers.
Norepinephrine and Serotonin Transporter Occupancy
A primary biomarker for antidepressants is their affinity for their target transporters. The inhibitory concentration (IC50) indicates the drug concentration required to inhibit 50% of transporter activity. A lower IC50 value signifies higher potency.
| Antidepressant | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| This compound | 1.1 | 129 |
| Desipramine | 0.8 | 36 |
| Fluoxetine | 215 | 3.5 |
Extracellular Norepinephrine Levels
An increase in extracellular norepinephrine (NE) in key brain regions is a direct downstream effect of NET inhibition and a crucial biomarker for NRI efficacy. Microdialysis studies in rats have quantified these changes.
| Antidepressant | Brain Region | Acute % Increase in Basal NE | Chronic % Increase in Basal NE |
| This compound | Frontal Cortex | ~242% | ~599% (after 14 days) |
| Hippocampus | ~240% | Not specified in comparative studies | |
| Desipramine | Hippocampus | Preferential increase over frontal cortex | Facilitated increase after 14 days |
Behavioral Efficacy in the Forced Swim Test
The Forced Swim Test (FST) is a widely used preclinical model to assess antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect. Different patterns of active behaviors (climbing vs. swimming) can suggest underlying neurochemical mechanisms (noradrenergic vs. serotonergic).
| Antidepressant (14-day treatment) | % Decrease in Immobility | Change in Climbing Behavior | Change in Swimming Behavior |
| This compound (10 mg/kg/day) | Significant Decrease | Significant Increase | No Significant Change |
| Fluoxetine (2.5 mg/kg/day) | Significant Decrease | No Significant Change | Significant Increase |
| Desipramine (various doses) | Significant Decrease | Increase | Variable |
Modulation of Hippocampal Synaptic Plasticity
Long-term potentiation (LTP) in the hippocampus is a cellular model for learning and memory, processes often impaired in depression. The ability of an antidepressant to restore or modulate LTP is a significant biomarker of its potential to alleviate cognitive symptoms.
| Antidepressant | Effect on Hippocampal LTP | Experimental Context |
| This compound | Restored impaired LTP | In a neonatal clomipramine-induced rat model of depression[1]. |
| Desipramine | No significant effect on LTP | In healthy, non-depressed animal models[2]. |
| Fluoxetine | Can enhance or impair LTP depending on dose and duration | Acute high doses may enhance LTP[3][4], while chronic treatment has been shown to impair it at certain synapses[5][6]. |
Influence on Acetylcholinesterase Activity
Acetylcholinesterase (AChE) is an enzyme that degrades acetylcholine. Altered cholinergic activity has been implicated in depression. Some antidepressants can modulate AChE activity, suggesting a potential secondary mechanism of action.
| Antidepressant | Effect on Hippocampal AChE Activity |
| This compound | Restored increased AChE activity to normal levels in a depression model[1]. |
| Desipramine | Not specifically reported in direct comparative preclinical studies. |
| Fluoxetine | Reversed increased AChE activity in a depression model[7]. Also shown to directly inhibit AChE activity[8]. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for understanding the validation of these biomarkers.
References
- 1. The selective noradrenergic reuptake inhibitor this compound restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ppj.phypha.ir [ppj.phypha.ir]
- 4. Frontiers | The effects of fluoxetine on long term potentiation in the hippocampal dentate gyrus granule cells male rats [frontiersin.org]
- 5. Long-term fluoxetine treatment induces input-specific LTP and LTD impairment and structural plasticity in the CA1 hippocampal subfield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluoxetine reverses depressive-like behaviors and increases hippocampal acetylcholinesterase activity induced by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressants inhibit human acetylcholinesterase and butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Reboxetine
Essential Safety and Handling Guide for Reboxetine
This document provides immediate safety, handling, and disposal protocols for laboratory professionals working with this compound. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with potential reproductive toxicity.[1][2] It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standard. | Prevents skin contact with the hazardous drug.[3][4][5] The use of double gloves provides an additional layer of protection. |
| Gown | Disposable, polyethylene-coated polypropylene (B1209903) gown. | Offers resistance to chemical permeation, protecting the body from contamination.[3][4] |
| Eye Protection | Safety goggles and a face shield. | Protects against splashes and airborne particles entering the eyes and face.[3][6] |
| Respiratory Protection | N95 or N100 respirator. | Necessary when handling the powder form to prevent inhalation of dust particles.[6] |
| Additional PPE | Disposable head, hair, and shoe covers. | Minimizes the risk of contaminating the work area and personal clothing.[3] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage Conditions:
| Parameter | Value | Source |
| Long-term Storage | -20°C | [7] |
| Short-term Storage (working solution) | 2-8°C | |
| Aqueous Solution Stability | Not recommended for more than one day. | [7] |
Solubility Data:
| Solvent | Solubility | Source |
| Ethanol | ~5 mg/mL | [7] |
| DMSO | ~20 mg/mL | [7] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [7] |
| Water | 20 mg/mL |
Procedural Guidance for Handling:
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]
-
Weighing: When weighing the solid form, use a containment balance or a powder handling enclosure.
-
Solution Preparation: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as ethanol, DMSO, or DMF.[7] For aqueous solutions, the crystalline solid can be directly dissolved in aqueous buffers.[7]
-
General Precautions: Avoid generating dust.[2] Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly after handling.[7][8]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Procedure:
-
Deactivation: Due to its hazardous nature, chemical deactivation is recommended where feasible and safe. Consult with your institution's environmental health and safety (EHS) office for approved deactivation procedures.
-
Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be segregated as hazardous chemical waste.
-
Solid Waste:
-
Collect all solid waste, such as used gloves, gowns, and bench paper, in a designated, clearly labeled, and sealed hazardous waste container.
-
For unused or expired solid this compound, it is recommended to mix it with an inert and undesirable substance like kitty litter or sand before placing it in the hazardous waste container.[9][10]
-
-
Liquid Waste:
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][8]
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Notify: Inform your supervisor and the institutional EHS office.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean-up: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent, as recommended by your EHS office.
-
Disposal: Dispose of all clean-up materials as hazardous waste.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. msdsdigital.com [msdsdigital.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pogo.ca [pogo.ca]
- 5. publications.ashp.org [publications.ashp.org]
- 6. pppmag.com [pppmag.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. dea.gov [dea.gov]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
